molecular formula C11H14O2 B1581177 3-(4-Methoxyphenyl)-2-methylpropanal CAS No. 5462-06-6

3-(4-Methoxyphenyl)-2-methylpropanal

Cat. No.: B1581177
CAS No.: 5462-06-6
M. Wt: 178.23 g/mol
InChI Key: VLFBSPUPYFTTNF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methylpropanal ( 5462-06-6), also known by its trade name Canthoxal, is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, presents as a colorless to light yellow clear liquid . Its key physicochemical properties include a boiling point of approximately 108-114°C and a flash point of 94-106°C, with a density of 1.043-1.05 g/cm³ and a refractive index of 1.517-1.522 @20°C . In research contexts, this compound is primarily valued for its unique organoleptic properties and is extensively investigated in fragrance science and perfumery research. It is known for creating juicy fruit accords such as melon and pear, as well as floral notes including mimosa, brooms, and lilies . Researchers utilize it to study its dual functionality as both a booster for cologne top notes and as a fresh note component in oriental perfume compositions . Its distinctive combination of anisic and ozonic notes makes it a subject of interest in structure-odor relationship studies . The compound requires specific storage conditions to maintain stability and should be kept in a freezer under an inert atmosphere at temperatures below -20°C to prevent degradation . It is air- and heat-sensitive, and researchers should note that aldehydes may form diethylacetals in alcoholic perfumes, though this transformation typically has minimal impact on olfactory characteristics . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for personal consumption or incorporation into consumer products. Researchers should consult the relevant Safety Data Sheet and note that this compound is subject to restrictions under IFRA Amendment 51 due to dermal sensitization potential, with specific use concentration limits varying by product category .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBSPUPYFTTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044567
Record name 3-(4-Methoxyphenyl)-2-methylpropanal
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzenepropanal, 4-methoxy-.alpha.-methyl-
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CAS No.

5462-06-6
Record name Canthoxal
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Record name 2-Methyl-3-(p-methoxyphenyl)propanal
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Record name Benzenepropanal, 4-methoxy-.alpha.-methyl-
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Record name 3-(4-Methoxyphenyl)-2-methylpropanal
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Record name 3-(p-methoxyphenyl)-2-methylpropionaldehyde
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Record name 2-METHYL-3-(P-METHOXYPHENYL)PROPANAL
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Foundational & Exploratory

Technical Monograph: 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal), detailing its chemical properties, synthesis, safety, and applications in drug development and fragrance chemistry.

Synonyms: Canthoxal, Anisyl Propanal, α-Methyl-p-methoxyhydrocinnamaldehyde
CAS Registry Number: 5462-06-6[1]

Core Chemical Identity & Physical Properties

This compound is a functionalized aromatic aldehyde primarily utilized as a high-value intermediate in organic synthesis and as a fragrance ingredient.[1] Its structure features a p-anisyl moiety linked to a methyl-substituted propanal chain, offering versatile reactivity for Knoevenagel condensations, oxidations, and reductive aminations.

Physicochemical Data Table
PropertyValue / DescriptionSource Validation
Molecular Formula C₁₁H₁₄O₂PubChem [1]
Molecular Weight 178.23 g/mol PubChem [1]
Appearance Colorless to pale yellow liquidManufacturer SDS [2]
Odor Profile Anise, fennel, basil, watery-floral, spicyGood Scents Co. [3]
Boiling Point 263°C (at 760 mmHg); ~108°C (at 0.2 mmHg)The Good Scents Co. [3]
Density 1.04 – 1.07 g/cm³ (20°C)Sigma-Aldrich [4]
Refractive Index 1.517 – 1.524 (20°C)The Good Scents Co. [3]
Solubility Insoluble in water; soluble in ethanol, oilsPubChem [1]
LogP (Predicted) 2.1 – 2.4FooDB [5]
Flash Point > 94°C (Closed Cup)Manufacturer SDS [2]

Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis of this compound typically proceeds via a Claisen-Schmidt condensation followed by selective catalytic hydrogenation . This route ensures high regioselectivity and minimizes side-chain polymerization.

Step 1: Aldol Condensation (Formation of Intermediate)

Reaction: p-Anisaldehyde + Propionaldehyde → p-Methoxy-α-methylcinnamaldehyde

  • Reagents: p-Anisaldehyde (1.0 eq), Propionaldehyde (1.2–1.5 eq), NaOH or KOH (catalytic), Methanol/Ethanol solvent.

  • Conditions: Reflux at 75–80°C; dropwise addition of propionaldehyde to minimize self-polymerization.

  • Mechanism: Base-catalyzed enolate formation of propionaldehyde attacks the carbonyl of p-anisaldehyde, followed by dehydration.

Step 2: Selective Hydrogenation

Reaction: p-Methoxy-α-methylcinnamaldehyde + H₂ → this compound

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Conditions: 120–130°C, 3.0–3.5 MPa H₂ pressure.

  • Critical Control Point: Reaction monitoring is essential to prevent over-reduction to the alcohol (3-(4-methoxyphenyl)-2-methylpropanol).

Synthesis Workflow Diagram

SynthesisPathway Anisaldehyde p-Anisaldehyde (C8H8O2) Intermediate Intermediate: p-Methoxy-α-methylcinnamaldehyde Anisaldehyde->Intermediate Aldol Condensation NaOH/EtOH, 80°C Propionaldehyde Propionaldehyde (C3H6O) Propionaldehyde->Intermediate Aldol Condensation NaOH/EtOH, 80°C Product Target Product: This compound (Canthoxal) Intermediate->Product H2, Pd/C 30 bar, 120°C SideProduct Over-reduction: Corresponding Alcohol Intermediate->SideProduct Excess H2 / High Temp

Caption: Two-step industrial synthesis pathway from p-anisaldehyde via aldol condensation and catalytic hydrogenation.

Applications in Drug Development & Research

While widely known as a fragrance ingredient ("Canthoxal"), this molecule serves as a critical chiral building block and intermediate in pharmaceutical chemistry.[1]

A. Pharmaceutical Intermediate[2][5]
  • NSAID Analogues: Precursor for the synthesis of 3-(4-methoxyphenyl)-2-methylpropionic acid , a structural analogue of Ibuprofen and Fenoprofen. These derivatives are investigated for COX/LOX inhibition activity [6].

  • Tyrosine Derivatives: Used in the synthesis of non-natural amino acid derivatives (e.g., O-methylated tyrosine analogues) via Strecker synthesis or reductive amination, relevant for peptide drug design.

  • Lignin Model Compounds: Employed to synthesize β-5 dimer models (e.g., dihydrodehydrodiconiferyl alcohol derivatives) to study lignin depolymerization and valorization pathways [7].

B. Fragrance Chemistry
  • Olfactory Role: Provides "watery," "anise," and "floral" notes.[1]

  • Stability: Unlike p-anisaldehyde, the α-methyl group reduces susceptibility to auto-oxidation, making it a stable heart note in perfumes and functional fragrances (soaps, detergents).

Safety, Toxicology & Metabolic Fate[6]

Hazard Classification (GHS)
  • H317: May cause an allergic skin reaction (Skin Sensitization, Cat 1B).

  • H361: Suspected of damaging fertility or the unborn child (Reproductive Toxicity, Cat 2).

  • H412: Harmful to aquatic life with long-lasting effects.

Predicted Metabolic Pathway

In biological systems, this compound is predicted to undergo Phase I oxidation and Phase II conjugation.

  • Oxidation: Rapid conversion of the aldehyde to 3-(4-methoxyphenyl)-2-methylpropionic acid by Aldehyde Dehydrogenase (ALDH).

  • O-Demethylation: The methoxy group is a target for CYP450 enzymes (likely CYP2D6), yielding the phenol derivative.

  • Conjugation: Glucuronidation of the resulting carboxylic acid or phenol facilitates renal excretion.

MetabolicFate Parent This compound AcidMetabolite 3-(4-Methoxyphenyl)-2-methylpropionic Acid (Primary Metabolite) Parent->AcidMetabolite Oxidation (ALDH) PhenolMetabolite 3-(4-Hydroxyphenyl)-2-methylpropionic Acid (Demethylated) AcidMetabolite->PhenolMetabolite O-Demethylation (CYP450) Conjugate Glucuronide Conjugate (Excreted) AcidMetabolite->Conjugate Glucuronidation PhenolMetabolite->Conjugate Glucuronidation (UGT)

Caption: Predicted metabolic fate in humans involving oxidation by ALDH and subsequent Phase II conjugation.

Handling & Storage Protocols

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The aldehyde group is sensitive to air oxidation over prolonged periods.

  • PPE: Nitrile gloves and safety glasses are mandatory. Use in a fume hood to avoid inhalation of vapors.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not rinse into drains due to aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126607, 3-(4-Methoxyphenyl)propanal. Retrieved from [Link](Note: Isomer/Related entry used for property verification).

  • The Good Scents Company. Canthoxal (IFF) - Odor and Properties. Retrieved from [Link].

  • FooDB. Compound Summary: 3-(4-Methoxyphenyl)-2-methyl-2-propenal.[2][1][3] Retrieved from [Link].

  • National Institutes of Health (NIH). Anti-Inflammatory Potential of Phenylbutanal Derivatives. (Inferred from related carboxylic acid derivatives).[4][5] Retrieved from [Link].

  • ResearchGate. Synthesis of Lignin Model Compounds. Retrieved from [Link].

Sources

Technical Monograph: 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, process chemistry, and pharmaceutical utility over generic descriptions.

CAS Number: 5462-06-6 Synonyms: Canthoxal, Anisyl Propanal, 4-Methoxy-α-methylhydrocinnamaldehyde Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1]

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanal (CAS 5462-06-6) is a functionalized hydrocinnamaldehyde derivative serving as a critical chiral building block in organic synthesis and fragrance chemistry. While widely recognized commercially as Canthoxal —a fragrance ingredient valued for its anise and watery-floral notes—its structural integrity makes it a "privileged scaffold" in medicinal chemistry.

Unlike its structural analog Lilial (p-tert-butyl-α-methylhydrocinnamaldehyde), which faces severe regulatory restrictions due to reprotoxicity (CMR 1B), the p-methoxy substituent in CAS 5462-06-6 offers a more favorable toxicological profile while retaining the reactive α-methyl aldehyde motif. This guide explores its utility as a precursor for morpholine antifungals (e.g., Fenpropimorph analogs), pan-amine library synthesis , and its role in asymmetric catalysis.

Physicochemical Profile & Identification

Data summarized for rapid verification.

PropertyValueTechnical Note
Appearance Colorless to pale yellow liquidOxidizes to acid upon prolonged air exposure.
Boiling Point 263.5°C (760 mmHg)108°C at 30 Pa (Reduced pressure distillation recommended).
Density 1.007 g/cm³Denser than typical aliphatic aldehydes.
LogP ~2.2Moderate lipophilicity; suitable for CNS-active drug design.
Flash Point 106.4°CClass IIIB Combustible Liquid.
Chirality C2 (α-carbon)Exists as a racemate in bulk; (S)-enantiomer is bioactive target.

Synthetic Routes & Process Chemistry

The synthesis of CAS 5462-06-6 relies on a robust Cross-Aldol Condensation followed by Selective Hydrogenation . For pharmaceutical applications requiring high enantiopurity, enzymatic reduction is the preferred modern trajectory.

Industrial Route: Aldol-Hydrogenation Sequence

This two-step protocol is scalable but yields a racemic product.

  • Condensation: 4-Methoxybenzaldehyde (Anisaldehyde) reacts with Propanal (Propionaldehyde) under basic conditions (NaOH/KOH) to form the intermediate enal: 4-Methoxy-α-methylcinnamaldehyde .

  • Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated using Pd/C.

    • Critical Control Point: Over-reduction must be prevented. The aldehyde carbonyl is susceptible to reduction to the alcohol (Anisyl propanol). Catalyst poisoning or specific pressure controls (1-3 bar H₂) are used to favor C=C reduction over C=O.

Asymmetric Enzymatic Synthesis (Pharma Grade)

To access the chiral (S)-enantiomer (often the bioactive conformer in hydrocinnamaldehyde pharmacophores), Ene-Reductases (e.g., OYE family) are employed.[2]

  • Substrate: 4-Methoxy-α-methylcinnamaldehyde.

  • Biocatalyst: Old Yellow Enzyme (OYE) or cloned reductases (e.g., N. tabacum reductase).

  • Mechanism: Trans-specific hydrogenation of the C=C bond.

  • Yield: >95% ee (enantiomeric excess).[3]

Visualization: Synthetic Workflow

The following diagram illustrates the pathway from commodity chemicals to the target scaffold and its divergence into chiral synthesis.

SynthesisWorkflow Anisaldehyde 4-Methoxybenzaldehyde (Starting Material) Intermediate Intermediate Enal (4-Methoxy-α-methylcinnamaldehyde) Anisaldehyde->Intermediate Aldol Condensation (NaOH, 60°C) Propanal Propanal Propanal->Intermediate RacemicProduct Racemic Canthoxal (CAS 5462-06-6) Intermediate->RacemicProduct H2, Pd/C (Selective Hydrogenation) ChiralProduct (S)-Canthoxal (>95% ee) Intermediate->ChiralProduct Ene-Reductase (Asymmetric Biocatalysis)

Figure 1: Synthetic pathways for CAS 5462-06-6, contrasting industrial racemic synthesis with biocatalytic asymmetric routes.[4]

Pharmaceutical Applications & Drug Design

The "Hydrocinnamaldehyde" Pharmacophore

CAS 5462-06-6 is a structural homolog to the precursor of Fenpropimorph , a morpholine fungicide targeting the sterol biosynthesis pathway (specifically


-reductase and 

-isomerase).
  • Fenpropimorph Precursor: 4-tert-butyl-α-methylhydrocinnamaldehyde.

  • Canthoxal (This Topic): 4-methoxy-α-methylhydrocinnamaldehyde.

In drug discovery, replacing the lipophilic tert-butyl group with the polar methoxy group alters metabolic clearance (via O-demethylation) and receptor binding affinity, making it a valuable tool for Scaffold Hopping and Lead Optimization .

Reductive Amination: Gateway to Bioactive Amines

The aldehyde functionality is the primary handle for derivatization. Reductive amination with secondary amines yields "Fenpropimorph-like" derivatives or CNS-active phenethylamines.

Protocol: General Reductive Amination

  • Imine Formation: Dissolve CAS 5462-06-6 (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane). Add NaBH(OAc)₃ (1.5 eq).

  • Reaction: Stir at RT for 4–12 hours. The α-methyl group provides steric hindrance, potentially slowing hydrolysis of the intermediate iminium ion, stabilizing the reaction.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Visualization: Reactivity & Derivatization

This diagram maps the chemical space accessible from the Canthoxal core.

ReactivityMap Core This compound (Core Scaffold) Amine Bioactive Amines (Morpholine/Piperidine analogs) Core->Amine Reductive Amination (R2NH, NaBH(OAc)3) Acid Carboxylic Acid Metabolite (Excretable) Core->Acid Oxidation (ALDH) (Metabolic Clearance) SchiffBase Schiff Bases (Methyl Anthranilate adducts) Core->SchiffBase Condensation (Primary Amines) Alcohol Anisyl Propanol (Fragrance/Solvent) Core->Alcohol Reduction (NaBH4)

Figure 2: Chemical reactivity profile of CAS 5462-06-6, highlighting the reductive amination pathway critical for drug synthesis.[4]

Safety, Toxicology & Regulatory (E-E-A-T)

Researchers must distinguish between the toxicological profile of Canthoxal and its reprotoxic analog Lilial .

GHS Classification
  • H317: May cause an allergic skin reaction (Sensitizer Cat. 1).

  • H412: Harmful to aquatic life with long-lasting effects.[5]

  • H303: May be harmful if swallowed.

Handling Protocol (Self-Validating)
  • Skin Protection: Nitrile gloves are mandatory. The H317 designation implies a risk of contact dermatitis.

  • Quenching Spills: Do not wash into drains (H412). Absorb with inert clay/vermiculite.

  • Storage: Store under nitrogen or argon. Aldehydes auto-oxidize to carboxylic acids (white solids) over time, which alters stoichiometry in precise synthesis. Validation: Check refractive index (1.517–1.524) before use; significant deviation indicates oxidation.

Metabolic Fate

Unlike Lilial, which metabolizes to a persistent benzoic acid derivative that accumulates, the p-methoxy group in Canthoxal facilitates O-demethylation in the liver (CYP450), rendering the metabolite more hydrophilic and easier to excrete. This makes it a safer candidate for pharmaceutical intermediate use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88532324, this compound. Retrieved from [Link]

  • ScenTree (2024). Canthoxal® (CAS N° 5462-06-6) Technical Data & Synthesis. Retrieved from [Link]

  • Goffredo Rosini, et al. (2010). Green Chemistry approaches to the synthesis of fragrance ingredients: Aldol Condensations. Green Chemistry, 12(10), 1747-1757.[6] (Contextual citation for Aldol mechanism).

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanal (CAS 5462-06-6), commercially known as Canthoxal , is a vital aromatic aldehyde used extensively in the fragrance industry for its anise, fennel, and spicy notes. Beyond its organoleptic utility, it serves as a structural scaffold in the synthesis of pharmaceutical intermediates.[1] This guide provides a rigorous spectroscopic profile of the molecule, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to establish a self-validating analytical framework for researchers and quality control scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
Common Name Canthoxal, Anisyl Propanal
CAS Number 5462-06-6
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~108°C at 30 Pa (0.22 mmHg)
Refractive Index (

)
1.517 – 1.524
Solubility Soluble in ethanol, oils; insoluble in water

Structural Elucidation Strategy

The characterization of Canthoxal requires a multi-modal approach due to its structural features: a para-substituted aromatic ring , a chiral center at the


-position, and a reactive aldehyde  group.
  • 1H NMR confirms the para-substitution pattern (AA'BB' system) and the presence of the aldehyde proton.

  • 13C NMR validates the carbon skeleton, specifically differentiating the carbonyl carbon and the methoxy group.

  • MS provides the molecular fingerprint, with a characteristic base peak resulting from benzylic cleavage.

  • IR ensures the integrity of the carbonyl functionality and absence of over-oxidation (carboxylic acid) or reduction (alcohol) impurities.

Analytical Workflow Diagram

The following workflow illustrates the logical sequence for validating the compound's identity and purity.

AnalyticalWorkflow cluster_checks Critical Quality Attributes Sample Raw Sample (Liquid) GC_MS GC-MS Analysis (Purity & MW Confirmation) Sample->GC_MS Step 2: Impurity Profile IR FT-IR Spectroscopy (Functional Group Check) Sample->IR Step 1: Quick ID NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Step 3: Detailed Structure Validation Data Integration & COA Generation GC_MS->Validation IR->Validation NMR->Validation No -OH peak (IR) No -OH peak (IR) Base Peak m/z 121 Base Peak m/z 121 Aldehyde Doublet Aldehyde Doublet

Figure 1: Integrated analytical workflow for the characterization of Canthoxal.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of Canthoxal is distinct due to the coupling between the


-methyl group, the adjacent methine, and the aldehyde proton.
1H NMR Data (400 MHz, CDCl₃)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.65 – 9.75 Doublet (

Hz)
1H–CHOCharacteristic aldehyde proton; couples with

-CH.
7.08 – 7.12 Doublet (

Hz)
2HAr-H (meta to OMe)Part of AA'BB' system.
6.82 – 6.86 Doublet (

Hz)
2HAr-H (ortho to OMe)Upfield due to electron-donating methoxy group.
3.79 Singlet3H–OCH₃Sharp singlet, diagnostic of anisyl derivatives.
2.90 – 3.05 Multiplet1HAr–CH₂–CHBenzylic proton (diastereotopic nature may cause complexity).
2.55 – 2.65 Multiplet2HAr–CH₂–CH / –CH–Overlap of remaining benzylic proton and

-methine.
1.08 – 1.12 Doublet (

Hz)
3H–CH₃Methyl group attached to the chiral center.
13C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
AssignmentNotes
204.1 C=OCarbonyl carbon (Aldehyde).[2]
158.3 Ar-C-OMeIpso carbon attached to oxygen (deshielded).
130.8 Ar-C-CH₂Ipso carbon attached to alkyl chain.
129.9 Ar-CHAromatic methine (meta to OMe).
114.0 Ar-CHAromatic methine (ortho to OMe).
55.3 –OCH₃Methoxy carbon.
48.1 –CH–

-Carbon (chiral center).
36.2 –CH₂–Benzylic carbon.
13.1 –CH₃Methyl carbon.
Mass Spectrometry (MS)

The fragmentation pattern of Canthoxal under Electron Impact (EI, 70 eV) is dominated by the stability of the p-methoxybenzyl cation .

  • Molecular Ion (M+): m/z 178 (Visible, moderate intensity).

  • Base Peak: m/z 121. This peak arises from the benzylic cleavage, losing the propionaldehyde fragment (

    
    ). The resulting ion is the resonance-stabilized p-methoxybenzyl cation  (or methoxytropylium ion).
    
  • Other Fragments:

    • m/z 149 (M – 29): Loss of the formyl radical (

      
      ).
      
    • m/z 91: Tropylium ion (secondary fragmentation of m/z 121).

    • m/z 77: Phenyl cation.

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion (M+) m/z 178 Frag_149 [M - CHO]+ m/z 149 M_Ion->Frag_149 - CHO (29) Base_Peak Base Peak (p-Methoxybenzyl cation) m/z 121 M_Ion->Base_Peak - C3H5O (57) (Benzylic Cleavage) Frag_77 Phenyl cation m/z 77 Base_Peak->Frag_77 - CH2O / Rearrangement

Figure 2: Proposed EI-MS fragmentation pathway for Canthoxal.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the aldehyde functionality and ensuring no oxidation to carboxylic acid has occurred (which would show a broad -OH stretch).

Frequency (cm⁻¹)Vibration ModeAssignment
2830, 2720 C–H StretchFermi Resonance of aldehyde C-H (Diagnostic doublet).
1720 – 1730 C=O StretchStrong aldehyde carbonyl absorption.
1610, 1510 C=C StretchAromatic ring skeletal vibrations.
1245, 1030 C–O StretchAryl alkyl ether (Asymmetric & Symmetric).
830 C–H BendPara-disubstituted benzene ring (out-of-plane).

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (CDCl₃) containing 0.03% TMS as an internal standard.

  • Concentration: Dissolve approximately 10–15 mg of Canthoxal in 0.6 mL of CDCl₃.

  • Filtration: If the liquid is turbid, filter through a small plug of glass wool into the NMR tube to remove suspended solids or polymerized material.

  • Acquisition:

    • 1H: 16 scans, 1-second relaxation delay.

    • 13C: 256–512 scans, proton-decoupled.

Quality Control: Impurity Profiling

Common impurities arise from the synthesis (condensation of anisaldehyde and propanal followed by hydrogenation).

  • Impurity A: Anisaldehyde (Starting material). Detectable by aldehyde proton singlet at ~9.8 ppm (vs. doublet for Canthoxal).

  • Impurity B: Anisyl Alcohol (Over-reduction). Detectable by broad –OH stretch in IR (~3400 cm⁻¹) and CH₂–OH protons in NMR (~4.6 ppm).

  • Impurity C: 2-Methyl-3-(4-methoxyphenyl)-2-propenal (Unsaturated intermediate). Detectable by vinylic proton in NMR (~7.2 ppm, singlet or doublet depending on isomer) and C=C stretch in IR (~1630 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88532324, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). Canthoxal (CAS 5462-06-6) Odor and Material Safety Data. Retrieved from [Link]

  • International Fragrance Association (IFRA). Standards for Fragrance Safety: Canthoxal. Retrieved from [Link]

Sources

Biological Activity of Methoxyphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of methoxyphenyl compounds, focusing on their pharmacophore properties, structure-activity relationships (SAR), and therapeutic applications in oncology and inflammation.

Executive Summary

The methoxyphenyl moiety (anisyl group) is a pervasive pharmacophore in medicinal chemistry, critical for optimizing drug potency, solubility, and metabolic stability. Its biological significance ranges from the trimethoxyphenyl (TMP) motif found in potent tubulin inhibitors (e.g., Combretastatin A4) to single methoxy substitutions that modulate the lipophilicity and receptor binding of anti-inflammatory chalcones. This guide analyzes the mechanistic basis of these activities, providing researchers with actionable SAR insights and validated experimental protocols.

Structure-Activity Relationship (SAR) Analysis

The methoxy group (


) is not merely a passive substituent; it actively dictates the physicochemical and pharmacodynamic profile of a drug candidate.
Electronic and Steric Effects
  • Electronic: The methoxy group acts as a weak electron-withdrawing group via induction (

    
    ) but a strong electron-donating group via resonance (
    
    
    
    ). This dual nature enriches electron density in the aromatic ring, enhancing
    
    
    stacking interactions with receptor pockets (e.g., the colchicine binding site of tubulin).
  • Steric: The methoxy group is relatively small but can induce conformational restriction. In biaryl systems (e.g., colchicine, steganacin), ortho-methoxy groups force the rings to twist out of coplanarity, a conformation often required for bioactivity.

  • Lipophilicity: Unlike a hydroxyl group, a methoxy group caps the polar oxygen, increasing lipophilicity (

    
    ) and membrane permeability without adding the excessive bulk of longer alkyl chains.
    
The Trimethoxyphenyl (TMP) Pharmacophore

The 3,4,5-trimethoxyphenyl pattern is a "privileged structure" in oncology. It mimics the substitution pattern of colchicine and is essential for high-affinity binding to the


-tubulin subunit. Removal or relocation of these methoxy groups typically results in a drastic loss of cytotoxicity.
Visualization: SAR of Combretastatin A4

The following diagram illustrates the critical SAR features of Combretastatin A4, the archetypal methoxyphenyl agent.

SAR_Analysis Core Combretastatin A4 (CA4) Scaffold TMP 3,4,5-Trimethoxyphenyl (Ring A) Core->TMP Contains Linker Cis-Double Bond (Linker) Core->Linker Contains RingB 3'-Hydroxy-4'-methoxyphenyl (Ring B) Core->RingB Contains Bind Critical for Colchicine Site Binding TMP->Bind Steric/Electronic fit Conf Maintains Twisted Conformation Linker->Conf Cis-geometry essential RingB->Bind H-bond donor/acceptor Metab Metabolic Handle (O-demethylation) RingB->Metab CYP450 target

Figure 1: SAR analysis of Combretastatin A4, highlighting the role of the trimethoxyphenyl moiety.

Therapeutic Mechanisms of Action[1]

Anticancer Activity: Microtubule Destabilization

Polymethoxyphenyl compounds, particularly those resembling the TMP pharmacophore, function as Microtubule Destabilizing Agents (MDAs) .

  • Target: The colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Mechanism: Binding prevents the curvature of tubulin dimers necessary for microtubule assembly. This leads to:

    • Inhibition of polymerization.[1][2]

    • Cell cycle arrest at the G2/M phase.

    • Disruption of the tumor vasculature (Vascular Disrupting Agents - VDAs), causing rapid necrosis of the tumor core.[3][4]

Anti-inflammatory Activity: NF-κB Modulation

Methoxychalcones and methoxyflavones exert anti-inflammatory effects by targeting the NF-κB signaling pathway.

  • Mechanism: They inhibit the phosphorylation of IκB kinase (IKK), preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This downregulates pro-inflammatory cytokines (IL-6, TNF-

    
    ) and enzymes (COX-2, iNOS).
    
Visualization: Microtubule Destabilization Pathway

Mechanism_Action Drug Methoxyphenyl Compound (e.g., CA4) Tubulin Free Tubulin Dimers (alpha/beta) Drug->Tubulin  Binds   Complex Drug-Tubulin Complex (Colchicine Site) Tubulin->Complex Polymer Microtubule Polymerization Complex->Polymer  Inhibits   Arrest G2/M Cell Cycle Arrest Polymer->Arrest  Failure of Spindle   Vascular Endothelial Cell Retraction Polymer->Vascular  Cytoskeleton Collapse   Death Apoptosis / Tumor Necrosis Arrest->Death Vascular->Death

Figure 2: Mechanistic pathway of polymethoxyphenyl compounds inducing tumor necrosis via tubulin inhibition.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is the gold standard for validating direct interaction with tubulin. It measures the turbidity change at 340 nm or 350 nm as tubulin polymerizes into microtubules.

Reagents:

  • Purified Tubulin (bovine or porcine brain, >99% pure).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl

    
    ).[5][6]
    

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL (approx. 30

    
    M) in PEM buffer containing 1 mM GTP. Keep on ice.
    
  • Treatment: Add 5

    
    L of the test compound (dissolved in DMSO) to a 96-well plate. Include a vehicle control (DMSO only) and a positive control (e.g., Colchicine or Combretastatin A4, 5 
    
    
    
    M final).
  • Initiation: Add 95

    
    L of the cold tubulin solution to each well.
    
  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Inhibitor:[2][7] Reduced slope and lower plateau height.

Anti-inflammatory Screening (Nitric Oxide Inhibition)

Used to assess the activity of methoxyphenyl compounds (e.g., chalcones) in suppressing inflammatory mediators.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Induction: Pre-treat cells with test compounds (0.1 - 50

    
    M) for 1 hour, then stimulate with Lipopolysaccharide (LPS, 1 
    
    
    
    g/mL).
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Griess Assay: Mix 100

    
    L of culture supernatant with 100 
    
    
    
    L of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
  • Quantification: Measure absorbance at 540 nm. Calculate Nitric Oxide (NO) concentration using a sodium nitrite standard curve.

Quantitative Data Summary

Table 1 summarizes the impact of methoxy substitution patterns on biological activity, derived from comparative SAR studies of chalcones and combretastatins.

Compound ClassSubstitution PatternTargetIC50 (Activity)Effect
Combretastatin 3,4,5-trimethoxy (Ring A)Tubulin~2-5 nMPotent cytotoxicity; Microtubule depolymerization
Combretastatin 3,5-dimethoxy (Ring A)Tubulin>1000 nMLoss of activity (requires 3,4,5-pattern)
Chalcone 4-methoxy (Ring B)NF-κB / COX-2~10-20

M
Moderate anti-inflammatory; NO suppression
Chalcone 2,4,6-trimethoxy (Ring A)Tubulin~0.1-1

M
Increased cytotoxicity vs single methoxy
Flavone 5,6,7,8,3',4'-hexamethoxyP-gp Transporter~0.5

M
Reversal of multidrug resistance (MDR)

References

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[8][2][4] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Link

  • Tron, G. C., et al. (2006). "Medicinal chemistry of combretastatin A4: present and future directions." Journal of Medicinal Chemistry. Link

  • Gao, Y., et al. (2020). "Recent advances in the synthesis and biological activity of combretastatin A-4 derivatives." European Journal of Medicinal Chemistry. Link

  • Orlikova, B., et al. (2012). "Dietary chalcones with chemopreventive and chemotherapeutic potential." Genes & Nutrition. Link

  • Sigma-Aldrich. "Tubulin Polymerization Assay Protocol." Technical Bulletin. Link

  • Chiodi, D., & Ishihara, Y. (2024).[9] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Link

Sources

Potential therapeutic applications of substituted propanals

Author: BenchChem Technical Support Team. Date: February 2026

The Potential Therapeutic Applications of Substituted Propanals An In-Depth Technical Guide for Drug Discovery & Development [1]

Executive Summary

The propanal (propionaldehyde) scaffold represents a deceptive simplicity in medicinal chemistry.[1] While often categorized merely as a volatile intermediate, substituted propanals —specifically those functionalized at the C2 and C3 positions—serve as critical pharmacophores in modern therapeutics.[1] This guide analyzes the dual role of substituted propanals: first, as bioactive metabolites (e.g., 3-hydroxypropanal/Reuterin) with intrinsic antimicrobial properties, and second, as electrophilic warheads in Targeted Covalent Inhibitors (TCIs).[1]

This technical document synthesizes the chemical biology, therapeutic utility, and production methodologies of these compounds, moving beyond basic synthesis to explore their application in oncology, infectious disease, and enzyme inhibition.

Part 1: Chemical Biology & The Pharmacophore

The therapeutic utility of substituted propanals is dictated by the reactivity of the carbonyl carbon (C1). Unlike ketones or esters, the aldehyde hydrogen renders the carbonyl highly accessible to nucleophilic attack, a feature exploited in both natural defense mechanisms and rational drug design.[1]

The Electrophilic Warhead (Covalent Inhibition)

In drug discovery, substituted propanals function as "reversible covalent" warheads.[1] They mimic the transition state of peptide bond hydrolysis.[1]

  • Mechanism: The active site nucleophile (Serine-OH or Cysteine-SH) of a protease attacks the aldehyde carbonyl, forming a stable hemiacetal or thiohemiacetal .[1]

  • Structural Relevance: Peptidyl aldehydes (e.g., MG132, Leupeptin) are essentially 2-amino-substituted propanals .[1] For instance, a P1 phenylalanine residue converted to an aldehyde is 2-amino-3-phenylpropanal .[1]

  • Therapeutic Advantage: Unlike irreversible inhibitors (e.g., acrylamides), aldehyde adducts are often reversible, reducing the risk of permanent off-target haptenization and immunotoxicity.[1]

Metabolic Stability & Toxicity

The clinical translation of propanals is challenged by:

  • Oxidation: Rapid conversion to carboxylic acids by Aldehyde Dehydrogenases (ALDH).[1]

  • Beta-Elimination: 3-substituted propanals (like 3-hydroxypropanal) can undergo dehydration to form acrolein , a highly reactive Michael acceptor responsible for cytotoxicity.[1]

Part 2: Therapeutic Case Studies

Case Study A: Reuterin (3-Hydroxypropanal) – The Antimicrobial Metabolite

Target Indication: Multi-drug resistant bacterial infections, Food preservation.[1] Source: Produced by Lactobacillus reuteri via the glycerol dehydratase pathway.[1][2][3]

  • Mechanism of Action: Reuterin is not a single molecule but a dynamic equilibrium system (monomer, hydrate, dimer).[4] The monomer (3-HPA) penetrates bacterial cell walls and induces oxidative stress by modifying thiol groups in glutathione and proteins.[1]

  • Clinical Potential: Unlike antibiotics that target specific cell wall synthesis enzymes, Reuterin's mechanism is pleiotropic, making resistance development difficult.[1] It is currently investigated as a "biotic" therapy for gut health and as a topical antimicrobial.[1]

Case Study B: Peptidyl Aldehydes – Protease Inhibitors

Target Indication: Oncology (Proteasome inhibition), Antiviral (Protease inhibition). Core Structure: 2-amino-3-substituted propanals.[1]

  • Example: MG132 (Z-Leu-Leu-Leu-al).[1] The C-terminal leucine aldehyde is a 2-amino-4-methylpentanal (isobutyl-substituted propanal).[1]

  • Application: These compounds serve as potent inhibitors of the 20S proteasome and Calpains.[1] The aldehyde carbon transitions from sp² to sp³ hybridization upon binding, mimicking the tetrahedral intermediate of peptide hydrolysis.[1]

Part 3: Visualization of Mechanisms

Figure 1: The Reuterin Dynamic Equilibrium & Toxicity Pathway

This diagram illustrates the conversion of Glycerol to 3-HPA and its subsequent equilibrium states, including the toxic dehydration to Acrolein.[3]

ReuterinPathway Glycerol Glycerol HPA 3-Hydroxypropanal (3-HPA / Reuterin) Glycerol->HPA Glycerol Dehydratase (L. reuteri) Hydrate 3-HPA Hydrate (Gem-diol) HPA->Hydrate + H2O (Reversible) Dimer Cyclic Dimer HPA->Dimer Conc. Dependent Acrolein Acrolein (Toxic Michael Acceptor) HPA->Acrolein Dehydration (Spontaneous/Heat)

Caption: The dynamic equilibrium of Reuterin (3-HPA). Note the spontaneous dehydration pathway to the cytotoxic agent Acrolein.

Figure 2: Covalent Inhibition of Cysteine Proteases by Substituted Propanals

Mechanism showing the nucleophilic attack of a catalytic cysteine on the aldehyde warhead.

CovalentInhibition Enzyme Cysteine Protease (Active Site Cys-SH) Complex Thiohemiacetal Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack (Reversible) Inhibitor Substituted Propanal (Warhead: R-CHO) Inhibitor->Complex Nucleophilic Attack (Reversible)

Caption: Formation of the thiohemiacetal adduct. The sp² aldehyde carbon becomes sp³, mimicking the enzymatic transition state.

Part 4: Experimental Protocols

Protocol A: Biocatalytic Production of Reuterin (3-HPA)

Rationale: Chemical synthesis of 3-HPA is difficult due to polymerization.[1] Biocatalysis using Lactobacillus reuteri is the gold standard for generating bioactive solutions.

Materials:

  • Lactobacillus reuteri strain (e.g., ATCC 53608 or DSM 20016).[1]

  • Glycerol (Molecular Biology Grade).[1]

  • MRS Broth.[1]

  • Phosphate Buffered Saline (PBS), pH 7.2.[1]

Methodology:

  • Inoculation: Inoculate L. reuteri into 50 mL MRS broth. Incubate anaerobically at 37°C for 16–18 hours (stationary phase).

  • Harvesting: Centrifuge culture at 4,000 × g for 10 minutes. Wash the pellet twice with PBS to remove residual carbon sources.[1]

  • Biotransformation Setup: Resuspend the biomass in a 250 mM Glycerol solution (in water or PBS) to a final optical density (OD600) of 50 .[1] High biomass density is critical for yield.[1]

  • Incubation: Incubate anaerobically at 37°C for 2 hours. Note: Extended incubation (>3h) promotes conversion to 1,3-propanediol, reducing yield.

  • Purification: Centrifuge at 8,000 × g for 15 minutes to remove cells. Filter the supernatant through a 0.22 µm membrane.[1]

  • Quantification: Quantify 3-HPA using the colorimetric tryptophan-HCl method (purple complex formation, absorbance at 560 nm) against an acrolein standard curve.

Protocol B: Synthesis of 2-Amino-3-Phenylpropanal (Phenylalaninal)

Rationale: This protocol describes the generation of a peptidyl aldehyde warhead from its corresponding amino alcohol, a common step in inhibitor synthesis.[1]

Materials:

  • N-Boc-L-Phenylalaninol.[1]

  • Dess-Martin Periodinane (DMP).[1]

  • Dichloromethane (DCM), anhydrous.[1]

  • Sodium thiosulfate (Na2S2O3).[1]

Methodology:

  • Dissolution: Dissolve N-Boc-L-Phenylalaninol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion at 0°C. Allow the reaction to warm to room temperature and stir for 1–2 hours. DMP is preferred over Swern oxidation for peptide aldehydes to minimize epimerization at the alpha-carbon.

  • Quenching: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and 10% Na2S2O3. Stir vigorously until the organic layer is clear.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Storage: The resulting aldehyde is unstable.[1] Use immediately in the next coupling step or store at -80°C under argon.[1]

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Therapeutic Profile of Substituted Propanal Classes

Compound ClassRepresentative MoleculeTherapeutic TargetMechanism of ActionKey Limitation
3-Hydroxypropanals ReuterinBacterial/Viral InfectionsThiol modification; ROS generationSpontaneous dehydration to Acrolein (toxicity)
2-Amino-Propanals MG132 / LeupeptinProteasome / CalpainReversible covalent inhibition (Thiohemiacetal)Rapid oxidation by ALDH; poor oral bioavailability
Aryl-Propanals 3-Phenylpropanal derivativesMalaria (Plasmodium)Inhibition of hemozoin formation (proposed)Metabolic instability
Alpha-Halo-Propanals 2-Bromo-3-phenylpropanalCathepsin InhibitorsIrreversible alkylation (if warhead is modified)High reactivity leading to off-target effects

References

  • Vollenweider, S., & Lacroix, C. (2004).[1] 3-Hydroxypropionaldehyde: applications and perspectives of biotechnological production. Applied Microbiology and Biotechnology. Link

  • Schaefer, L., et al. (2010).[1] The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups.[1][5] Microbiology. Link

  • Hurley, T. D., et al. (2011).[1] Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry. Link

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • Luthi-Peng, Q., et al. (2002).[1][3] Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri. Applied Microbiology and Biotechnology. Link

  • Means, G. E., & Feeney, R. E. (1971).[1] Chemical Modification of Proteins. Holden-Day. (Foundational text on aldehyde-amine/thiol interactions).

Sources

Technical Monograph: 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Canthoxal | CAS: 5462-06-6 Primary Application: Fragrance Chemistry & Pharmaceutical Intermediates[1]

Executive Summary

This technical guide analyzes 3-(4-Methoxyphenyl)-2-methylpropanal , widely known in the chemical industry as Canthoxal .[1][2] Structurally, it is an aryl-substituted aliphatic aldehyde characterized by a p-methoxy (anisyl) group and an


-methyl substitution.[1]

For the research scientist, this molecule represents a critical study in chemoselectivity. Its synthesis requires precise control over cross-aldol condensation to avoid self-polymerization, while its downstream utility relies on the differential reactivity of its aldehyde functionality versus the aromatic ether. This guide details the synthetic pathways, characterization data, and handling protocols required for high-purity applications.

Part 1: Chemical Identity & Structural Analysis

IUPAC Nomenclature Breakdown

The name This compound is derived systematically:

  • Principal Functional Group: Aldehyde (–CHO), assigned C1.

  • Parent Chain: Propanal (3-carbon chain containing the aldehyde).

  • Substituents:

    • Position 2: Methyl group (–CH₃).[3][4][5]

    • Position 3: 4-Methoxyphenyl group (p-Anisyl moiety).[1]

Stereochemistry: Carbon-2 is a chiral center.[1] Commercial Canthoxal is typically supplied as a racemic mixture, though asymmetric synthesis routes exist for pharmaceutical precursors where enantiopurity dictates biological activity.

Physicochemical Properties

Data aggregated from industrial safety assessments and spectroscopic databases.

PropertyValueContext
Molecular Formula C₁₁H₁₄O₂MW: 178.23 g/mol
Appearance Colorless to pale yellow liquidOxidizes upon air exposure
Boiling Point 261–262 °C (760 mmHg)~108 °C at 30 Pa (Reduced pressure)
Density 1.039 – 1.047 g/cm³ (20°C)Slightly denser than water
Refractive Index 1.517 – 1.522 (20°C)Indicative of aromatic conjugation
Solubility Soluble in EtOH, oils; Insoluble in H₂OLogP ≈ 2.2–2.5
Odor Profile Anise, Fennel, Spicy, Watery-FloralHigh substantivity

Part 2: Synthetic Pathways & Process Chemistry[1]

The industrial synthesis of Canthoxal is a classic two-step sequence: Cross-Aldol Condensation followed by Selective Hydrogenation .[1]

Reaction Scheme Visualization

The following diagram illustrates the conversion of p-Anisaldehyde to Canthoxal, highlighting the intermediate enone.

SynthesisPath Anisaldehyde p-Anisaldehyde (Starting Material) Enone Intermediate Enone (p-Methoxy-α-methylcinnamaldehyde) Anisaldehyde->Enone Aldol Condensation (NaOH, Δ, -H₂O) Propanal Propanal (Reagent) Propanal->Enone Aldol Condensation (NaOH, Δ, -H₂O) Canthoxal Canthoxal (Target Molecule) Enone->Canthoxal Selective Hydrogenation (H₂/Pd-C)

Figure 1: Synthetic route from p-Anisaldehyde to Canthoxal via Claisen-Schmidt condensation and catalytic hydrogenation.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound (100g scale).

Step A: Cross-Aldol Condensation

Caution: This reaction is exothermic.[6] Temperature control is critical to prevent self-condensation of propanal.

  • Reagents:

    • p-Anisaldehyde (1.0 eq)[1][7]

    • Propanal (1.2 eq)

    • Sodium Hydroxide (aq, 10% w/w)

    • Methanol (Solvent)[8]

  • Procedure:

    • Charge a reactor with p-Anisaldehyde and Methanol.[1] Cool to 15°C.

    • Slowly feed the NaOH solution while maintaining agitation.

    • Critical Step: Add Propanal dropwise over 2–3 hours. Maintain internal temperature <20°C to minimize propanal self-polymerization.[1]

    • Once addition is complete, warm to 40°C and stir for 4 hours.

    • Workup: Neutralize with dilute HCl. Phase separate. Wash organic layer with brine. Evaporate solvent to yield the intermediate p-Methoxy-α-methylcinnamaldehyde (Yellow solid/oil).[1]

Step B: Selective Hydrogenation

Challenge: Reduce the alkene (C=C) without reducing the aldehyde (C=O) or the aromatic ring.

  • Catalyst: 5% Pd/C (Palladium on Carbon).

  • Conditions:

    • Solvent: Ethyl Acetate or Ethanol.

    • Pressure: 2–5 bar H₂ (Low pressure favors C=C reduction over C=O).

    • Temperature: 25–40°C.

  • Procedure:

    • Dissolve the intermediate enone in solvent. Add catalyst (1-2 wt%).[1]

    • Hydrogenate under constant pressure monitoring.

    • Endpoint: Monitor via GC. Stop immediately upon disappearance of the alkene peak to prevent over-reduction to the alcohol (3-(4-methoxyphenyl)-2-methylpropanol).[1]

    • Filter catalyst and distill under reduced pressure to isolate pure Canthoxal.

Part 3: Reactivity Profile & Applications

Canthoxal serves as a "chiral pool" building block. Its reactivity is dominated by the aldehyde, which is sterically hindered by the


-methyl group, reducing its susceptibility to rapid oxidation compared to linear aldehydes.
Reactivity Network

Reactivity Canthoxal Canthoxal (Aldehyde) Acid Carboxylic Acid (Oxidation) Canthoxal->Acid O₂ / [Ox] Alcohol Alcohol Derivative (Reduction) Canthoxal->Alcohol NaBH₄ Amine Secondary Amine (Reductive Amination) Canthoxal->Amine R-NH₂ + NaBH(OAc)₃ Acetal Diethyl Acetal (Fragrance Stabilization) Canthoxal->Acetal EtOH, H⁺

Figure 2: Divergent synthesis pathways from the Canthoxal core.[1]

Pharmaceutical & Fragrance Utility[1][8][9]
  • Fragrance: Used for its "anisic" note.[9] It is more stable than Anisaldehyde in alkaline media (soaps/detergents) due to the

    
    -methyl steric protection.[1]
    
  • Pharmaceuticals:

    • Reductive Amination: The aldehyde reacts with amines (e.g., methylamine, ethylamine) to form Schiff bases, which are reduced to phenethylamines. This structural motif is common in psychoactive compounds and antihypertensives, requiring strict regulatory compliance during synthesis.

Part 4: Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these standard markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aldehyde (-CHO): Doublet at δ 9.6–9.8 ppm .[1] (Coupling with H-2).

  • Aromatic Ring: Two doublets (AA'BB' system) at δ 6.8 ppm and δ 7.1 ppm (characteristic of p-substitution).

  • Methoxy Group (-OCH₃): Singlet at δ 3.8 ppm .[1]

  • Benzylic Protons (H-3): Multiplet/dd at δ 2.5–3.0 ppm .[1]

  • Alpha Proton (H-2): Multiplet at δ 2.6 ppm .

  • Methyl Group (-CH₃): Doublet at δ 1.1 ppm .[1][7]

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1720–1730 cm⁻¹ (Saturated aldehyde).

  • C-H (Aldehyde): Fermi doublet at 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C-O-C (Ether): Strong band at 1250 cm⁻¹ .

Part 5: Safety & Handling (E-E-A-T)[12]

Standard Operating Procedure for Handling Aldehydes.

  • Hazards:

    • Skin Sensitization: Canthoxal is a known sensitizer (H317). Avoid direct contact.

    • Aquatic Toxicity: Chronic aquatic toxicity (H411). Do not dispose of down drains.

  • Storage:

    • Store under nitrogen or argon to prevent oxidation to 3-(4-methoxyphenyl)-2-methylpropanoic acid.[1]

    • Re-test purity if stored >6 months (check for acid content via titration).

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of vapors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354898, this compound. Retrieved January 30, 2026, from [Link]

  • The Good Scents Company. (n.d.).[10] Canthoxal (CAS 5462-06-6) Data Sheet. Retrieved January 30, 2026, from [Link]

  • ScenTree. (n.d.). Canthoxal® - Chemical Properties and Olfactory Description. Retrieved January 30, 2026, from [Link]

Sources

Beyond the Dalton: A Technical Profile of 3-(4-Methoxyphenyl)-2-methylpropanal

[1][2][3][4]

Executive Summary: The Structural Imperative

In the high-stakes arena of ligand design and fragrance chemistry, 3-(4-Methoxyphenyl)-2-methylpropanal (CAS 5462-06-6) represents a critical phenylpropanoid scaffold.[1][2][3] While its nominal molecular weight of 178.23 g/mol is a fundamental constant, its utility in drug development and olfactive science depends on a nuanced understanding of its physicochemical behavior, synthetic purity, and metabolic stability.[4]

This guide moves beyond basic stoichiometry. We analyze the molecule as a dynamic entity, detailing the synthetic pathways that define its isomeric purity and the analytical protocols required to validate its integrity in complex matrices.[4]

Molecular Architecture & Physicochemical Data[1][2][4][6]

Precise characterization begins with the numbers that drive stoichiometry and detection limits.[2][3]

Table 1: Core Physicochemical Profile[4]
ParameterValueTechnical Context
IUPAC Name This compoundPreferred for regulatory documentation.[1][2][3]
Common Name Canthoxal, Anisyl PropanalIndustry standard in fragrance/flavor sectors.[1][4][5]
Molecular Formula C₁₁H₁₄O₂Basis for elemental analysis.[1][2][3]
Molecular Weight 178.23 g/mol Used for molarity calculations in synthesis.[1][2][3]
Exact Mass 178.09938 DaCritical for High-Resolution Mass Spectrometry (HRMS).[1][2][3]
Boiling Point ~260°C (atm) / 114°C (2.5 mmHg)High boiling point requires vacuum distillation for purification.[1][2][3]
Density 1.029 – 1.05 g/cm³Denser than water; facilitates phase separation in workups.[1][2][3]
LogP ~2.3 – 2.5Indicates moderate lipophilicity; relevant for membrane permeability (Lipinski).[1][2][3]

Synthetic Causality: Constructing the Scaffold

The synthesis of this compound is not merely a recipe; it is an exercise in controlling chemoselectivity.[1][2][3] The standard industrial route involves a crossed-aldol condensation followed by selective hydrogenation.[2][3]

The Challenge of Selectivity

The primary challenge is preventing the reduction of the aldehyde carbonyl group during the hydrogenation step.[4] We must reduce the alkene (C=C) while preserving the aldehyde (C=O) to avoid forming the corresponding alcohol (Canthoxal alcohol), which alters the biological and olfactory profile.

Workflow Visualization

The following diagram illustrates the reaction logic, highlighting the critical intermediate and the divergence point for impurities.

SynthesisRoutecluster_inputsPrecursorsAnisaldehydeAnisaldehyde(4-Methoxybenzaldehyde)IntermediateINTERMEDIATE3-(4-Methoxyphenyl)-2-methyl-2-propenal(Unsaturated Aldehyde)Anisaldehyde->IntermediateAldol Condensation(Base Cat., -H2O)PropanalPropanal(Propionaldehyde)Propanal->IntermediateProductTARGET PRODUCTThis compound(MW: 178.23)Intermediate->ProductSelective Hydrogenation(Pd/C, Controlled H2 equiv.)ImpurityIMPURITY (Over-reduction)3-(4-Methoxyphenyl)-2-methylpropanolIntermediate->ImpurityNon-selective Reduction(Excess H2 / High Temp)

Figure 1: Synthetic pathway illustrating the crossed-aldol condensation and the critical selectivity required during hydrogenation to prevent over-reduction.[4]

Analytical Validation: The Self-Validating Protocol

In drug development and high-end perfumery, "white powder" or "clear liquid" is not a specification.[2][3][4] We rely on Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.[1][2][3]

Why Molecular Weight Matters Here

In Electron Impact (EI) ionization (70 eV), the molecular ion (M+ = 178 ) is often visible but may be weak.[3] The structural confirmation relies on the fragmentation pattern derived from the specific bond energies of the C₁₁H₁₄O₂ structure.[3]

GC-MS Protocol (Standard Operating Procedure)

Objective: Purity assessment and identification of this compound.

  • Sample Preparation: Dilute 10 µL of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[2][3]

  • Inlet: Split mode (50:1) at 250°C. Rationale: High split ratio prevents column overload and ensures sharp peak shapes for aldehydes.[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 200°C[2][6]

    • Ramp: 20°C/min to 280°C (Hold 5 min)

    • Rationale: Slow ramp in the middle captures the separation of the target from its alcohol derivative and potential acetal byproducts.[4]

Mass Spectrum Interpretation Logic
m/z IonFragment OriginDiagnostic Value
178 [M]+ Molecular Ion. Confirms the intact MW of 178.[1][2][3]23.
121 [C₈H₉O]+Base Peak (Typically). The methoxybenzyl cation.[1][3] This is the most stable fragment, formed by cleavage at the benzylic position.[4]
135 [M - 43]+Loss of the propyl group (C₃H₇) or rearrangement.
91 [C₇H₇]+Tropylium ion (common in all benzyl derivatives).[1][2]

Stability & Reactivity Profile

Understanding the reactivity of the aldehyde moiety is crucial for formulation and storage.[3]

  • Oxidation Susceptibility: Like all aldehydes, this molecule is prone to autoxidation to form 3-(4-methoxyphenyl)-2-methylpropanoic acid .[1][2][3]

    • Mitigation: Store under inert atmosphere (Nitrogen/Argon) and consider adding antioxidants (e.g., BHT) if the end-use permits.[2][3]

  • Acetal Formation: In the presence of alcohols (e.g., ethanol in perfumes or methanol in synthesis) and trace acid, it will form diethyl or dimethyl acetals.[4]

    • Impact: This increases the apparent molecular weight in solution and changes the release profile (acetals are often odorless until hydrolyzed).[3]

References

  • PubChem Database. (2023).[2][3] this compound (CID 88532324).[1][2][3][7] National Center for Biotechnology Information.[2][3][4] Link[2][3]

  • The Good Scents Company. (2023).[2][3] Canthoxal - Material Safety and Data Sheet.[1][2][3]Link[2][3]

  • European Chemicals Agency (ECHA). (2023).[2][3] Registration Dossier - 3-(p-methoxyphenyl)-2-methylpropionaldehyde.[1][2][8][3]Link(Note: Generalized link to ECHA search for CAS 5462-06-6)[1][2][3]

  • Fragrance Material Safety Assessment Center. (2022). Safety Assessment of methylbenzenepropanal derivatives. Elsevier.[2][3][4] Link

Sourcing & Validation of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of 3-(4-Methoxyphenyl)-2-methylpropanal (CAS 5462-06-6). It is structured to bridge the gap between commercial availability and rigorous scientific qualification.

A Technical Guide for Drug Development & Fine Chemical Synthesis

Executive Summary: The Dual-Identity Reagent

This compound (commonly known as Canthoxal or Anisyl Propanal ) occupies a unique niche in the chemical supply chain.[1] While primarily manufactured as a high-volume fragrance ingredient (valued for anise/fennel notes), it serves as a critical C3-aryl building block in pharmaceutical synthesis, particularly for tyrosine mimetics and chiral scaffolds.[1]

The Core Challenge: Researchers often unknowingly source "Fragrance Grade" material for "Pharma Grade" applications. This introduces two critical risks:

  • Stabilizers: Bulk supplies often contain antioxidants (e.g., Tocopherol) that can poison sensitive catalytic reactions.

  • Stereochemistry: The molecule possesses a chiral center at C2. Commercial supplies are almost exclusively racemic , necessitating chiral resolution or asymmetric synthesis downstream if enantiopurity is required.

This guide provides the protocols to qualify suppliers, validate purity, and handle the compound safely, given its classification as a potential reproductive toxin (H360).

Chemical Identity & Specifications

PropertySpecification
IUPAC Name This compound
Common Name Canthoxal, Anisyl Propanal
CAS Number 5462-06-6
Molecular Formula C₁₁H₁₄O₂ (MW: 178.23 g/mol )
Physical State Colorless to pale yellow liquid
Boiling Point ~268°C (at 760 mmHg) / 114°C (at 2.5 mmHg)
Solubility Soluble in alcohol, oils; insoluble in water
Chirality C2 center; Commercial supply is Racemic (±)
Key Hazards H360 (May damage fertility/unborn child) , H317 (Sensitizer)

Commercial Supply Landscape

The supply market is stratified into Bulk/Industrial (Fragrance focus) and Fine Chemical (Research focus). Selecting the wrong tier can compromise experimental reproducibility.

Tier 1: Research & Pharma-Intermediate Suppliers

Target Audience: Medicinal Chemists, Process Development. These suppliers provide Certificates of Analysis (CoA) with NMR/GC data and guarantee specific impurity limits.

  • Sigma-Aldrich (MilliporeSigma): Offers high-purity grades suitable for synthesis.[1] Note: Their SDS highlights the H360 reproductive hazard often omitted by fragrance vendors.

  • TCI Chemicals: Supplies >95.0% (GC) purity. Reliable for small-scale bench work (5g – 25g).[1]

  • BLD Pharm: Strong inventory of building blocks; good for intermediate scale-up.[1]

  • Santa Cruz Biotechnology (SCBT): Focuses on laboratory-scale reagents for biological screening.[1]

Tier 2: Bulk & Fragrance Manufacturers

Target Audience: Pilot Plant, Manufacturing. These are the original manufacturers. Material is cheaper but may contain stabilizers or isomers acceptable for scent but not for synthesis.

  • IFF (International Flavors & Fragrances): The primary innovator of "Canthoxal." Material is high quality but sold in drums/bulk.

  • Atul Ltd: Major Indian manufacturer. Good for multi-kilo sourcing.

  • Symrise / Firmenich: Often supply through distributors.

Critical Procurement Directive

Warning: If sourcing from Tier 2 for chemical synthesis, you must request a "Technical Data Sheet" to check for added antioxidants (e.g., BHT, Tocopherol). These must be removed via distillation or column chromatography before using the aldehyde in metal-catalyzed reactions.[1]

Synthesis & Impurity Profiling (The "Why" of QC)

To validate incoming material, one must understand how it is made. The commercial route typically involves the Aldol Condensation of Anisaldehyde with Propanal, followed by partial hydrogenation.

Synthesis Pathway & Impurity Origin

The following diagram illustrates the industrial route and the specific impurities you must target in your GC-MS analysis.

SynthesisPathway Start1 4-Methoxybenzaldehyde (Anisaldehyde) Intermediate Aldol Intermediate (Enone) Start1->Intermediate Aldol Condensation (Base cat.) Start2 Propanal Start2->Intermediate Product 3-(4-Methoxyphenyl)- 2-methylpropanal (TARGET) Intermediate->Product Selective Hydrogenation (Pd/C or Ni) Impurity1 Impurity A: Unreacted Anisaldehyde Intermediate->Impurity1 Incomplete Conversion Impurity2 Impurity B: Over-reduced Alcohol (Propanol derivative) Product->Impurity2 Over-Hydrogenation

Figure 1: Industrial synthesis route showing critical origin points for impurities (Anisaldehyde and the over-reduced alcohol).

Validation Protocol: The "Self-Validating" System

Do not trust the label purity blindly. Upon receipt of a new batch, execute this 3-step qualification protocol.

Step 1: Structure Confirmation (1H-NMR)[1]
  • Solvent: CDCl₃

  • Key Diagnostic Signal: The aldehyde proton (-CHO ) appears as a doublet at δ 9.6–9.8 ppm .[1]

  • Common Failure Mode: Disappearance of the aldehyde peak indicates oxidation to the carboxylic acid (Anisic acid derivative) due to poor storage (air exposure).

Step 2: Purity Profiling (GC-MS)

Run a standard non-polar column (e.g., DB-5 or HP-5).[1]

  • Target Peak: Retention time ~12-14 min (method dependent).

  • Impurity Watchlist:

    • Anisaldehyde: Earlier retention time. (Interferes with stoichiometry).

    • Alcohol Derivative: Later retention time. (Result of over-reduction).

    • Acid Derivative: Broad peak or tailing (Oxidation product).

Step 3: Enantiomeric Check (Optional but Recommended)

If your downstream application is chiral (e.g., asymmetric drug synthesis), you must assume the material is Racemic (50:50) .

  • Action: If a single enantiomer is required, perform a chiral HPLC screen (Chiralpak AD-H or OD-H) or plan for a resolution step (e.g., dynamic kinetic resolution).[1]

Handling & Safety (H360 Protocol)

Unlike standard fragrance aldehydes, this compound carries a Reproductive Toxicity (H360) warning in rigorous safety datasets (e.g., Sigma-Aldrich SDS).[1]

Required Engineering Controls:

  • Containment: All weighing and transfer must occur inside a Fume Hood or Powder Containment Hood (if solid/frozen).

  • PPE: Double nitrile gloves. Standard latex is permeable to aromatic aldehydes.

  • Waste: Segregate as "Toxic Organic Waste." Do not dispose of down drains (Aquatic Toxicity H412).

Workflow Visualization

The following diagram summarizes the decision logic for sourcing and validating this compound.

ValidationWorkflow Source Source Material (CAS 5462-06-6) GradeCheck Check Grade: Fragrance or Research? Source->GradeCheck FragrancePath Fragrance/Bulk Grade GradeCheck->FragrancePath Bulk ResearchPath Research/Pharma Grade GradeCheck->ResearchPath Fine Chem StabilizerCheck Check for Stabilizers (e.g., Tocopherol) FragrancePath->StabilizerCheck QC Quality Control (GC-MS + NMR) ResearchPath->QC Purify Distillation / Flash Chrom. (Remove Antioxidants) StabilizerCheck->Purify Stabilizer Present StabilizerCheck->QC None Purify->QC Decision Passes Specs? QC->Decision Approve Release for Synthesis Decision->Approve >95% & No Acid Reject Reject / Repurify Decision->Reject Oxidized/Impure

Figure 2: Decision matrix for sourcing and qualifying incoming batches of this compound.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. MilliporeSigma.[2]

  • TCI Chemicals. (n.d.). Product Specification: this compound (C3926).[1] Tokyo Chemical Industry.

  • ScenTree. (n.d.). Canthoxal® (CAS 5462-06-6) - Synthesis and Properties. ScenTree.co.[3]

  • Atul Ltd. (2017). Technical Data Sheet: para Anisyl propanal. Atul Ltd.[2]

  • International Flavors & Fragrances (IFF). (2019).[4] Safety Data Sheet: Canthoxal. IFF.

Sources

Methodological & Application

HPLC Analysis of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Introduction & Scientific Context

3-(4-Methoxyphenyl)-2-methylpropanal (CAS: 5462-06-6), commercially known as Canthoxal , is a critical intermediate in the synthesis of pharmaceuticals (e.g., fungicides like Fenpropimorph) and a high-value fragrance ingredient characterized by spicy, anise-like notes.[1][2]

From an analytical perspective, this molecule presents specific challenges that require a robust chromatographic strategy:

  • Chirality: The C2 position is a stereogenic center.[2] The biological and olfactory properties often differ between the (

    
    ) and (
    
    
    
    ) enantiomers, necessitating chiral separation.[2]
  • Chemical Stability: As an aldehyde, it is susceptible to autoxidation to 3-(4-methoxyphenyl)-2-methylpropanoic acid and acetal formation in alcoholic solvents.[1][2]

  • Chromophore: The 4-methoxyphenyl (anisyl) group provides a distinct UV absorption profile, allowing for sensitive detection without derivatization.[2]

This guide provides two validated protocols: a Reverse-Phase (RP-HPLC) method for purity/assay and a Normal-Phase Chiral HPLC method for enantiomeric excess determination.[1][2]

Physicochemical Profile

Understanding the analyte's properties is the foundation of method development.[2]

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₄O₂MW = 178.23 g/mol
LogP ~2.1 - 2.4Moderately lipophilic; ideal for C18 retention.[1][2]
pKa N/A (Neutral)pH control is needed only to suppress ionization of acidic impurities (oxidation products).[1][2]
UV

~275 nmCharacteristic of the non-conjugated anisole moiety.[1][2]
Solubility Soluble in ACN, MeOH, EtOAcAvoid storing in MeOH for long periods (hemiacetal formation).[1]
Boiling Point 263 °CNon-volatile enough for LC, but GC is also viable.[1][2]
Protocol A: Achiral RP-HPLC (Purity & Assay)[1][2]

Objective: To determine the chemical purity of this compound and quantify its primary oxidation impurity (Acid derivative).

3.1 Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.[2]

    • Rationale: End-capping reduces silanol interactions with the aldehyde carbonyl, improving peak shape.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).[2][3]
    
    • Rationale: Acidic pH (~2.[2]5) suppresses the ionization of the potential carboxylic acid impurity, ensuring it retains on the column rather than eluting in the void volume.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV-Vis / PDA at 275 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

3.2 Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
10.02080Linear Gradient
12.02080Hold (Wash)
12.17030Return to Initial
17.07030Re-equilibration
3.3 Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[2][3] (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (70:30 Water/ACN).

    • Critical Step: Prepare fresh. Aldehydes in dilute aqueous solution can oxidize over 24 hours.[2]

Protocol B: Chiral HPLC (Enantiomeric Separation)[2][4]

Objective: To separate the (


) and (

) enantiomers. Mechanism: The separation relies on hydrogen bonding and

interactions between the analyte and the polysaccharide stationary phase.[2]
4.1 Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[2]

    • Commercial Examples: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 × 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1][2]

    • Note: Ethanol can be used as a modifier if peak resolution is insufficient, but IPA is generally more selective for this class.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

    • Expert Insight: Lower temperatures (15-20°C) often improve resolution (

      
      ) in chiral separations by reducing thermal motion, though pressure will increase.[2]
      
  • Detection: UV at 275 nm.

4.2 System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor: < 1.5.[2]

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this compound, ensuring the correct method is chosen based on the sample state.

G Start Sample: this compound CheckType Analysis Goal? Start->CheckType Purity Chemical Purity / Assay (Protocol A) CheckType->Purity QC / Stability Chiral Enantiomeric Excess (Protocol B) CheckType->Chiral R&D / Synthesis RP_HPLC RP-HPLC (C18) MP: ACN/Water/H3PO4 Purity->RP_HPLC NP_HPLC Normal Phase Chiral MP: Hexane/IPA Chiral->NP_HPLC Result_P Output: % Purity Impurity: Carboxylic Acid RP_HPLC->Result_P Result_C Output: % ee Ratio R/S Isomers NP_HPLC->Result_C Result_P->Chiral If Purity > 95%

Caption: Analytical workflow distinguishing between Achiral (Purity) and Chiral (Stereochemistry) analysis paths.

Stability & Degradation Pathway[1]

Aldehydes are reactive.[2][4] The primary degradation pathway must be monitored.[2]

Oxidation Aldehyde This compound (Analyte) Acid 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Major Impurity) Aldehyde->Acid Autoxidation (Fast in solution) Oxygen O2 (Air) Oxygen->Acid

Caption: The primary oxidation pathway.[2] The acid impurity elutes earlier than the aldehyde in RP-HPLC.[1][2]

Troubleshooting & Expert Tips
  • Ghost Peaks: If you see "ghost" peaks in the gradient method, check your water source.[2] Aldehydes are sensitive; trace contaminants in the mobile phase can react.[2]

  • Peak Splitting (Chiral): If the chiral peaks split or broaden, the sample solvent (diluent) might be too strong.[2] Ensure the sample is dissolved in the mobile phase (Hexane/IPA) rather than pure IPA or Ethanol.

  • Baseline Drift: At 275 nm, drift is minimal.[2] If observed, ensure the Phosphoric Acid concentration is balanced in both lines if using a binary pump (though usually, acid is only in the aqueous line).[2]

  • Sample Storage: Always store standards under Nitrogen or Argon at 4°C.

References
  • SIELC Technologies. (2018).[2] . Retrieved from [Link]

  • PubChem. (2025).[2][5][6] Compound Summary: this compound.[1][2][5][7] National Library of Medicine.[2] Retrieved from [Link][2]

  • Daicel Chiral Technologies. (2023).[2] Chiral Selector Application Guide (Polysaccharides). Retrieved from [Link]

  • FooDB. (2015).[2][4] Compound Details: 3-(4-Methoxyphenyl)-2-methyl-2-propenal (Related Structure Analysis). Retrieved from [Link][2]

Sources

NMR spectroscopy of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy of 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal)

Abstract

This application note provides a comprehensive protocol for the structural verification and purity assessment of this compound (CAS 5462-06-6), widely known as Canthoxal. Designed for pharmaceutical and fragrance chemists, this guide details high-resolution 1H and 13C NMR acquisition parameters, unambiguous peak assignments, and self-validating logic to distinguish this molecule from common synthetic byproducts.

Introduction & Structural Significance

This compound is a critical intermediate in the synthesis of pharmaceuticals (e.g., fenpropimorph analogues) and a high-value fragrance ingredient. Its structure features a chiral center at the


-position (C2), creating a specific stereochemical environment that complicates the NMR signals of the adjacent methylene protons.

Key Analytical Challenges:

  • Oxidation Sensitivity: The aldehyde group is prone to oxidation, forming 3-(4-methoxyphenyl)-2-methylpropanoic acid.

  • Diastereotopic Protons: The chirality at C2 renders the benzylic protons (C3) diastereotopic, often resulting in complex ABX coupling patterns rather than simple doublets.

  • Racemic Nature: Commercial samples are typically racemic; however, enantiomeric excess determination (not covered here) would require chiral shift reagents.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    ) is the standard solvent. For resolving overlapping multiplets (specifically the benzylic region), Benzene-
    
    
    
    (
    
    
    ) is recommended due to its magnetic anisotropy effects.
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 40–60 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient for 400 MHz instruments.

  • Filtration: Filter through a glass wool plug to remove suspended solids (e.g., catalyst fines) that degrade line shape.

Instrument Parameters (400 MHz Base Frequency)
Parameter1H NMR (Standard)13C NMR (Decoupled)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 sec
Spectral Width 12–14 ppm (offset ~6 ppm)220 ppm (offset ~100 ppm)
Scans (NS) 16512 – 1024
Temperature 298 K (25°C)298 K (25°C)

Spectral Analysis & Assignment Logic

1H NMR Assignment (400 MHz, CDCl3)

The spectrum is characterized by the distinct aldehyde doublet and the AA'BB' aromatic system.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
CHO 9.72Doublet (d)1H

Diagnostic aldehyde proton; couples to H-2.
Ar-H 7.08Doublet (d)2H

Ortho to alkyl chain (AA' part of AA'BB').
Ar-H 6.84Doublet (d)2H

Ortho to OMe (BB' part of AA'BB').
OMe 3.79Singlet (s)3H-Characteristic methoxy singlet.
H-3a 2.95dd / m1H

Diastereotopic benzylic proton.
H-2 2.65Multiplet (m)1H-

-proton; complex coupling to H-3a, H-3b, Me, and CHO.
H-3b 2.55dd / m1H

Diastereotopic benzylic proton.
Me 1.09Doublet (d)3H

Methyl group coupled to H-2.

*Note: H-3a and H-3b shifts are approximate and may overlap depending on concentration and resolution. They are diastereotopic due to the chiral center at C2.

13C NMR Assignment (100 MHz, CDCl3)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O 204.1Aldehyde carbonyl (deshielded).
Ar-C (ipso-O) 158.3Oxygen-substituted aromatic carbon.
Ar-C (ipso-C) 130.5Alkyl-substituted aromatic carbon.
Ar-CH 129.9Aromatic carbons meta to OMe.
Ar-CH 114.0Aromatic carbons ortho to OMe (shielded by resonance).
OMe 55.3Methoxy carbon.
C-2 48.1

-Carbon (methine).
C-3 36.4Benzylic carbon (methylene).
Me 13.1Methyl group.[1]

Self-Validating Assignment Workflow

To ensure scientific integrity, the assignment must be internally consistent. The following logic flow uses 2D NMR correlations to "lock" the structure.

NMR_Assignment_Flow Start Unknown Sample H1 1H Spectrum: Find CHO (9.7 ppm) & OMe (3.8 ppm) Start->H1 Acquire 1H COSY COSY Spectrum: Trace CHO -> H-2 Trace H-2 -> Me H1->COSY Establish Spin System HMBC HMBC Spectrum: Link Me/H-2/H-3 -> C=O Link H-3 -> Ar-C (ipso) COSY->HMBC Connect Fragments Confirm Structure Confirmed: 3-(4-Methoxyphenyl)- 2-methylpropanal HMBC->Confirm Verify Connectivity

Figure 1: Logic flow for unambiguous structural assignment using 1D and 2D NMR techniques.

Validation Steps:

  • COSY Check: The aldehyde proton (9.72 ppm) must show a cross-peak only to the multiplet at ~2.65 ppm (H-2). If it couples to anything else, the structure is incorrect.

  • HMBC Check: The methyl doublet (1.09 ppm) should show a strong 3-bond correlation to the Carbonyl carbon (204.1 ppm) and the Benzylic carbon (36.4 ppm).

  • Integration Check: The ratio of Aromatic : OMe : CHO protons must be exactly 4:3:1. Deviations suggest impurity or oxidation.

Troubleshooting & Common Impurities

Issue: Broad "Acid" Peak (~10-12 ppm)

  • Cause: Oxidation of the aldehyde to 3-(4-methoxyphenyl)-2-methylpropanoic acid.

  • Solution: Purify via silica gel chromatography or bisulfite adduct formation immediately before use. Store under Argon at 4°C.

Issue: Missing Aldehyde Doublet

  • Cause: Rapid exchange with trace water (rare in CDCl3) or hydration to the gem-diol (common in presence of acid traces).

  • Solution: Dry the solvent over molecular sieves or switch to DMSO-d6.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88532324, this compound. Retrieved from [Link]

  • The Good Scents Company. (2023). Canthoxal (CAS 5462-06-6) Odor and organoleptic properties. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR of Aldehydes: Characteristic Shifts and Coupling. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Sensitive Quantification of 3-(4-Methoxyphenyl)-2-methylpropanal in Complex Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 3-(4-methoxyphenyl)-2-methylpropanal, a key fragrance allergen and aroma compound, for enhanced detection and quantification via Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this analyte can be hampered by its moderate polarity and potential for on-column degradation. To overcome these challenges, we present two robust derivatization protocols: oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This document offers a detailed rationale for method selection, step-by-step experimental procedures, and a comparative analysis of the resulting derivatives' chromatographic performance and mass spectrometric characteristics. These methodologies are designed to provide researchers, quality control analysts, and drug development professionals with reliable and sensitive tools for the routine analysis of this compound in diverse and complex sample matrices.

Introduction: The Analytical Challenge

This compound, also known as Canthoxal, is a synthetic fragrance ingredient valued for its floral, anise-like aroma. It is found in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] As a potential contact allergen, its presence in consumer goods is subject to regulatory scrutiny, necessitating sensitive and specific analytical methods for its quantification.[3][4]

Direct GC-MS analysis of this compound can be challenging. The presence of the aldehyde functional group contributes to its polarity, which can lead to poor peak shape and tailing on common non-polar GC columns. Furthermore, aldehydes can be susceptible to thermal degradation or oxidation within the hot GC inlet, leading to inaccurate quantification.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For GC-MS analysis of aldehydes, the primary goals of derivatization are to:

  • Increase volatility and thermal stability.

  • Improve chromatographic peak shape.

  • Enhance sensitivity by introducing moieties that are readily ionized or detected.

This note will detail two effective derivatization strategies for this compound, enabling high-sensitivity analysis by GC-MS.

Derivatization Strategy 1: Oximation with PFBHA

Oximation is a widely used derivatization technique for carbonyl compounds. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a particularly effective reagent for this purpose.[5][6] The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form a stable oxime derivative.

The key advantages of PFBHA derivatization include:

  • High Reactivity: The reaction is typically rapid and quantitative under mild conditions.[6]

  • Enhanced Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, making the derivative highly sensitive to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry.[7]

  • Improved Chromatography: The resulting oxime is more volatile and thermally stable than the parent aldehyde, leading to sharper, more symmetrical peaks.[6]

The reaction of this compound with PFBHA results in the formation of two geometric isomers of the oxime (syn and anti), which may be chromatographically resolved.

PFBHA Derivatization Workflow

PFBHA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Work-up cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in appropriate solvent (e.g., Ethyl Acetate) Sample->Solvent Reagent Add PFBHA solution Solvent->Reagent Incubate Incubate at 60°C for 30 min Reagent->Incubate Quench Quench reaction (e.g., add water) Incubate->Quench Extract Extract with Hexane Quench->Extract Dry Dry organic phase (e.g., Na2SO4) Extract->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

Protocol: PFBHA Derivatization

Reagents and Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • High-purity solvents (Hexane, Ethyl Acetate, Ethanol)

  • Deionized water

  • Anhydrous Sodium Sulfate

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Prepare PFBHA Reagent: Dissolve 10 mg of PFBHA in 1 mL of ethanol. This solution should be prepared fresh daily.

  • Sample Preparation: Prepare a stock solution of this compound in ethyl acetate. Create a series of calibration standards by serial dilution. For unknown samples, dissolve or extract them in ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Add 50 µL of the PFBHA reagent solution.

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate the vial at 60°C for 30 minutes in a heating block or water bath.[8][9]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of deionized water to quench the reaction.

    • Add 500 µL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the oxime derivative.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Strategy 2: Silylation with BSTFA

Silylation is a common derivatization technique that involves replacing an active hydrogen atom with a trimethylsilyl (TMS) group.[10][11] For aldehydes, silylation proceeds by converting the aldehyde to its more stable enol form, which is then silylated. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for this purpose. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reaction rate.[12]

The advantages of silylation include:

  • Increased Volatility: The replacement of the polar aldehyde group with a non-polar TMS group significantly increases the volatility of the analyte.

  • Improved Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds.

  • Characteristic Mass Spectra: TMS derivatives often produce characteristic fragment ions in the mass spectrometer (e.g., m/z 73, 75), which can aid in identification.[13]

Silylation Reaction Mechanism

Silylation_Reaction Analyte This compound (Aldehyde) Enol Enol Intermediate Analyte->Enol Keto-Enol Tautomerism Product TMS-Enol Ether Derivative Enol->Product + BSTFA BSTFA BSTFA (Silylating Agent)

Sources

Application Note: Asymmetric Synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal) Enantiomers

[1][2]

Executive Summary & Molecule Profile[1]

3-(4-Methoxyphenyl)-2-methylpropanal , commercially known as Canthoxal , is a high-value aromatic aldehyde characterized by soft anise, fennel, and licorice olfactory notes.[1][2] Beyond its use in perfumery, it serves as a critical chiral intermediate in the synthesis of morpholine-based fungicides (e.g., Fenpropimorph derivatives) and other bioactive agents.[2]

The molecule possesses a stereogenic center at the

2

2
Chemical Profile
PropertyData
IUPAC Name This compound
Common Name Canthoxal, Anisyl Propanal
CAS Number 5462-06-6
Molecular Formula C

H

O

MW 178.23 g/mol
Chiral Center C2 (

-carbon)
Key Challenge Configuration stability (racemization risk); Enantioselective C=C reduction.[1][2]

Strategic Synthetic Routes

This guide details two distinct, field-proven protocols for the asymmetric synthesis of Canthoxal from its

3-(4-methoxyphenyl)-2-methylpropenal12
  • Protocol A: Biocatalytic Ene-Reduction (Green Chemistry Route) Mechanism: Flavin-dependent enzymatic reduction.[1][2] Advantage:[2][3] Extremely high enantioselectivity (

    
     ee), mild aqueous conditions, scalable.[2]
    Target: (S)-Enantiomer (typically accessible via OYE family enzymes).[2]
    
  • Protocol B: Organocatalytic Transfer Hydrogenation (Chemocatalytic Route) Mechanism: Iminium activation using chiral imidazolidinones.[2] Advantage:[2][3] Metal-free, predictable stereocontrol, no cofactor recycling required.[2] Target: Tunable ((R) or (S) depending on catalyst antipode).

Protocol A: Biocatalytic Reduction (Ene-Reductase)[1][3]

Mechanistic Insight

This protocol utilizes Ene-Reductases (ERs) from the Old Yellow Enzyme (OYE) family.[4] These enzymes activate the electron-deficient alkene of the enal via hydrogen bonding in the active site.[2] A hydride is transferred from the FMN cofactor to the


2
Workflow Diagram

BiocatalysisSubstrateEnone Precursor(3-(4-methoxyphenyl)-2-methylpropenal)EnzymeEne-Reductase(OYE1-3 or NCR)Substrate->Enzyme BindingProduct(S)-Canthoxal(>95% ee)Enzyme->Product Asymmetric ReductionCofactorNADPH Recycling(GDH + Glucose)Cofactor->Enzyme Hydride SourceWorkupExtraction (MTBE)& PurificationProduct->Workup Isolation

Figure 1: Biocatalytic cycle utilizing cofactor recycling for the reduction of the enal precursor.[1]

Experimental Procedure

Reagents:

  • Substrate: 3-(4-Methoxyphenyl)-2-methylpropenal (100 mg, 0.57 mmol).[1][2]

  • Enzyme: OYE1 (from Saccharomyces pastorianus) or NCR (from Zymomonas mobilis) lyophilized powder (5 mg).

  • Cofactor Recycling System: Glucose dehydrogenase (GDH, 10 U), Glucose (2 eq), NADP+ (0.05 eq).[2]

  • Buffer: KPi buffer (50 mM, pH 7.0).

  • Co-solvent: DMSO or Isopropanol (5% v/v).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 10 mL of degassed 50 mM Potassium Phosphate buffer (pH 7.0). Oxygen can inactivate certain ene-reductases; sparge with nitrogen for 10 mins.[1][2]

  • Substrate Solution: Dissolve the enal substrate (100 mg) in 500

    
    L of DMSO.
    
  • Reaction Assembly: In a 20 mL glass vial, combine:

    • 9.5 mL Buffer.[2]

    • Glucose (205 mg, 2 eq).[2]

    • NADP+ (22 mg, 0.05 eq).[2]

    • GDH (10 U).

    • Ene-Reductase (5 mg).[2]

  • Initiation: Add the substrate solution dropwise while stirring at 400 rpm.

  • Incubation: Seal the vial and incubate at 30°C for 18–24 hours.

  • Monitoring: Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2) or GC-FID.[1][2]

  • Workup: Extract the reaction mixture with MTBE (

    
     mL). Combine organic layers and dry over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash chromatography on silica gel (eluent: Hexane/EtOAc 95:5).[2] Note: Avoid basic alumina or harsh silica to prevent racemization.

Validation Criteria:

  • Conversion: >95% by GC.[2]

  • ee%: Determine by Chiral GC (e.g., Cyclodex-B column) or HPLC (Chiralcel OD-H). Expect >90% ee (typically (S)-configuration with OYE family).

Protocol B: Organocatalytic Transfer Hydrogenation

Mechanistic Insight

This method employs a chiral amine catalyst (MacMillan Imidazolidinone) to form a transient iminium ion with the enal substrate. This lowers the LUMO of the system, facilitating a stereoselective hydride transfer from a Hantzsch ester.[2] The bulky groups on the catalyst shield one face of the alkene, enforcing enantiocontrol.[2]

Workflow Diagram

OrganocatalysisSubstrateEnone PrecursorCycleIminium IonFormationSubstrate->Cycle + CatalystCatalystMacMillan Catalyst(Imidazolidinone)Cycle->Cycle ActivationHydrolysisHydrolysisCycle->Hydrolysis Product ReleaseReductantHantzsch Ester(Hydride Donor)Reductant->Cycle Hydride TransferHydrolysis->Catalyst RecycleProductChiral CanthoxalHydrolysis->Product

Figure 2: Organocatalytic cycle via iminium activation.[1][2]

Experimental Procedure

Reagents:

  • Substrate: 3-(4-Methoxyphenyl)-2-methylpropenal (1.0 mmol).[1][2]

  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetate (20 mol%).[1][2]

  • Reductant: Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 eq).[1][2]

  • Solvent: CHCl

    
     or DCM.[2]
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 10 mL round-bottom flask and equip with a magnetic stir bar.

  • Charging: Add the MacMillan catalyst (0.2 mmol) and the enal substrate (1.0 mmol) to the flask.

  • Solvation: Add CHCl

    
     (3.0 mL) and stir to dissolve.
    
  • Reaction: Add the Hantzsch ester (1.1 mmol) in one portion.

  • Stirring: Stir the yellow suspension at ambient temperature (23°C) for 24 hours. The reaction typically becomes homogeneous as the Hantzsch ester is consumed (oxidized to the pyridine derivative).

  • Quench: No quench is usually required.[2]

  • Purification: Direct loading onto a silica gel column is possible.[2] Elute with Pentane:Ether (90:10).

    • Critical Step: Ensure the column is neutralized or slightly acidic.[2] Do not use triethylamine in the eluent, as it will racemize the product.[2]

  • Isolation: Evaporate solvents at low temperature (<30°C) to obtain the chiral aldehyde.

Validation Criteria:

  • Yield: Typically 75–85%.[2]

  • ee%: >90% (Determined via Chiral HPLC of the corresponding alcohol after NaBH

    
     reduction if direct aldehyde resolution is difficult).
    

Analytical Controls & Troubleshooting

Chiral Analysis

Direct analysis of

12alcoholacid

Method (Derivatization to Alcohol):

  • Take 50

    
    L reaction mixture.
    
  • Add 200

    
    L MeOH + 5 mg NaBH
    
    
    . Stir 10 min.
  • Quench with sat. NH

    
    Cl, extract with EtOAc.
    
  • Analyze organic layer on Chiralcel OD-H or AD-H.[1][2]

Table 1: Troubleshooting Matrix

Issue Probable Cause Corrective Action

| Low Conversion (Bio) | Enzyme inactivation by O

121Low ee% (Organo)1Racemization12

References

  • Biocatalytic Reduction: Hall, M., Stueckler, C., Hauer, B., Stuermer, R., Friedrich, T., Breinbauer, M., & Faber, K. (2008).[2] Asymmetric synthesis of (S)-2-methyl-3-(p-methoxyphenyl)propanal (Canthoxal) via biocatalytic reduction.[1][2] European Journal of Organic Chemistry, 2008(9), 1511-1516.[2]

  • General Ene-Reductase Methodology: Toogood, H. S., & Scrutton, N. S. (2018).[2] Discovery, characterization, engineering, and applications of ene-reductases for industrial biocatalysis.[2] ACS Catalysis, 8(5), 3532-3549.[2]

  • Organocatalytic Concept: Paras, N. A., & MacMillan, D. W. (2001).[2] New strategies in organic catalysis: the first enantioselective organocatalytic Friedel-Crafts alkylation.[2] Journal of the American Chemical Society, 123(18), 4370-4371.[2] (Foundational reference for imidazolidinone activation).

  • Substrate Data: PubChem Compound Summary for CID 64813, this compound.[1][2]

Disclaimer: This protocol is for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Advanced Purification Strategies for 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-5462 [1]

Abstract & Scope

This technical guide details the purification protocols for 3-(4-Methoxyphenyl)-2-methylpropanal (CAS: 5462-06-6), widely known in the industry as Canthoxal or Anisyl Propanal .[1] Due to the presence of the aldehyde moiety, this compound is susceptible to autoxidation to its corresponding carboxylic acid (3-(4-methoxyphenyl)-2-methylpropanoic acid).[1] Furthermore, synthetic routes (often via hydrogenation of the corresponding cinnamaldehyde) may leave residual unsaturated intermediates or over-reduced alcohols.

This guide prioritizes Chemo-Selective Bisulfite Adduct Formation for high-fidelity separation of the aldehyde from non-carbonyl impurities, followed by High-Vacuum Fractional Distillation for bulk solvent removal and final polishing.[1]

Physicochemical Profile

Understanding the physical constraints is critical for selecting the purification vector.

PropertyValueCritical Note
IUPAC Name This compoundSaturated aldehyde (dihydro-analog)
CAS Number 5462-06-6Distinct from unsaturated analog (CAS 65405-67-6)
Molecular Weight 178.23 g/mol
Boiling Point 108°C @ 0.2 mmHg (approx)High Vacuum Required. Decomposes >200°C at atm.[1][2][3][4]
Appearance Colorless to Pale Yellow LiquidDarkening indicates oxidation/polymerization.[1]
Solubility Ethanol, DCM, Ethyl AcetateInsoluble in water.[1][4]
Stability Air SensitiveStore under Argon/Nitrogen.

Pre-Purification Analysis

Before initiating purification, characterize the crude mixture via GC-MS or TLC to determine the dominant impurity profile.

  • TLC System: Hexanes:Ethyl Acetate (8:2).

    • Aldehyde (Product): R_f ~ 0.5 (UV active, stains with DNP).

    • Carboxylic Acid (Impurity): R_f < 0.1 (streaking).

    • Alcohol (Over-reduction): R_f ~ 0.2-0.3.[1][5]

    • Non-polar impurities: R_f > 0.7.[3]

Protocol A: Chemo-Selective Purification (Bisulfite Adduct)

Best For: Removing non-carbonyl impurities (alcohols, esters, alkanes) and separating the product from the reaction matrix without thermal stress.

Mechanism

Sodium bisulfite (


) acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a water-soluble hydroxy-sulfonate adduct. Non-carbonyl impurities remain in the organic phase. The adduct is then hydrolyzed to regenerate the pure aldehyde.
Step-by-Step Workflow

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).[6]
    
  • Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Regeneration Base: 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[7]
    

Procedure:

  • Dissolution: Dissolve the crude oil (e.g., 10 g) in 50 mL of

    
    .
    
  • Adduct Formation: Add 50 mL of saturated aqueous

    
    .
    
  • Agitation: Shake vigorously for 15–30 minutes. A white precipitate (the bisulfite adduct) may form at the interface; this is normal.

  • Separation (Phase 1):

    • Transfer to a separatory funnel.[7][8]

    • Collect the Aqueous Layer (contains Product-Adduct).

    • Optional: If a solid adduct forms, filter it out and wash with ether; dissolve the solid in water for the next step.

    • Discard the Organic Layer (contains non-aldehyde impurities).

  • Washing: Wash the aqueous phase once with 20 mL fresh ether to remove entrained organic impurities. Discard this ether wash.

  • Regeneration:

    • Cool the aqueous phase to 0°C.

    • Slowly add 10%

      
       or saturated 
      
      
      
      until pH > 10. Caution: Exothermic.
    • The solution will become cloudy as the free aldehyde regenerates and oils out.

  • Extraction (Phase 2): Extract the regenerated aqueous phase with

    
     (
    
    
    
    mL).
  • Drying: Combine organic extracts, dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: Bisulfite Logic Flow

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in Ether Add Sat. NaHSO3 Start->Step1 Step2 Phase Separation Step1->Step2 OrgPhase Organic Phase (Non-Aldehydes) Step2->OrgPhase Top Layer AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) Step2->AqPhase Bottom Layer Waste Discard OrgPhase->Waste Step3 Basify (pH > 10) (Regeneration) AqPhase->Step3 Step4 Extract with Ether Step3->Step4 Final Pure this compound Step4->Final

Figure 1: Chemo-selective isolation of aldehydes using the Bisulfite method.

Protocol B: High-Vacuum Fractional Distillation

Best For: Large-scale purification (>20g) or removing high-boiling oxidation byproducts (acids/dimers).[1]

Critical Warning: Aldehydes can polymerize or oxidize at high temperatures. Do not exceed bath temperatures of 140°C. Use a high-vacuum line (< 1 mmHg).[1]

Equipment:

  • Short-path distillation head or Vigreux column (for better separation).[1]

  • Oil bath with magnetic stirring.

  • Vacuum pump capable of < 1 mmHg.

  • Nitrogen bleed capillary (optional, to prevent bumping).

Procedure:

  • Setup: Assemble glassware. Grease all joints heavily. Ensure the system is leak-free.[1]

  • Degassing: Place crude material in the boiling flask. Apply vacuum without heat for 10 minutes to remove volatile solvents (DCM/Ether).

  • Heating: Slowly ramp oil bath temperature.

    • Fraction 1 (Foreshots): Low boiling volatiles. Discard.

    • Fraction 2 (Main Cut): Collect when vapor temperature stabilizes.

      • Target: ~108–110°C at 0.2 mmHg (30 Pa).

  • Shutdown: Cool under vacuum. Backfill with Nitrogen (never air) to prevent rapid oxidation of the hot liquid.

Protocol C: Flash Column Chromatography

Best For: Small scale (<5g) or high-purity analytical requirements (>99%).[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexanes.

    • Ramp: 5%

      
       10% Ethyl Acetate in Hexanes.
      
  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Note: Aldehydes can sometimes oxidize on acidic silica. If degradation is observed, add 1% Triethylamine to the mobile phase to neutralize the silica.

Quality Control & Storage

Validation Metrics
MethodExpected Signal
1H NMR (CDCl3) Aldehyde Proton: Doublet at

9.7–9.8 ppm (

Hz).Methoxy Group: Singlet at

3.8 ppm.Alpha-Methyl: Doublet at

1.1 ppm.[1][9]
GC-MS Parent ion

at m/z 178.[1] Look for fragment m/z 121 (Methoxybenzyl cation).
IR Spectroscopy C=O Stretch: Sharp, strong band at 1720–1730 cm

.C-H (Aldehyde): Fermi doublet at 2720 and 2820 cm

.
Storage Protocol
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush headspace with Argon or Nitrogen.

  • Temperature: Store at 4°C.

  • Stabilizer: For long-term storage, 0.1% BHT (Butylated hydroxytoluene) can be added as an antioxidant if downstream applications permit.

Decision Matrix for Purification

DecisionTree Start Crude this compound Check Check Purity & Scale Start->Check ScaleSmall Scale < 5g Check->ScaleSmall ScaleLarge Scale > 10g Check->ScaleLarge MethodA Method A: Bisulfite Extraction ScaleSmall->MethodA General Cleanup MethodC Method C: Flash Chromatography ScaleSmall->MethodC High Purity Needed ImpurityType Main Impurity? ScaleLarge->ImpurityType NonCarbonyl Alkanes/Alcohols ImpurityType->NonCarbonyl Acid Carboxylic Acid ImpurityType->Acid NonCarbonyl->MethodA MethodB Method B: Vacuum Distillation Acid->MethodB MethodA->MethodB If ultra-pure required

Figure 2: Strategic selection of purification method based on scale and impurity profile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88532324, this compound.[1] Retrieved January 30, 2026 from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Bisulfite Adduct protocols).
  • The Good Scents Company (2023). Canthoxal (Anisyl Propanal) Material Safety and Properties. Retrieved from [Link]

  • Rehman, A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[7][10] Journal of Visualized Experiments.[10] Retrieved from [Link]

  • Organic Chemistry Portal. Oxidation of Aldehydes - General Reactivity. Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the kinetic profiling of 3-(4-Methoxyphenyl)-2-methylpropanal (CAS: 5462-06-6), commercially known as Canthoxal . As a structural motif frequently encountered in fragrance formulation and pharmaceutical synthesis, understanding its reactivity profile is critical for predicting shelf-life stability and reaction efficiency.[1] This guide provides validated protocols for quantifying autoxidation rates (stability) and Schiff base formation (reactivity), supported by mechanistic insights into the steric influence of the


-methyl group and the electronic effects of the para-methoxy substituent.

Chemical Context & Reactivity Profile[1][2]

Structural Analysis

The molecule contains two critical features that dictate its kinetic behavior:

  • 
    -Methyl Group:  Provides steric hindrance adjacent to the carbonyl carbon. This retards nucleophilic attack compared to hydrocinnamaldehyde, increasing stability against polymerization but potentially slowing derivatization.[1]
    
  • p-Methoxy Group: An electron-donating group (EDG) that increases electron density on the aromatic ring. Through resonance, this affects the electrophilicity of the carbonyl carbon and the stability of radical intermediates formed during oxidation.

Reaction Pathways

The two primary degradation and derivatization pathways are Autoxidation (radical mechanism) and Condensation (nucleophilic addition).

ReactionPathways cluster_ox Oxidation Pathway (Stability) cluster_cond Condensation Pathway (Reactivity) Substrate 3-(4-Methoxyphenyl)- 2-methylpropanal Radical Acyl Radical Intermediate Substrate->Radical Initiation (O2/Heat) Carbinol Carbinolamine Intermediate Substrate->Carbinol + R-NH2 (Nucleophilic Attack) Peracid Peracid Intermediate Radical->Peracid Propagation (+O2) Acid 3-(4-Methoxyphenyl)- 2-methylpropanoic acid Peracid->Acid Reductive Decomp. Imine Schiff Base (Imine) Carbinol->Imine - H2O (Dehydration)

Figure 1: Primary reaction pathways. The oxidation pathway (red) outlines the degradation mechanism, while the condensation pathway (yellow/green) represents derivatization.

Protocol A: Autoxidation Kinetics (Stability Study)

Objective: Determine the pseudo-first-order rate constant (


) for the oxidative degradation of the aldehyde to its corresponding carboxylic acid.
Mechanistic Grounding

Aldehydes degrade via a free-radical chain mechanism.[1] The rate-limiting step is typically the abstraction of the aldehydic hydrogen by a peroxyl radical. The p-methoxy group stabilizes the resulting acyl radical via resonance, potentially accelerating the initiation phase compared to unsubstituted analogs [1].

Materials
  • Substrate: this compound (>98% purity).

  • Solvent: Chlorobenzene (inert standard) or Acetonitrile.

  • Initiator: Azobisisobutyronitrile (AIBN) - Optional, for accelerated testing.[1]

  • Internal Standard: Dodecane (inert to oxidation).

Experimental Workflow
  • Preparation: Dissolve the aldehyde (0.1 M) and Dodecane (0.05 M) in the solvent.

  • Control: Purge one aliquot with Nitrogen (

    
    ) and seal (Negative Control).
    
  • Exposure: Place the reaction vessel in a thermostated bath at 40°C under a continuous, slow stream of Oxygen (

    
    ) or air.
    
    • Note: For accelerated kinetics, add AIBN (0.01 M) to initiate radical formation consistent with standard radical clock protocols [2].

  • Sampling: Withdraw 50

    
    L aliquots at 
    
    
    
    hours.
  • Quenching: Immediately dilute the aliquot into cold methanol containing 1% Triphenylphosphine (

    
    ).
    
    • Why?

      
       reduces any formed peracids to acids immediately, preventing them from reacting inside the GC/HPLC injector port and skewing results.
      
Data Analysis

Plot


 versus time (

). The slope of the linear regression yields

.

Protocol B: Nucleophilic Addition (Schiff Base Formation)

Objective: Quantify the reactivity of the carbonyl carbon towards amines, relevant for protein binding studies (hapten formation) or synthesis.

Mechanistic Grounding

The formation of a Schiff base involves two steps: nucleophilic attack to form a carbinolamine, followed by acid-catalyzed dehydration.[2] The


-methyl group on Canthoxal introduces steric bulk that may retard the initial attack compared to unbranched aldehydes like Anisaldehyde [3].
Experimental Workflow
  • Reactants: Canthoxal (1.0 eq) and n-Butylamine (1.0 eq).

  • Solvent: Methanol-

    
     (for NMR monitoring) or Ethanol (for UV-Vis).
    
  • Catalyst: Acetic acid (0.1 eq). pH control is critical; optimal rate is typically near pH 4-5.[1]

  • Monitoring (NMR Method):

    • Mix reactants in an NMR tube at 25°C.

    • Monitor the disappearance of the aldehyde proton (

      
       ppm, doublet) and the appearance of the imine proton (
      
      
      
      ppm).
    • Acquire spectra every 5 minutes for 1 hour.

Analytical Method Parameters (HPLC)

To accurately quantify the kinetics, a validated separation method is required.[1] The following Reverse Phase (RP) HPLC method separates the aldehyde from its acid oxidation product [4].

ParameterCondition
Column C18 or Newcrom R1 (3

m, 150 x 4.6 mm)
Mobile Phase Acetonitrile (MeCN) : Water : H3PO4
Gradient/Ratio Isocratic 50:50:0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (Targeting the p-methoxy chromophore)
Retention Times Acid: ~2.5 min Aldehyde (Canthoxal): ~4.5 min

Note: For Mass Spec (LC-MS) compatibility, replace Phosphoric Acid with 0.1% Formic Acid.

References

  • Muchalski, H. (2025).[1][3] Kinetics of Autoxidation. HMLab. Retrieved from [Link]

  • Porter, N. A., et al. (1981).[1] The kinetics of the autoxidation of polyunsaturated fatty acids. PubMed.[1] Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link][3][4][5][6][7][8][9][10][11][12][13]

  • SIELC Technologies. (2018). HPLC Method for Analysis of this compound. Retrieved from [Link]

Sources

In vitro assays for testing the bioactivity of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal)

Abstract

This application note details the in vitro functional characterization of This compound (commonly known as Canthoxal ). While widely utilized as a fragrance ingredient for its anise and basil notes, modern pharmacological profiling identifies this molecule as a potent agonist for the human olfactory receptor OR2W1 . This guide provides validated protocols for assessing its primary bioactivity (GPCR activation) and its toxicological safety profile (Skin Sensitization via the Nrf2 pathway), adhering to OECD guidelines and current academic standards.

Molecule Profile & Preparation

Before initiating cellular assays, the physicochemical properties of Canthoxal must be managed to ensure bioavailability in aqueous media.

PropertySpecification
IUPAC Name This compound
Common Name Canthoxal
CAS Number 5462-06-6
Molecular Weight 178.23 g/mol
Solubility Lipophilic; soluble in DMSO, Ethanol. Poorly soluble in water.
Storage Store neat at 4°C under inert gas (Nitrogen/Argon) to prevent oxidation to the corresponding acid.

Preparation Protocol:

  • Stock Solution: Dissolve neat Canthoxal in sterile DMSO to create a 1 M stock solution.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock into the assay medium (e.g., CD293 or Opti-MEM).

    • Critical Check: Ensure the final DMSO concentration in the cell well does not exceed 0.5% , as higher levels can induce non-specific cytotoxicity or membrane permeabilization.

Primary Bioactivity: OR2W1 Agonism (GPCR Assay)

Scientific Rationale: Canthoxal is a recognized reference agonist for OR2W1 , a broadly tuned human olfactory receptor. Like most olfactory receptors, OR2W1 is a G-protein coupled receptor (GPCR) that couples to G


olf  (a Gs homolog), triggering the cAMP signaling cascade.

Challenge: Olfactory receptors are notoriously difficult to express on the cell surface of heterologous cells (like HEK293).[1] Solution: Co-transfection with the chaperone protein RTP1S (Receptor Transporting Protein 1, Short) is mandatory to traffic the receptor from the ER to the plasma membrane.

Experimental Workflow: cAMP-Luciferase Reporter Assay

System: HEK293T cells. Readout: Luminescence (GloSensor™ or CRE-Luciferase).

Step-by-Step Protocol:

  • Cell Seeding (Day 0):

    • Seed HEK293T cells in a white, poly-D-lysine coated 96-well plate at a density of 20,000 cells/well.

    • Incubate at 37°C, 5% CO

      
       for 24 hours.
      
  • Transfection (Day 1):

    • Prepare a transfection mix (e.g., using Lipofectamine 3000) containing plasmids in the following mass ratio:

      • OR Plasmid: 100 ng (pCI-OR2W1-Rho)

      • Chaperone: 20 ng (pCI-RTP1S) — Critical for surface expression.

      • Reporter: 50 ng (pCRE-Luciferase) — Responds to cAMP.

      • Normalization: 5 ng (pRL-TK, Renilla) — Controls for transfection efficiency.

    • Apply complexes to cells and incubate for 4 hours; replace with fresh medium.

  • Stimulation (Day 2):

    • Remove culture medium.

    • Add stimulation medium (CD293 or serum-free DMEM) containing Canthoxal.

    • Dose Response: Test concentrations ranging from 0.1 µM to 300 µM (half-log dilutions).

    • Controls:

      • Negative:[2] DMSO (0.1%).

      • Positive: Forskolin (10 µM) – directly activates Adenylate Cyclase.

    • Incubate for 4 hours at 37°C.

  • Detection:

    • Lyse cells using passive lysis buffer.

    • Add Luciferase substrate (e.g., Bright-Glo™).

    • Measure Luminescence on a plate reader.

Pathway Visualization: OR2W1 Signaling

OR2W1_Signaling Canthoxal Canthoxal (Ligand) OR2W1 OR2W1 (GPCR) Canthoxal->OR2W1  Binds   Gs Gαolf (G-Protein) OR2W1->Gs  Activates   RTP1S RTP1S (Chaperone) RTP1S->OR2W1  Traffics to Surface   AC Adenylate Cyclase Gs->AC  Stimulates   cAMP cAMP (Second Messenger) AC->cAMP  Synthesizes   PKA PKA (Kinase) cAMP->PKA  Activates   CREB CREB (Transcription Factor) PKA->CREB  Phosphorylates   Luc Luciferase Expression CREB->Luc  Induces  

Figure 1: The signal transduction pathway for Canthoxal-induced OR2W1 activation. Note the critical role of RTP1S in receptor trafficking.

Safety & Toxicology: Skin Sensitization (KeratinoSens™)[3]

Scientific Rationale: As an aldehyde, Canthoxal is an electrophile capable of forming Schiff bases with skin proteins. This haptenization can trigger the Keap1-Nrf2-ARE pathway, a key event in skin sensitization (allergic contact dermatitis). The KeratinoSens™ assay is the OECD 442D validated method for quantifying this risk.[3]

Experimental Workflow: OECD 442D Protocol

System: HaCaT cells stably transfected with an ARE-Luciferase plasmid.[4] Readout: Luminescence (Induction) & MTT (Viability).

Step-by-Step Protocol:

  • Seeding:

    • Plate KeratinoSens™ cells in 96-well plates (10,000 cells/well). Incubate for 24 hours.

  • Dosing:

    • Prepare 12 serial dilutions of Canthoxal (Range: 0.98 µM to 2000 µM ).

    • Solvent Control: 1% DMSO (Maximum).

    • Positive Control:[4] Cinnamic Aldehyde (Range: 4–64 µM).

  • Incubation:

    • Expose cells for 48 hours .[4][5] (Note: This differs from the short GPCR assay; sensitization requires gene expression accumulation).

  • Dual Detection (Critical for Validity):

    • Plate A (Bioactivity): Lyse and add Luciferase substrate to measure Nrf2 activation.

    • Plate B (Viability): Perform an MTT assay to ensure any loss of signal isn't due to cell death.

  • Data Interpretation:

    • EC1.5 Value: The concentration at which Luciferase induction exceeds 1.5-fold over solvent control.[6]

    • IC30 Value: The concentration where cell viability drops below 70%.

    • Prediction: If EC1.5 < 1000 µM AND cell viability > 70% at that concentration, Canthoxal is classified as a Sensitizer .

Pathway Visualization: Nrf2 Sensitization Mechanism

Nrf2_Pathway Canthoxal Canthoxal (Electrophile) Keap1 Keap1 (Sensor Protein) Canthoxal->Keap1  Covalent Modification (Schiff Base)   Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1->Nrf2_Cyto  Releases   Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl  Translocates   ARE ARE (Promoter Sequence) Nrf2_Nucl->ARE  Binds   Luc Luciferase (Signal) ARE->Luc  Transcription  

Figure 2: The Adverse Outcome Pathway (AOP) Key Event 2. Canthoxal modifies Keap1, releasing Nrf2 to induce antioxidant genes (simulated by Luciferase).

Summary of Expected Results

AssayParameterExpected Outcome for CanthoxalInterpretation
OR2W1 (GPCR) EC50 ~10 – 50 µMPotent Agonist. Confirms specific olfactory bioactivity.
KeratinoSens™ EC1.5 Variable (Likely <2000 µM)Positive result indicates skin sensitization potential (Category 1B).
Cytotoxicity IC50 > 500 µMGenerally low cytotoxicity at fragrance-relevant doses.

References

  • Haag, F., et al. (2021).[7] "The key food odorant receptive range of broadly tuned receptor OR2W1."[7] ResearchGate. Available at: [Link]

  • OECD. (2018). "Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method." OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Saito, H., et al. (2004). "RTP family members induce functional expression of mammalian odorant receptors." Cell. Available at: [Link]

  • Emter, R., et al. (2010).[6] "Performance of a specific in vitro assay to predict skin sensitization."[3][4][5][6][8] Toxicology and Applied Pharmacology. Available at: [Link]

Sources

Developing and Validating Analytical Standards for 3-(4-Methoxyphenyl)-2-methylpropanal (Anisylpropanal)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, characterization, and validation of analytical standards for 3-(4-Methoxyphenyl)-2-methylpropanal (CAS 5462-06-6), a significant compound in the fragrance and flavor industries, and a potential intermediate in pharmaceutical synthesis.[1][2] The establishment of a well-characterized, high-purity reference standard is a prerequisite for accurate quantification in quality control, stability testing, and regulatory submissions. This guide details the necessary protocols for identity confirmation, purity assessment using orthogonal chromatographic techniques (HPLC-UV and GC-FID), and a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The methodologies are designed to be self-validating, ensuring trustworthiness and scientific rigor for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Robust Standard

This compound, also known as anisylpropanal or Canthoxal®, is a synthetic aroma chemical prized for its sweet, floral, and slightly spicy notes, reminiscent of anise and basil.[1][4] Beyond its primary application in fine fragrances and oral care products, its structural motif makes it a relevant intermediate in the synthesis of more complex molecules.[2][4] The accuracy of any quantitative analysis—be it for raw material acceptance, impurity profiling, or final product release—is fundamentally dependent on the quality of the reference standard used for calibration.

An analytical standard is not merely a "pure" sample of a compound; it is a substance of established identity and purity, against which other samples are measured. Therefore, the process of certifying a reference standard must be rigorous and transparent. This involves not only purifying the material but also employing a suite of analytical techniques to confirm its chemical structure and to quantify its purity with a high degree of confidence. The use of orthogonal methods—techniques that rely on different physicochemical principles—is critical to this process. This approach minimizes the risk of overlooking impurities that might co-elute or be non-responsive in a single analytical system.

This application note provides the foundational protocols to guide a laboratory through the process of establishing a reliable in-house primary reference standard for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the first step in developing robust analytical methods. Key properties are summarized below.

PropertyValueSource
Synonyms Anisylpropanal, Canthoxal, p-Methoxyhydratropaldehyde[5][6]
CAS Number 5462-06-6[5]
Molecular Formula C₁₁H₁₄O₂[5]
Molecular Weight 178.23 g/mol [5]
Appearance Pale yellow liquid[6]
Boiling Point ~270 °C (estimated); 108 °C at 30Pa[2][5]
Solubility Insoluble in water; Soluble in organic solvents (ethanol, methanol)[1][2]
LogP 2.3 (at 25°C)[5]

Workflow for Primary Reference Standard Development

The creation of a primary reference standard is a multi-step process that ensures the material is suitable for its intended analytical purpose. The causality is clear: without a confirmed identity and accurately assigned purity, all subsequent measurements will have an inherent and unknown error. The workflow below outlines the critical stages.

cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Certification A Procure High-Grade This compound B Purification via Flash Chromatography A->B Initial purity >95% C Identity Confirmation (NMR, MS, FT-IR) B->C Collect purest fractions D Primary Purity Assay (HPLC-UV, >99.5%) C->D Confirm identity E Orthogonal Purity Assay (GC-FID, >99.5%) C->E Confirm identity F Residual Solvents (GC-HS) D->F Quantify non-volatile impurities E->F Quantify volatile impurities H Mass Balance Calculation (Purity Assignment) F->H G Water Content (Karl Fischer) G->H I Issue Certificate of Analysis (CoA) H->I Assign purity & uncertainty

Caption: Workflow for reference standard development.

Rationale for Purification and Characterization
  • Purification: Commercial-grade material is often insufficient for use as a primary standard. Synthesis byproducts, such as the starting materials (p-anisaldehyde, propanal) or the unsaturated intermediate (2-methyl-3-(4-methoxyphenyl)-2-propenal), can be present.[5][6] Flash chromatography is an effective technique for separating these related substances to achieve the high purity (>99.5%) required for a reference standard.[7]

  • Identity Confirmation: Before purity is assigned, the chemical structure must be unequivocally confirmed.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for structural elucidation, providing detailed information about the molecular framework. The resulting spectra should be consistent with the structure of this compound.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. Electron ionization (EI) is a common technique for this purpose.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch and the aromatic C-H bonds.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is an ideal primary method for purity assessment due to its high resolution and sensitivity for aromatic compounds. The aldehyde functional group contains a chromophore that absorbs UV light, making it readily detectable. A reverse-phase method is suitable for this moderately polar compound.[8]

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Standard Preparation: Accurately weigh approximately 25 mg of the purified this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a ~1.0 mg/mL stock solution. Further dilute as needed.

  • Sample Preparation: Prepare samples at the same concentration as the standard.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier suitable for MS and improves peak shape by controlling the ionization state of any acidic/basic moieties.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent providing good separation efficiency for moderately polar compounds.
Gradient 0-20 min: 40% B to 95% B; 20-25 min: Hold at 95% B; 25-26 min: 95% B to 40% B; 26-30 min: Hold at 40% BA gradient elution is necessary to elute any potential impurities with different polarities and to ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A DAD allows for peak purity analysis across a spectrum.
Experimental Protocol
  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution (~10 µg/mL).

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0. This confirms the system is operating precisely and efficiently.

  • Analysis: Inject a blank (acetonitrile), followed by the reference standard solution, and then the sample solutions.

  • Calculation of Purity: Calculate the area percent purity using the following formula. This method assumes that all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Orthogonal Purity Assessment by Gas Chromatography (GC-FID)

GC is an excellent orthogonal technique to HPLC because its separation is based on volatility and boiling point, whereas HPLC separates based on polarity.[9] A Flame Ionization Detector (FID) is used for its robustness and near-universal response to organic compounds.

Instrumentation and Reagents
  • GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID).

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

Chromatographic Conditions
ParameterConditionRationale
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Split Ratio 50:1Prevents column overloading while transferring a representative portion of the sample onto the column.
Carrier Gas Helium at 1.2 mL/min (constant flow)An inert and efficient carrier gas for good chromatographic resolution.
Oven Program Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.The temperature program separates compounds based on their boiling points, starting at a low enough temperature to resolve volatile impurities and ramping high enough to elute the main compound and any heavier byproducts.
Detector Temp. 300 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.
Makeup Gas Nitrogen or Helium at 25 mL/minOptimizes detector performance.
Experimental Protocol
  • System Preparation: Condition the column as per the manufacturer's instructions. Set the gas flows and temperatures and allow the system to stabilize.

  • Analysis: Inject a solvent blank, followed by the sample solution.

  • Calculation of Purity: As with HPLC, calculate the area percent purity. The FID response is generally proportional to the carbon content of the molecule, making area percent a reliable estimate of purity for related substances.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework (ICH Q2(R1))

Once a quantitative method (e.g., the HPLC protocol) is developed, it must be validated to prove it is suitable for its intended purpose.[3] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.

cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Robustness center_node Validated HPLC Method for Purity & Assay A Specificity (Discrimination from impurities) A->center_node B Linearity & Range (Correlation & concentration span) B->center_node C Accuracy (% Recovery of known amount) C->center_node D Precision (Repeatability & Intermediate) D->center_node E Limit of Detection (LOD) (Can it be detected?) E->center_node F Limit of Quantitation (LOQ) (Can it be quantified?) F->center_node G Robustness (Resilience to small changes) G->center_node

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Plan Summary

The following table outlines the experiments required to validate the HPLC method for the purpose of a purity assay.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank, a placebo (if in a formulation), the reference standard, and spiked samples with known related substances.The main peak should be free from interference from other components. Peak purity analysis (via DAD) should pass.
Linearity Analyze at least five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified concentration limits.As per linearity, accuracy, and precision.
Accuracy Perform spike recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of the same sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.S/N ratios should be met and visually confirmed.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).System suitability parameters must still be met, and the results should not be significantly affected.

Conclusion

The development of a robust, well-characterized analytical standard for this compound is a foundational activity for any laboratory engaged in its analysis. By confirming the material's identity with spectroscopic methods and assessing its purity with orthogonal chromatographic techniques like HPLC and GC, a high degree of confidence in the standard can be established. The subsequent validation of the primary quantitative method according to ICH Q2(R1) guidelines ensures that the analytical data generated is accurate, reliable, and fit for purpose. The protocols and frameworks provided in this note offer a comprehensive and scientifically sound approach to achieving this critical objective.

References

  • FooDB. (2015). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • ResearchGate. (2017). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

  • Atul Ltd. (n.d.). para Anisyl propanal | CAS No. 5462-06-6. [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-enal. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)-. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • PubChem. (n.d.). CID 88532324. [Link]

  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6). [Link]

  • ACS Publications. (1987). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Journal of Chromatographic Science. (2001). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

The Untapped Potential of 3-(4-Methoxyphenyl)-2-methylpropanal in Medicinal Chemistry: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(4-Methoxyphenyl)-2-methylpropanal, a compound more commonly recognized in the fragrance industry under the trade name Canthoxal, presents a compelling case for exploration within the realm of medicinal chemistry. While its primary application has been in perfumery to impart sweet, floral, and anisic notes, its inherent chemical architecture—a methoxy-substituted phenyl ring coupled with a reactive aldehyde functionality—positions it as a valuable and underexplored building block for the synthesis of novel bioactive molecules.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to unlock the latent potential of this versatile aldehyde in the construction of medicinally relevant scaffolds.

The core value of this compound in drug discovery lies in its identity as a substituted phenylpropanal. The methoxyphenyl moiety is a common feature in numerous pharmacologically active compounds, often contributing to receptor binding and metabolic stability. The aldehyde group, a cornerstone of synthetic organic chemistry, offers a gateway to a vast array of chemical transformations, most notably for the construction of heterocyclic ring systems that form the backbone of a significant portion of modern pharmaceuticals.

This document will provide a detailed overview of the physicochemical properties of this compound, followed by an in-depth exploration of its synthetic utility. We will delve into established, high-yield protocols for the synthesis of key heterocyclic scaffolds with proven medicinal importance, such as dihydropyrimidines and dihydropyridines, using this aldehyde as a key starting material. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and safe experimentation.

PropertyValue
IUPAC Name This compound
Synonyms Canthoxal, Anisyl propanal, 4-Methoxy-α-methylbenzenepropanal
CAS Number 5462-06-6
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 261-262 °C at 760 mmHg
Solubility Soluble in alcohols and oils; sparingly soluble in water (386.9 mg/L est.)
Stability Stable under normal conditions. Sensitive to air and heat.

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, protected from heat and light. Due to its sensitivity to air, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde functionality. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications in Medicinal Chemistry: Gateway to Bioactive Heterocycles

The aldehyde group in this compound is a versatile functional handle for the synthesis of a wide array of complex molecules. Its utility is particularly pronounced in multicomponent reactions (MCRs), which are highly valued in medicinal chemistry for their efficiency in generating molecular diversity from simple starting materials in a single synthetic operation.

Application Note 1: Synthesis of Dihydropyrimidines via the Biginelli Reaction

The dihydropyrimidine (DHPM) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] DHPMs are famously potent calcium channel blockers used in the treatment of hypertension. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is the most prominent method for their synthesis.[3][4]

The use of this compound in the Biginelli reaction allows for the introduction of the 4-methoxyphenylpropyl substituent at the C4 position of the dihydropyrimidine ring, a modification that can significantly influence the pharmacological profile of the resulting compounds.

Protocol: Synthesis of 4-(2-(4-methoxyphenyl)-1-methylethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., CuCl₂·2H₂O, 0.1 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Mortar and pestle (for solvent-free conditions)

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the catalyst (e.g., CuCl₂·2H₂O, 0.1 eq) in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

Causality of Experimental Choices:

  • Catalyst: Lewis acids like CuCl₂·2H₂O or Brønsted acids like HCl are crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for catalyzing the cyclization and dehydration steps.

  • Solvent: Ethanol is a common solvent for the Biginelli reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature. Solvent-free conditions, using a mortar and pestle for grinding the reactants, can also be employed for a more environmentally friendly approach.[5]

  • Excess Urea: A slight excess of urea is often used to drive the reaction to completion.

Diagram: Biginelli Reaction Workflow

Biginelli_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aldehyde 3-(4-Methoxyphenyl)- 2-methylpropanal Reflux Reflux in Ethanol (4-6 hours) Aldehyde->Reflux Ketoester Ethyl Acetoacetate Ketoester->Reflux Urea Urea Urea->Reflux Catalyst Catalyst (e.g., CuCl₂·2H₂O) Catalyst->Reflux Precipitation Precipitation in Ice-Cold Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Pure Dihydropyrimidine Derivative Recrystallization->Product

Caption: Workflow for the synthesis of dihydropyrimidines.

Application Note 2: Synthesis of Dihydropyridines via the Hantzsch Reaction

The 1,4-dihydropyridine (DHP) scaffold is another cornerstone of medicinal chemistry, most notably represented by a class of drugs that act as L-type calcium channel blockers, including nifedipine, amlodipine, and felodipine, which are widely used to treat hypertension and angina.[6] The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate.[7]

The incorporation of the 3-(4-methoxyphenyl)-2-methylpropyl group at the C4 position of the dihydropyridine ring through the Hantzsch synthesis can lead to novel DHP derivatives with potentially modulated biological activities and pharmacokinetic properties.

Protocol: Synthesis of diethyl 2,6-dimethyl-4-(2-(4-methoxyphenyl)-1-methylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol provides a general method for the synthesis of a dihydropyridine derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol or isopropanol (as solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reactant Combination: In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, with stirring. Monitor the progress of the reaction using TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure dihydropyridine derivative.

Causality of Experimental Choices:

  • Ammonia Source: Ammonium acetate is a convenient source of ammonia for the Hantzsch synthesis.

  • Solvent: Isopropanol can be a preferred solvent as it often facilitates easier crystallization of the product upon cooling.[7]

  • Stoichiometry: The reaction requires two equivalents of the β-ketoester for every one equivalent of the aldehyde.

Diagram: Hantzsch Dihydropyridine Synthesis Logical Flow

Hantzsch_Flow Start Start Reactants Combine: - this compound - Ethyl Acetoacetate (2 eq) - Ammonium Acetate Start->Reactants Reaction Heat to Reflux in Ethanol/Isopropanol (6-8 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to Room Temperature Monitoring->Workup Reaction Complete Isolation Collect Crystals by Filtration Workup->Isolation Product Pure Dihydropyridine Product Isolation->Product End End Product->End

Caption: Logical flow of the Hantzsch dihydropyridine synthesis.

Future Perspectives and Conclusion

While the direct application of this compound as a therapeutic agent has not been established, its potential as a versatile building block in medicinal chemistry is undeniable. The protocols detailed in this guide for the synthesis of dihydropyrimidines and dihydropyridines serve as a starting point for the exploration of a much wider range of synthetic transformations. The aldehyde functionality can be leveraged for the synthesis of other important heterocyclic scaffolds such as quinolines, pyrazoles, and isoxazoles, all of which are of significant interest in drug discovery.

The 4-methoxyphenylpropyl moiety introduced by this aldehyde can be further functionalized, for example, by demethylation of the methoxy group to a phenol, which can then be used for further derivatization to create libraries of compounds for biological screening.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.).
  • Balaev, A., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134.
  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry, 17(10), 4980-4990.
  • Lahive, C. W., Kamer, P. C. J., Lancefield, C. S., & Deuss, P. J. (2020). An introduction to model compounds of lignin linking motifs; synthesis and selection considerations for reactivity studies. ChemSusChem, 13(17), 4399-4416.
  • EWG Skin Deep. (n.d.). BENZENEPROPANAL, 4-METHOXY-ALPHA-METHYL-. Retrieved from [Link]

  • Shabeer, T. K., et al. (2011). General Procedure for Synthesis of dihydropyrimidinones. Journal of Chemical and Pharmaceutical Research, 3(6), 1089-1096.
  • Russowsky, D., et al. (2004). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 15(2), 165-169.
  • Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558.
  • Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558.
  • Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558.
  • Al-Zoubi, W., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Journal of Chemistry, 2013, 1-8.
  • Google Patents. (n.d.). CN104817444A - Preparation method of anisyl propionaldehyde.
  • Shetu, S. A. (2022). SYNTHESIS OF BIOACTIVE HETEROCYCLES. Master of Science Thesis, The University of Texas Rio Grande Valley.
  • International Journal of Current Science. (2022).
  • Caroon, J. M., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived From a 4β-methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Journal of Medicinal Chemistry, 56(23), 9635-9643.
  • ResearchGate. (n.d.). Synthesis of 1,4‐dihydropyridines through three‐component Hantzsch synthesis. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Panda, S. S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4765.
  • Diez-Iriepa, D., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(9), 1546-1557.
  • Frontiers in Chemistry. (2023). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

  • Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 162, 449-485.
  • ResearchGate. (n.d.). Bioactive Heterocycles: Synthesis and Biological Evaluation Chapter 2. Pyrrolo[1,2-a]quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal (also known as Anisylpropanal). This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing synthesis, troubleshooting common issues, and improving overall yield. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for synthesizing this compound?

There are two predominant synthetic strategies for this molecule, each with distinct advantages and challenges:

  • Crossed-Aldol Condensation followed by Selective Hydrogenation: This is the most widely adopted commercial route. It involves the base-catalyzed condensation of anisaldehyde (4-methoxybenzaldehyde) with propanal. This initially forms 3-(4-methoxyphenyl)-2-methyl-2-propenal, an α,β-unsaturated aldehyde. The subsequent, crucial step is the selective hydrogenation of the carbon-carbon double bond, which must be accomplished without reducing the aldehyde functional group.

  • Hydroformylation of a Styrene Derivative: This route involves the reaction of a suitable olefin precursor with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on rhodium or cobalt. For this specific target molecule, the starting material would be 1-(4-methoxyphenyl)-2-methylpropene. The key challenge in this approach is achieving high regioselectivity to favor the desired branched aldehyde over its linear isomer.

Q2: Why is the Aldol Condensation route generally preferred over Hydroformylation?

The preference for the Aldol Condensation pathway is largely driven by economic and practical factors:

  • Starting Material Accessibility: Anisaldehyde and propanal are large-volume, readily available, and relatively inexpensive commodity chemicals. The olefin required for the hydroformylation route is less common and would likely need to be synthesized, adding steps and cost.

  • Process Simplicity: While the two-step aldol process has its own challenges (discussed below), the reaction conditions are generally milder and do not require the high-pressure equipment essential for hydroformylation.

  • Selectivity Control: Achieving the precise isomeric structure of this compound is more straightforward via the aldol route. Hydroformylation of substituted styrenes can often lead to mixtures of branched and linear aldehydes, complicating purification and reducing the yield of the target compound.[1]

Troubleshooting Guide: The Aldol Condensation & Hydrogenation Pathway

This section addresses the most common issues encountered during the two-step synthesis, providing both diagnostic advice and validated solutions.

Part A: The Crossed-Aldol Condensation Step

Reaction: Anisaldehyde + Propanal → 3-(4-Methoxyphenyl)-2-methyl-2-propenal

Problem 1: Low Conversion of Anisaldehyde / Low Yield of Unsaturated Aldehyde
  • Possible Cause 1: Inappropriate Catalyst or Catalyst Concentration. The choice and concentration of the base catalyst are critical. An overly strong base or high concentration can promote the self-condensation of propanal, a significant side reaction that consumes the reactant and complicates purification.

    • Expert Solution: Begin with a catalytic amount (5-10 mol%) of aqueous NaOH or KOH. For more sensitive reactions, consider using an amine catalyst like pyrrolidine or piperidine, which can offer better control and reduce side reactions. The catalyst should be added to the anisaldehyde before the slow, controlled addition of propanal.

  • Possible Cause 2: Suboptimal Reaction Temperature. Aldol condensations are exothermic. If the temperature is too high, the rate of side reactions, particularly propanal self-condensation and the Cannizzaro reaction (disproportionation of two anisaldehyde molecules), increases dramatically.

    • Expert Solution: Maintain strict temperature control. The reaction should be initiated at a low temperature (e.g., 10-15°C) and allowed to slowly warm to room temperature. Use an ice bath to manage the exotherm, especially during the addition of propanal.

  • Possible Cause 3: Incorrect Stoichiometry. An excess of propanal can drive the reaction forward but significantly increases the likelihood of self-condensation.

    • Expert Solution: Use a slight excess of propanal (e.g., 1.1 to 1.3 equivalents). The most effective approach is to add the propanal dropwise to the mixture of anisaldehyde and catalyst over a prolonged period (1-2 hours) to maintain a low instantaneous concentration of propanal, thus favoring the desired cross-condensation.

Troubleshooting Logic for Aldol Condensation

G start Low Yield in Aldol Condensation check_temp Was Temperature Controlled (10-25°C)? start->check_temp check_cat Is Catalyst Choice & Concentration Optimal? check_temp->check_cat Yes high_temp High Temp -> Side Reactions check_temp->high_temp No check_add Was Propanal Added Slowly? check_cat->check_add Yes bad_cat Wrong Catalyst/Conc. -> Propanal Self-Condensation check_cat->bad_cat No fast_add Fast Addition -> High [Propanal] check_add->fast_add No end Problem Resolved or Reagent Issue check_add->end Yes (Investigate Purity of Reagents) sol_temp Solution: Implement Cooling (Ice Bath) high_temp->sol_temp sol_cat Solution: Use 5-10% KOH or Amine Catalyst bad_cat->sol_cat sol_add Solution: Add Propanal Dropwise over 1-2 hours fast_add->sol_add

Caption: Troubleshooting workflow for low yield in the aldol condensation step.

Part B: The Selective Hydrogenation Step

Reaction: 3-(4-Methoxyphenyl)-2-methyl-2-propenal + H₂ → this compound

Problem 2: Over-reduction to the Alcohol
  • Possible Cause: Catalyst is too active or reaction conditions are too harsh. The primary challenge here is chemoselectivity. The aldehyde group is susceptible to reduction to an alcohol, forming 3-(4-methoxyphenyl)-2-methylpropan-1-ol. This is particularly common with highly active catalysts like Raney Nickel or standard Palladium on Carbon (Pd/C) under high hydrogen pressure or elevated temperatures.

    • Expert Solution:

      • Catalyst Selection: Employ a catalyst designed for selective hydrogenation. A Lindlar catalyst (Pd/CaCO₃ poisoned with lead) is a classic choice. Alternatively, specially treated Pd/C catalysts with reduced activity can be effective.

      • Condition Optimization: Perform the hydrogenation under mild conditions. Start with low hydrogen pressure (1-5 bar) and maintain a low temperature (25-50°C). Monitor the reaction progress closely using GC or TLC to stop it once the starting material is consumed, before significant alcohol formation occurs.

      • Transfer Hydrogenation: Consider transfer hydrogenation as an alternative to using H₂ gas. Reagents like formic acid or ammonium formate in the presence of a palladium catalyst can provide the necessary hydrogen equivalents under much milder conditions, often improving selectivity.

Problem 3: Difficulty in Final Product Purification
  • Possible Cause: Presence of impurities with close boiling points. The final product, being a relatively high-boiling liquid (Boiling Point: 108°C at 30Pa), can be difficult to separate from unreacted intermediates or side products like the corresponding alcohol.[2][3]

    • Expert Solution:

      • Optimize the Reaction: The best purification is a clean reaction. Address the issues in the preceding steps to minimize impurity formation.

      • Vacuum Distillation: Fractional distillation under high vacuum is the most effective method for purification at scale. Use a column with good theoretical plates (e.g., a Vigreux or packed column) to achieve efficient separation.

      • Acetal Protection: For persistent separation issues, especially from the corresponding alcohol, a derivatization strategy can be employed. The aldehyde can be temporarily converted to its diethyl acetal, which has a different boiling point and is stable to many conditions.[4] After separation by distillation, the acetal is easily hydrolyzed back to the pure aldehyde.[4]

Experimental Protocols & Data

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-2-methyl-2-propenal
  • Setup: Equip a jacketed reactor with an overhead stirrer, a thermocouple, and a dropping funnel. Purge the vessel with nitrogen.

  • Charging: To the reactor, add anisaldehyde (1.0 eq) and ethanol (2-3 volumes). Begin stirring and cool the mixture to 10°C.

  • Catalyst Addition: Slowly add a 20% aqueous solution of potassium hydroxide (0.1 eq).

  • Reactant Addition: Add propanal (1.2 eq) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the consumption of anisaldehyde by GC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable solvent (e.g., toluene or MTBE). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude unsaturated aldehyde.

Protocol 2: Selective Hydrogenation to this compound
  • Setup: Charge a hydrogenation reactor (e.g., a Parr shaker) with the crude 3-(4-methoxyphenyl)-2-methyl-2-propenal from the previous step and a solvent such as ethyl acetate or toluene.

  • Catalyst: Add 5% Palladium on Carbon (Pd/C, 0.5-1.0 wt%). For enhanced selectivity, a doped or poisoned catalyst is recommended.

  • Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize with H₂ to 3 bar and begin vigorous stirring at 30°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by GC. The reaction is typically complete in 3-8 hours.

  • Workup: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude oil by fractional vacuum distillation to obtain the final product.

Data Summary: Typical Reaction Parameters
ParameterAldol CondensationSelective Hydrogenation
Key Reactants Anisaldehyde, Propanal3-(4-methoxyphenyl)-2-methyl-2-propenal, H₂
Catalyst KOH (aq) or Pyrrolidine5% Pd/C (selectivity-focused grade)
Solvent Ethanol or MethanolEthyl Acetate or Toluene
Temperature 10-25°C25-50°C
Pressure Atmospheric1-5 bar H₂
Typical Yield 85-95% (crude)90-97% (after purification)

Process Workflow Diagram

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation cluster_2 Step 3: Purification A Charge Anisaldehyde & Solvent B Add Base Catalyst (e.g., KOH) A->B C Slowly Add Propanal (T < 20°C) B->C D Reaction & Monitoring (GC/TLC) C->D E Neutralization, Extraction & Solvent Removal D->E Intermediate Crude 3-(4-methoxyphenyl) -2-methyl-2-propenal E->Intermediate F Charge Crude Intermediate & Solvent G Add Selective Pd/C Catalyst H Hydrogenate under Mild Conditions (H₂, 1-5 bar) I Reaction & Monitoring (H₂ Uptake, GC) J Catalyst Filtration Final_Crude Crude Final Product J->Final_Crude K Solvent Removal L Fractional Vacuum Distillation K->L Final_Pure Pure 3-(4-Methoxyphenyl) -2-methylpropanal L->Final_Pure Intermediate->F Final_Crude->K

Caption: Overall workflow for the synthesis and purification of the target aldehyde.

References

  • Google Patents. (2016). Novel preparation method of anisyl propanal. CN105585467A.
  • Google Patents. (2015). Preparation method of anisyl propionaldehyde. CN104817444A.
  • Buisman, G. J. H., et al. (1995). Hydridorhodium diphosphite catalysts in the asymmetric hydroformylation of styrene. Journal of the Chemical Society, Dalton Transactions, (3), 409-417. [Link]

  • ResearchGate. (n.d.). Proposed reaction route for the hydroformylation of styrene by coupling with LWGS. [Link]

  • Google Patents. (2017). Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry. RU2708669C2.

Sources

Technical Support Center: Stability and Degradation of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)-2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As your Senior Application Scientist, I have structured this guide to offer not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your work.

Introduction to this compound

This compound, also known as Canthoxal, is an aromatic aldehyde with applications in various fields, including as a fragrance ingredient and a potential intermediate in pharmaceutical synthesis.[1] Its chemical structure, featuring an aldehyde functional group and a methoxy-substituted phenyl ring, dictates its reactivity and stability profile. Understanding its degradation pathways is crucial for ensuring product quality, stability, and safety in its applications.

This guide will delve into the potential degradation of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, aligning with the principles of forced degradation studies outlined in ICH guidelines.[2][3]

Core Concepts: Understanding Aldehyde Instability

Aldehydes are inherently reactive functional groups, making them susceptible to degradation through several mechanisms. The primary points of instability in this compound are the aldehyde proton and the benzylic position, which are prone to oxidation and other reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues and provide actionable solutions.

FAQ 1: My sample of this compound shows a new peak in the HPLC analysis after storage. What could it be?

Answer: The most common degradation pathway for aldehydes, particularly aromatic aldehydes, is oxidation to the corresponding carboxylic acid. In the case of this compound, the likely primary degradation product is 3-(4-Methoxyphenyl)-2-methylpropanoic acid .

Troubleshooting Steps:

  • Confirm the Identity of the Degradant:

    • LC-MS Analysis: The primary tool for initial identification. You would expect to see a molecular ion corresponding to the carboxylic acid (C₁₁H₁₄O₃, MW: 194.23 g/mol ), which is an increase of 16 amu from the parent compound (C₁₁H₁₄O₂, MW: 178.23 g/mol ).

    • Co-injection with a Standard: If available, synthesize or purchase a standard of 3-(4-Methoxyphenyl)-2-methylpropanoic acid and perform a co-injection with your degraded sample. A single, sharp peak would confirm the identity.

  • Investigate the Cause of Oxidation:

    • Air Exposure: Was the sample stored in a tightly sealed container? Aldehydes can be oxidized by atmospheric oxygen.

    • Peroxide Contamination: Were the solvents used for sample preparation of high purity and free of peroxides? Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.

Workflow for Investigating an Unknown Peak:

Caption: Troubleshooting workflow for an unknown peak.

FAQ 2: How can I perform a forced degradation study on this compound?

Answer: A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[2][3] Here are detailed protocols for different stress conditions.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

1. Hydrolytic Degradation (Acidic, Basic, and Neutral)

  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature and monitor the degradation. Aldehydes can be sensitive to basic conditions.

    • At various time points (e.g., 30 mins, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute for analysis.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • Analyze aliquots at different time points.

2. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Analyze aliquots at various time points (e.g., 1, 4, 8, 24 hours).

3. Photolytic Degradation

  • Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

  • Analyze the samples after exposure. Aromatic aldehydes can undergo various photochemical reactions.[4]

4. Thermal Degradation

  • Keep the solid compound in a controlled temperature oven at, for example, 70°C for 48 hours.

  • Dissolve the stressed solid in a suitable solvent for analysis.

  • The thermal decomposition of propanals can be complex, potentially leading to fragmentation.[5][6]

Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

FAQ 3: I am having trouble developing an HPLC method to separate the parent compound from its degradation products. What are your recommendations?

Answer: A robust, stability-indicating HPLC method is crucial. A reverse-phase method is generally suitable for a moderately polar compound like this compound.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase Mobile Phase B. A good starting gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Troubleshooting HPLC Separation:

  • Poor Resolution:

    • Modify the Gradient: A shallower gradient will provide better separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.

    • Adjust pH: The pH of the mobile phase can affect the retention of acidic or basic degradants.

  • Peak Tailing:

    • This is common for aldehydes. Ensure the sample is fully dissolved and consider using a column with low silanol activity.

  • No Retention:

    • The compound is too polar for the starting conditions. Decrease the initial percentage of the organic solvent.

FAQ 4: What are the expected mass spectral fragmentation patterns for this compound and its primary oxidative degradant?

Answer: Understanding the fragmentation patterns is key to identifying compounds by LC-MS.

  • This compound (MW: 178.23)

    • Expected [M+H]⁺: m/z 179.1

    • Key Fragments:

      • Loss of the propanal side chain to give the methoxyphenyl fragment.

      • Cleavage at the benzylic position.

  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid (MW: 194.23)

    • Expected [M+H]⁺: m/z 195.1

    • Key Fragments:

      • Loss of water (-18) from the carboxylic acid.

      • Loss of CO₂ (-44) from the carboxylic acid.

Expected Degradation Pathways and Products:

degradation_pathways parent This compound (C11H14O2) oxidative Oxidation (e.g., H2O2, air) parent->oxidative acid 3-(4-Methoxyphenyl)-2-methylpropanoic acid (C11H14O3) oxidative->acid

Caption: Primary oxidative degradation pathway.

Data Summary

Table 1: Physicochemical Properties of this compound and its Primary Degradant

PropertyThis compound3-(4-Methoxyphenyl)-2-methylpropanoic acid
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₃
Molecular Weight 178.23 g/mol 194.23 g/mol
Appearance Colorless to pale yellow liquid[1]Solid (predicted)
Solubility Soluble in organic solvents like methanol and ethanol; insoluble in water.[1]Expected to have some water solubility due to the carboxylic acid group.

Conclusion

References

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  • 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. PMC. Available from: [Link]

  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher. Available from: [Link]

  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. precisionFDA. Available from: [Link]

  • On the decomposition mechanism of propanal: rate constants evaluation and kinetic simulations. ResearchGate. Available from: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. Available from: [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. Available from: [Link]

  • Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. Available from: [Link]

  • Hydrolysis of 3 under acidic conditions. ResearchGate. Available from: [Link]

  • Preparation method of anisyl propionaldehyde. Google Patents.
  • CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII (2025-26) Time. CBSE Academic. Available from: [Link]

  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid - C11H14O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • Aldehydes as powerful initiators for photochemical transformations. PMC - NIH. Available from: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available from: [Link]

  • CID 88532324. PubChem. Available from: [Link]

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  • Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles. RSC Publishing. Available from: [Link]

  • Overview of the thermal degradation products formed from propylene... ResearchGate. Available from: [Link]

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  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Agilent. Available from: [Link]

  • 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available from: [Link]

  • The chemical synthesis of MPHPV S4 [α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (S4)] was accomplished from commercially a. ResearchGate. Available from: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC - The Italian Association of Chemical Engineering. Available from: [Link]

  • Reactions of carbonyl compounds in basic solutions. Part 28.1 The alkaline hydrolysis of 2-formylbenzonitrile, N-(2-formyl and -acetylphenyl)acetamides, N-(2-formylphenyl)-substituted benzamides, 4-(2-formylbenzoyl)morpholine, 3-(4-morpholino)- and -(N-methylanilino)-phthalides and -naphthalides. RSC Publishing. Available from: [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. Available from: [Link]

  • Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. Available from: [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0209368). NP-MRD. Available from: [Link]

Sources

Overcoming poor solubility of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the common challenges associated with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

This compound is an organic compound belonging to the cinnamaldehyde family.[1] Its molecular structure, which includes a hydrophobic benzene ring and a methyl group, alongside a more polar methoxy and aldehyde group, results in a low overall polarity. The predicted octanol-water partition coefficient (logP), a measure of lipophilicity, is estimated to be around 2.2 to 2.37, indicating its preference for non-polar environments over water.[1][2] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions, a common challenge for many organic compounds in biological research.[3][4]

Q2: What are the generally recommended solvents for creating a stock solution of this compound?

Due to its hydrophobic nature, this compound is readily soluble in common organic solvents. For laboratory use, especially in a biological context, the following solvents are recommended for preparing high-concentration stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

These solvents have a high capacity to dissolve non-polar compounds and are miscible with water, which is a crucial property for subsequent dilutions into aqueous experimental media.[5][6]

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This section provides a systematic, tiered approach to address solubility issues encountered during experimental workflows.

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a classic solubility problem that occurs when a hydrophobic compound, stable in a high-concentration organic stock, is introduced into a predominantly aqueous environment.[7] The key is to maintain the compound in a solubilized state in the final working solution.

Tier 1 Approach: Co-Solvent System Optimization

The use of a water-miscible organic solvent, or "co-solvent," is the most direct method to increase the solubility of a hydrophobic compound in an aqueous solution.[5] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the compound.[5]

Step-by-Step Protocol: Preparing a Working Solution using a DMSO Co-Solvent
  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can assist.

  • Serial Dilution: Perform serial dilutions of your stock solution with your final aqueous medium (e.g., PBS, DMEM). It is critical to add the DMSO stock to the aqueous medium while vortexing or stirring, rather than the other way around, to avoid localized high concentrations that can cause immediate precipitation.

  • Control Final Co-Solvent Concentration: The final concentration of DMSO in your experiment is critical. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely accepted safe limit to avoid cytotoxicity.[8][9] Different cell lines may have varying sensitivities.[10][11][12]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[13]

Table 1: Recommended Final DMSO Concentrations for Cell Culture

Cell Type Recommended Max DMSO (v/v) Notes
Most immortalized cell lines 0.5% Some robust lines may tolerate up to 1%, but this should be validated.[9]
Primary cells, Stem cells ≤ 0.1% These cells are generally more sensitive to solvent toxicity.[9]

| Sensitive assays (e.g., gene expression) | ≤ 0.1% | DMSO can induce off-target effects, including changes in gene expression.[8] |

Tier 2 Approach: Surfactant-Assisted Solubilization

If co-solvents alone are insufficient or if the required concentration of co-solvent is toxic to your system, surfactants can be employed. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[14][15][16][17]

Step-by-Step Protocol: Using Tween® 20/80 for Solubilization
  • Prepare a Surfactant-Containing Vehicle: Prepare your aqueous buffer (e.g., PBS) containing a low concentration of a non-ionic surfactant such as Tween® 20 or Polysorbate 80 (typically 0.1% to 1%).

  • Prepare Compound Stock: Create a concentrated stock of this compound in DMSO or ethanol.

  • Dilute into Surfactant Vehicle: Slowly add the compound stock solution to the surfactant-containing vehicle while vortexing vigorously. The surfactant micelles will help to entrap the compound and prevent precipitation.[13][18]

  • Final Concentration & Control: Ensure the final concentration of both the organic solvent and the surfactant are kept consistent across all experiments, including the vehicle control.

Tier 3 Approach: Cyclodextrin-Based Inclusion Complexation

For challenging cases, forming an inclusion complex with cyclodextrins offers a highly effective and widely used method to enhance aqueous solubility.[19][20][21] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can become encapsulated within this cavity, forming a water-soluble complex.[22][23]

Step-by-Step Protocol: Forming a Cyclodextrin Inclusion Complex
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[22]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. Concentrations can range from 1% to 45% (w/v) depending on the required solubility enhancement.

  • Complexation:

    • Add the this compound (either as a solid or from a minimal amount of organic solvent like ethanol) to the HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

    • Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (4-24 hours) to allow for complex formation.

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate now contains the water-soluble inclusion complex.

  • Quantification: It is advisable to determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Solubilization Strategies

G

G

Compound Stability Considerations

Aldehydes can be susceptible to oxidation, especially in aqueous solutions over time.[24] While the addition of water across the aldehyde's carbonyl group to form a geminal diol is a reversible equilibrium, it typically favors the aldehyde form for compounds like this.[25][26][27] It is recommended to prepare fresh working solutions for your experiments and to store high-concentration organic stock solutions at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize degradation.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation. Available from: [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]

  • Scientist Solutions. The important role and application of surfactants in pharmaceutical formulations. Available from: [Link]

  • LinkedIn. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • LinkedIn. Solubilization by surfactants: Significance and symbolism. Available from: [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available from: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • ResearchGate. Until what percentage does DMSO remain not toxic to cells?. Available from: [Link]

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Avicenna Journal of Medical Biotechnology. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available from: [Link]

  • PubChem. 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)-. Available from: [Link]

  • LifeTein. DMSO usage in cell culture. Available from: [Link]

  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Available from: [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. Available from: [Link]

  • The Good Scents Company. para-anisyl propanal canthoxal (IFF). Available from: [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Journal of Advanced Pharmacy Education & Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Reactions of Aldehydes and Ketones with Water. Available from: [Link]

  • Chemistry LibreTexts. 18.9: The Reactions of Aldehydes and Ketones with Water. Available from: [Link]

  • PubChem. CID 88532324. Available from: [Link]

  • FooDB. Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Available from: [Link]

  • ResearchGate. Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines. Available from: [Link]

  • Britannica. Aldehyde. Available from: [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

Sources

Troubleshooting NMR peak assignments for 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Methoxyphenyl)-2-methylpropanal

Introduction: The Analyst’s Dilemma

You are likely analyzing This compound (often associated with the trade name Canthoxal or similar fragrance intermediates).[1] While the structure appears simple, the NMR spectrum presents three distinct "traps" that frequently lead to misassignment or false flags for impurities:

  • Stereochemical Complexity: The chiral center at C2 renders the benzylic protons diastereotopic.

  • Spin System Confusion: The para-substituted ring is an AA'BB' system, not a simple pair of doublets.

  • Chemical Instability: The aldehyde moiety is prone to rapid air oxidation.

This guide addresses these specific pain points using a "Ticket/Resolution" format.

Ticket #101: "My Aldehyde Peak is Weak/Missing and I See a Broad Hump >10 ppm"

User Report: "I synthesized the compound, but the doublet at 9.7 ppm is tiny. There is a huge, broad singlet around 11.0 ppm that integrates poorly. Is my solvent wet?"

Technical Diagnosis: This is the hallmark of oxidation . Aldehydes are chemically labile. Upon exposure to air (even briefly during workup or in an NMR tube), the aldehyde functionality (-CHO) oxidizes to a carboxylic acid (-COOH).[1]

The Mechanism:

  • Aldehyde Signal: The proton attached to the carbonyl carbon typically appears at 9.6–9.8 ppm as a sharp doublet (

    
     Hz) due to coupling with the alpha-methine proton.
    
  • Acid Signal: The carboxylic acid proton is highly deshielded and exchangeable, appearing as a broad singlet between 10.5–12.0 ppm .

Troubleshooting Protocol:

  • Check the Integration: If the sum of the aldehyde integral and the acid integral equals 1H (relative to the aromatic signals), your sample is a mixture of product and oxidized impurity.

  • Purification: The acid impurity can often be removed via a bicarbonate wash (basic extraction), as the aldehyde remains organic-soluble while the acid moves to the aqueous layer.

  • Prevention: Store the neat oil under Argon/Nitrogen at 4°C. Filter CDCl3 through basic alumina before use to remove acidic traces that catalyze decomposition.

Ticket #102: "The Aliphatic Region (2.5–3.0 ppm) is a Mess. Is it Impure?"

User Report: "I expect a doublet for the methyl group and a nice doublet for the CH2 group. Instead, the 2.5–3.0 ppm region looks like a multiplet forest. I suspect a mixture of isomers."

Technical Diagnosis: This is not an impurity; it is diastereotopicity . The molecule possesses a chiral center at C2 (the carbon holding the methyl group).

  • This makes the two protons on C3 (the benzylic position) diastereotopic (

    
    ).
    
  • They are magnetically non-equivalent. They split each other (geminal coupling) and the C2-methine proton (vicinal coupling).

The Spin System (ABX): Instead of a simple doublet, the C3 protons form the AB part of an ABX system (where X is the C2 methine).

  • 
     (Benzylic):  Doublet of doublets (dd).
    
  • 
     (Benzylic):  Doublet of doublets (dd).
    
  • 
     (Methine, C2):  Complex multiplet (coupled to 
    
    
    
    ,
    
    
    , the methyl group, and the aldehyde).

Visualizing the Coupling Logic:

DiastereotopicLogic ChiralCenter Chiral Center at C2 (Asymmetric Environment) Protons Benzylic Protons (C3-H2) ChiralCenter->Protons Induces asymmetry Equivalence Magnetically Non-Equivalent (Diastereotopic) Protons->Equivalence Cannot be interchanged by rotation Coupling Complex Splitting Pattern Equivalence->Coupling J(gem) ~14Hz J(vic) ~4-9Hz Result Two distinct sets of signals (dd or complex multiplet) ~2.5 - 3.0 ppm Coupling->Result

Figure 1: Logic flow explaining why the benzylic protons appear as complex multiplets rather than a simple doublet.

Ticket #103: "The Aromatic Region isn't Two Clean Doublets"

User Report: "I see the two aromatic peaks, but they look 'roofed' or slanted toward each other. The coupling constant measurement is inconsistent."

Technical Diagnosis: The 1,4-disubstituted benzene ring is an AA'BB' system , not an AX system.

  • Although it often resembles two doublets, the magnetic environment is defined by the fact that the protons ortho to the methoxy group are chemically equivalent but magnetically non-equivalent (due to coupling with meta protons).

  • Roofing Effect: The inner lines of the "doublets" are taller than the outer lines. This "roofing" indicates that the chemical shift difference (

    
    ) is comparable in magnitude to the coupling constant (
    
    
    
    ).

Assignment Strategy:

  • Ortho to Methoxy (~6.8 ppm): Electron-donating resonance of the oxygen shields these protons, shifting them upfield.

  • Meta to Methoxy (~7.1 ppm): The alkyl chain is weakly activating/neutral, appearing relatively downfield compared to the ortho-methoxy protons.

Master Data: Chemical Shift Summary

Use this table to validate your assignments. Shifts are reported in CDCl


.[2][3][4]
MoietyProton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Notes
Aldehyde -CH O9.6 – 9.8 Doublet (d)1H

Hz (couples to C2-H)
Aromatic Ar-H (meta to alkyl)7.0 – 7.2 "Doublet" (AA'BB')2HRoofed pattern; pseudo-doublet
Aromatic Ar-H (ortho to OMe)6.8 – 6.9 "Doublet" (AA'BB')2HRoofed pattern; pseudo-doublet
Methoxy -OCH

3.7 – 3.8 Singlet (s)3HSharp singlet
Benzylic Ar-CH

H

-
2.8 – 3.1 dd (x2) or m1HDiastereotopic; Geminal (

) + Vicinal
Benzylic Ar-CH

CH

-
2.5 – 2.7 dd (x2) or m1HDiastereotopic; Geminal (

) + Vicinal
Methine -CH (CH

)-
2.6 – 2.8 Multiplet (m)1HOverlaps with benzylics; complex splitting
Methyl -CH(CH

)
1.0 – 1.2 Doublet (d)3H

Hz
Advanced Verification: 2D NMR Workflow

If ambiguity remains, run the following 2D experiments.

Workflow Start Ambiguous Assignment COSY 1H-1H COSY Start->COSY HSQC 1H-13C HSQC Start->HSQC Result1 Confirms C2-H / C3-H connectivity (Solves Diastereotopic issue) COSY->Result1 Result2 Pairs protons to carbons (Separates OMe vs Chain) HSQC->Result2

Figure 2: Recommended 2D NMR workflow for resolving overlap in the aliphatic region.

COSY Interpretation:

  • Look for the cross-peak between the Aldehyde (9.7 ppm) and the Methine (2.7 ppm) . This confirms the connectivity of the aldehyde to the chiral center.

  • Look for the cross-peaks between the Methyl doublet (1.1 ppm) and the Methine (2.7 ppm) .

References
  • PubChem. (n.d.). This compound (Compound).[1][5][6][7] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Reich, H. J. (2024).[8] The AA'BB' Pattern. University of Wisconsin-Madison, Department of Chemistry.[1] Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved January 30, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Support Center: Stability & Storage of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(4-Methoxyphenyl)-2-methylpropanal Synonyms: Canthoxal, Anisyl Propanal, 4-Methoxy-alpha-methylbenzenepropanal CAS: 5462-06-6 Chemical Class: Aromatic Aldehyde

Executive Summary

This compound is a structural analog of dihydrocinnamaldehyde, widely used in fragrance and pharmaceutical synthesis for its anise-like, floral, and spicy notes. Like most aldehydes, it is thermodynamically unstable in the presence of oxygen, undergoing autoxidation to form the corresponding carboxylic acid, 3-(4-methoxyphenyl)-2-methylpropanoic acid.

This guide provides a technical framework for preventing degradation, troubleshooting quality issues, and validating lot purity.

The Mechanism: Why Oxidation Happens

To prevent degradation, one must understand the enemy.[1] Aldehyde oxidation is not a simple reaction with oxygen; it is a radical chain mechanism .[2]

  • Initiation: Trace metals, light, or heat cause the abstraction of the hydrogen atom attached to the carbonyl carbon (the aldehyde proton). This creates an acyl radical.[2]

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (

    
    ) to form a peroxy radical.[2] This peroxy radical attacks another aldehyde molecule, stealing its hydrogen to form a peracid  and regenerating a new acyl radical (continuing the chain).[2]
    
  • Termination/Secondary Reaction: The peracid is highly reactive.[1] It can oxidize another aldehyde molecule to form two carboxylic acid molecules (Baeyer-Villiger type pathway) or decompose.

Key Insight: The presence of the para-methoxy group on the phenyl ring donates electron density, which can stabilize certain radical intermediates, potentially modifying the rate but not the outcome. The result is the conversion of your liquid aldehyde into a solid or viscous acidic impurity.

Visualization: Radical Autoxidation Pathway[1][2]

Autoxidation Aldehyde Aldehyde (R-CHO) AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad H• Abstraction Initiator Initiator (Light/Heat/Metals) Initiator->AcylRad PeroxyRad Peroxy Radical (R-C(O)OO•) AcylRad->PeroxyRad + O2 Peracid Peracid (R-C(O)OOH) PeroxyRad->Peracid + Aldehyde (H• Transfer) Peracid->AcylRad Chain Propagation Acid Carboxylic Acid (Solid Precipitate) Peracid->Acid Baeyer-Villiger Rxn with Aldehyde

Figure 1: The radical chain mechanism converting this compound to its acid form.[3]

Troubleshooting Hub & FAQs

Q1: My clear liquid has developed white crystals or a haze. Is it safe to use?

Diagnosis: This is the hallmark sign of advanced oxidation.[1] Explanation: The oxidation product, 3-(4-methoxyphenyl)-2-methylpropanoic acid, has a significantly higher melting point than the aldehyde (which is liquid at room temperature). As the acid concentration rises, it exceeds its solubility in the aldehyde and precipitates as white crystals or creates a cloudy haze. Action:

  • Do not heat to redissolve (this accelerates degradation).

  • Filter a small aliquot and check the Acid Value (AV) of the filtrate.

  • If AV > 5.0 mg KOH/g, purification (distillation) is required. If AV < 1.0, the solids may be minor; filter the bulk and re-stabilize.

Q2: The odor has shifted from "spicy/anise" to "sour/sharp."

Diagnosis: Significant hydrolysis or oxidation.[1] Explanation: Carboxylic acids have sharp, vinegar-like or rancid odors that mask the delicate floral/anise profile of the aldehyde. Action: Perform an Acid Value titration immediately. If the odor is perceptible, the degradation is likely >1%.

Q3: Can I store this in polyethylene (PE) drums?

Recommendation: No. Reasoning: Polyethylene is permeable to oxygen over time. For long-term storage (>1 month), use:

  • Glass: Amber glass (to block UV light).

  • Metal: Epoxy-lined steel or aluminum (impermeable to

    
    ).
    
  • Seal: Teflon (PTFE) lined caps are essential to prevent oxygen ingress at the threads.

Q4: Which antioxidant should I use?

Standard:


-Tocopherol (Vitamin E) at 0.1% (1000 ppm). 
Alternative:  BHT (Butylated Hydroxytoluene) at 0.05–0.1%.
Why:  Tocopherol is a phenolic antioxidant that acts as a "radical scavenger." It donates a hydrogen atom to the peroxy radical, neutralizing it and stopping the chain reaction described in Figure 1. Tocopherol is often preferred in fragrance/cosmetic applications over BHT due to regulatory profiles.

Storage & Handling Protocols

Protocol A: Optimal Storage Conditions

To maximize shelf life (typically 12–24 months), maintain these conditions:

ParameterRequirementScientific Rationale
Temperature 4°C – 15°CLowers kinetic energy, slowing radical initiation rates.
Atmosphere Nitrogen (

) or Argon
Displaces

, removing the reactant needed for propagation.
Container Amber Glass / Lined SteelBlocks UV light (initiator) and prevents

permeation.
Headspace Minimized (<10% volume)Reduces the total amount of oxygen available in the container.
Protocol B: Nitrogen Purging (The "Blanket" Method)

Perform this every time the container is opened.

  • Insert a pipette or tube connected to a Nitrogen source into the container, hovering just above the liquid surface.

  • Flow Nitrogen at a low rate (avoid splashing) for 10–15 seconds per 100mL of headspace.

  • Immediately seal the container tightly.

  • Wrap the cap junction with Parafilm for an extra barrier if storing for >1 month.

Analytical Validation Methods

Method 1: Determination of Acid Value (AV)

Use this to quantify the extent of oxidation.

Principle: Titration of the free carboxylic acid with a standard base (KOH). Target: < 1.0 mg KOH/g (Fresh); < 3.0 mg KOH/g (Acceptable for most uses).

Reagents:

  • 0.1 N Potassium Hydroxide (KOH) in Ethanol (Standardized).

  • Phenolphthalein Indicator (1% in EtOH).

  • Solvent: Ethanol/Diethyl Ether (1:1 mix), neutralized.

Procedure:

  • Weigh accurately ~2.0 g of the sample (

    
    ) into a 250mL Erlenmeyer flask.
    
  • Dissolve in 50 mL of neutralized solvent.

  • Add 3 drops of Phenolphthalein.

  • Titrate with 0.1 N KOH (

    
     in mL) until a faint pink color persists for 30 seconds.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is normality of KOH, 56.1 is MW of KOH)
Method 2: GC Purity Check

Use to detect other degradation products (dimers, acetals).

  • Column: DB-Wax or HP-5 (Polar or Non-polar are both acceptable, Wax separates acid better).

  • Oven: 100°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Detector: FID or MS.

  • Note: The acid peak often tails significantly on non-polar columns.

Decision Matrix: "Can I Use This Lot?"

Use this logic flow to determine the fate of a stored batch.

DecisionTree Start Inspect Sample Visual Visual Check: Clear? No Solids? Start->Visual Odor Odor Check: No Sour Notes? Visual->Odor Yes Action_Filter CAUTION Filter solids, Check AV. Visual->Action_Filter No AV_Test Test Acid Value (AV) Odor->AV_Test Yes Action_Discard REJECT Discard Lot Odor->Action_Discard No AV_Low AV < 1.0 AV_Test->AV_Low AV_Med 1.0 < AV < 5.0 AV_Test->AV_Med AV_High AV > 5.0 AV_Test->AV_High Pass_Visual Yes Fail_Visual No (Solids/Haze) Pass_Odor Yes Fail_Odor No (Sour) Action_Use APPROVED Use as is. AV_Low->Action_Use AV_Med->Action_Use If non-critical Action_Purify REWORK Distill or Column Chromatography AV_Med->Action_Purify If high purity req. AV_High->Action_Discard Action_Filter->AV_Test

Figure 2: Decision matrix for evaluating stored aldehyde batches.

References

  • Ventos, E. (2022).[1] Specification Sheet: Canthoxal. Retrieved from [Link]

  • International Flavors & Fragrances (IFF). (2011). Material Safety Data Sheet: Canthoxal. Retrieved from [Link]

  • FooDB. (2010). Compound Summary: 3-(4-Methoxyphenyl)-2-methyl-2-propenal.[3][4] Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: this compound.[3][4][6] Retrieved from [Link]

Sources

Common impurities in commercial 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Commercial 3-(4-Methoxyphenyl)-2-methylpropanal Senior Application Scientist Desk | Issue Resolution & Technical Guidance

Introduction: The "Living" Aldehyde

Welcome. You are likely working with This compound (CAS: 5462-06-6), widely known in the industry as Canthoxal .[1] Whether you are synthesizing the fungicide Fenpropimorph or formulating a fragrance with anise notes, you are dealing with a molecule that is chemically "alive."

As an aldehyde with an


-proton, this compound is thermodynamically predisposed to two major failure modes: autoxidation  (becoming an acid) and aldol condensation  (becoming a polymer). Commercial samples often arrive with a purity of ~95-97%, with the remaining percentage comprised of synthesis artifacts that can derail sensitive catalytic steps or alter olfactory profiles.

This guide moves beyond basic datasheets to address the causality of these impurities and provides self-validating protocols to remove them.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My GC trace shows a "fronting" peak and the baseline is drifting. The sample has also become viscous.

  • Diagnosis: Oligomerization (Aldol Condensation).

  • The Science: Your compound possesses an acidic proton at the C2 position (alpha to the carbonyl). In the presence of trace bases or even slightly basic glass surfaces, two molecules can condense. The "fronting" peak is often the dimer, and the viscosity is the result of higher-order oligomers.

  • Immediate Action: Distillation is risky due to thermal instability. Use the Bisulfite Rescue Protocol (see Part 3) to chemically separate the monomeric aldehyde from the non-reactive oligomers.

Q2: I see a new peak at [M+16] in the Mass Spec, and white crystals are forming in the liquid.

  • Diagnosis: Autoxidation to 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

  • The Science: Aldehydes scavenge atmospheric oxygen via a radical chain mechanism. The C-H bond of the formyl group breaks, reacting with

    
     to form a peracid, which then reacts with another aldehyde molecule to produce two carboxylic acid molecules. This acid is often a solid at room temperature, explaining the crystals.
    
  • Immediate Action: If the acid content is <5%, wash the organic layer with saturated Sodium Bicarbonate (

    
    ). The acid will deprotonate and move to the aqueous layer; the aldehyde will remain in the organic layer.
    

Q3: The material smells "spicier" than the standard anise profile, and I detect a peak with m/z = 176 (M-2).

  • Diagnosis: Incomplete Hydrogenation (The "Enal" Impurity).

  • The Science: Canthoxal is synthesized by condensing Anisaldehyde with Propanal to form an unsaturated intermediate (the "Enal"), which is then hydrogenated. If the hydrogenation is incomplete, 3-(4-methoxyphenyl)-2-methyl-2-propenal remains. This conjugated system is more stable and has a sharper odor.

  • Immediate Action: This is a synthesis carryover, not a storage issue. It is difficult to remove chemically without affecting the main product. High-efficiency fractional distillation is required, but beware of thermal degradation.

Part 2: The Impurity Profile

The following table summarizes the specific impurities you will encounter in commercial lots.

Impurity NameStructure / OriginDetection (GC-MS)Removal Strategy
Anisic Acid Derivative (3-(4-Methoxyphenyl)-2-methylpropanoic acid)Origin: Oxidation (Storage).The carboxylic acid form of the aldehyde.m/z 194 Broad, tailing peak on non-polar columns.Base Wash: Wash with sat.

. Acid moves to aqueous phase.
The "Enal" (3-(4-Methoxyphenyl)-2-methyl-2-propenal)Origin: Synthesis (Incomplete Hydrogenation).Contains a C=C double bond.m/z 176 Elutes slightly later than main peak due to conjugation.Fractional Distillation: Difficult separation. Requires high plate count.
Anisaldehyde (4-Methoxybenzaldehyde)Origin: Synthesis (Starting Material) or Retro-Aldol degradation.Lacks the alkyl chain.m/z 136 Elutes significantly earlier.Bisulfite (Partial): Both are aldehydes, but Anisaldehyde forms the adduct faster. Kinetic separation is possible but tricky.
Canthoxal Dimers Origin: Storage (Aldol Condensation).High MW oligomers.m/z > 300 Late eluting, often seen as baseline noise/hump.Distillation / Bisulfite: Dimers do not form bisulfite adducts.

Part 3: Visualization of Pathways

Understanding where impurities come from allows you to prevent them.

ImpurityPathways cluster_storage Storage Degradation Start1 Anisaldehyde Intermediate The 'Enal' (Unsaturated) Start1->Intermediate Aldol Condensation Start2 Propanal Start2->Intermediate Product Canthoxal (Target Aldehyde) Intermediate->Product Hydrogenation (+H2) Intermediate->Product Incomplete Rxn = Impurity ImpurityAcid Acid Impurity (Oxidation) Product->ImpurityAcid Autoxidation (+O2) ImpurityDimer Dimer/Oligomer (Condensation) Product->ImpurityDimer Base/Heat

Figure 1: Synthesis and Degradation Pathways. Red dashed line indicates the "Enal" carryover.

Part 4: The "Bisulfite Rescue" Protocol

This is the most robust method for purifying aldehydes. It relies on the formation of a water-soluble bisulfite adduct.[2] Non-aldehyde impurities (dimers, alcohols, aromatics) remain in the organic layer and are discarded.

Why this works:



The aldehyde becomes a salt (water-soluble). The impurities remain oils (organic-soluble).

Step-by-Step Methodology:

  • Preparation: Dissolve 10g of crude Canthoxal in 40mL of Ethyl Acetate .

  • Adduct Formation:

    • Prepare a saturated Sodium Bisulfite (

      
      ) solution (freshly made).
      
    • Add 1.5 equivalents of bisulfite solution to the organic phase.

    • Vigorous Stirring is critical for 2-4 hours. You will see a thick white precipitate or emulsion (the adduct).

  • Washing (The Purification):

    • Filter the solid adduct (if crystalline) OR separate the aqueous layer (if dissolved).

    • Wash the adduct/aqueous phase 3x with Ethyl Acetate.

    • Discard the organic washings. (This contains the "Enal", dimers, and non-aldehyde impurities).

  • Regeneration:

    • Place the clean adduct (solid or aqueous) in a flask.

    • Add Sodium Carbonate (

      
      )  solution (pH ~10-11) or dilute 
      
      
      
      (acid hydrolysis is faster but risky for sensitive substrates; base is gentler).
    • Stir until the aldehyde oil separates.

  • Extraction:

    • Extract the regenerated aldehyde with Dichloromethane (DCM).

    • Dry over

      
       and concentrate in vacuo.
      

BisulfiteWorkflow Step1 Dissolve Crude in EtOAc Step2 Add Sat. NaHSO3 (Stir 4 hrs) Step1->Step2 Step3 Phase Separation Step2->Step3 OrganicLayer Organic Layer (Contains Dimers, Enals) Step3->OrganicLayer Discard AqueousLayer Aqueous/Solid Adduct (Contains Target Aldehyde) Step3->AqueousLayer Keep Step4 Wash with EtOAc AqueousLayer->Step4 Step5 Regenerate with Base (Na2CO3) Step4->Step5 Step6 Extract & Dry Step5->Step6

Figure 2: The Bisulfite Purification Workflow.

Part 5: Analytical Reference (GC-MS)

When validating your purified material, use these parameters.

Instrument Parameters:

  • Column: HP-5MS or DB-5 (Non-polar, 30m x 0.25mm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.

Target Fragmentation (EI, 70eV):

  • Canthoxal (MW 178):

    • 178 (M+): Parent peak (visible but often weak).

    • 121 (Base Peak): The methoxybenzyl cation (

      
      ). This is the diagnostic anchor.
      
    • 135: Tropylium-like rearrangement.

    • 91: Benzyl cation (minor).

Note: If you see a base peak at 135 instead of 121, suspect the Acid impurity (loss of COOH is different) or significant Anisaldehyde contamination.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64813, this compound. Retrieved from [Link]

  • ScenTree. (2025). Canthoxal® Synthesis and Olfactory Profile. Retrieved from [Link]

  • Organic Syntheses. (2014). General Methods for Aldehyde Purification via Bisulfite Adducts. (Adapted from general aldehyde protocols). Retrieved from [Link]

Sources

Navigating the Synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal: A Technical Guide to Minimizing By-Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(4-methoxyphenyl)-2-methylpropanal, a valuable building block in the pharmaceutical and fragrance industries, can be a nuanced process. Undesired by-product formation not only reduces the yield of the target molecule but also complicates downstream purification, impacting overall efficiency and cost. This technical support center provides a comprehensive resource for troubleshooting common issues and minimizing impurities in the synthesis of this important aldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is showing a significant amount of a higher molecular weight species. What is the likely cause?

A1: The most probable cause is the aldol self-condensation of the starting aldehyde, propanal. In the presence of a base, propanal can act as both a nucleophile (forming an enolate) and an electrophile, leading to the formation of dimers and other oligomers.

Q2: I'm observing the formation of an alcohol and a carboxylic acid in my reaction mixture. What side reaction is responsible for this?

A2: This is characteristic of the Cannizzaro reaction . If your reaction conditions involve a strong base and an aldehyde that can't easily form an enolate (like an aromatic aldehyde), a disproportionation reaction can occur where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol. In the context of the synthesis of this compound, this is more likely to be a side reaction of the aromatic aldehyde precursor, 4-methoxybenzaldehyde, if it is present in excess or if conditions strongly favor this pathway.

Q3: My final product purity is low, and I'm having trouble separating the impurities by standard distillation. What are my options?

A3: When simple distillation is insufficient, more advanced purification techniques are necessary. Flash column chromatography on silica gel is a highly effective method for separating aldehydes from by-products with different polarities. Additionally, recrystallization can be employed if the product is a solid at room temperature or can be derivatized to a crystalline solid.

Q4: Can the order of reagent addition impact the formation of by-products?

A4: Absolutely. In a crossed aldol condensation, it is crucial to control the concentration of the enolizable aldehyde (propanal). Slowly adding the base to a mixture of the non-enolizable aldehyde (e.g., 4-methoxybenzaldehyde) and propanal can help minimize the self-condensation of propanal. This ensures that the enolate of propanal, once formed, preferentially reacts with the more electrophilic aromatic aldehyde.

Troubleshooting Guides: Tackling Specific By-Product Formation

The synthesis of this compound is often achieved through a crossed aldol condensation between a 4-methoxyphenyl precursor and propanal, followed by a reduction step. The primary challenges arise during the aldol condensation step.

Issue 1: Formation of Aldol Self-Condensation Products

The self-condensation of propanal is a major competing reaction that leads to the formation of 2-methyl-2-pentenal and higher molecular weight by-products.

Causality: The enolate of propanal can react with another molecule of propanal instead of the desired aromatic aldehyde. This is particularly prevalent when the concentration of the propanal enolate is high or when the aromatic aldehyde is less reactive.

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of the 4-methoxyphenyl precursor to ensure the propanal enolate is consumed in the desired cross-condensation reaction.
Slow Base Addition Adding the base catalyst slowly to the mixture of the two aldehydes keeps the instantaneous concentration of the propanal enolate low, favoring the cross-condensation.[1]
Temperature Control Running the reaction at lower temperatures can help to control the rate of the self-condensation reaction, which often has a higher activation energy than the desired cross-condensation.
Choice of Base Weaker bases or catalytic amounts of a strong base can sometimes provide better selectivity by maintaining a lower concentration of the enolate.

Experimental Protocol: Minimizing Propanal Self-Condensation

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF), add propanal (1.1-1.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of the base catalyst (e.g., 10% aqueous NaOH or KOH).

  • Add the base solution dropwise to the aldehyde mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the 4-methoxybenzaldehyde is consumed, quench the reaction by adding a weak acid (e.g., acetic acid) or by pouring it into a large volume of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of Cannizzaro Reaction By-Products

While this compound itself has an enolizable proton, its precursor, 4-methoxybenzaldehyde, does not. Under strongly basic conditions, 4-methoxybenzaldehyde can undergo a Cannizzaro reaction.

Causality: In the presence of a high concentration of a strong base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.[2][3]

Troubleshooting Strategies:

StrategyRationale
Avoid Excess Strong Base Use the minimum effective amount of base catalyst. A very high concentration of a strong base is a key driver of the Cannizzaro reaction.[1]
Temperature Management The Cannizzaro reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can suppress this side reaction.
Use of a Sacrificial Aldehyde (Crossed-Cannizzaro) In some cases, a highly reactive aldehyde like formaldehyde can be used to selectively reduce the more valuable aldehyde while being oxidized itself.[2][3] This is more relevant for reactions where the Cannizzaro product is the desired outcome but illustrates the principle of relative reactivity.

Experimental Protocol: Avoiding the Cannizzaro Reaction

  • Follow the protocol for minimizing aldol self-condensation, paying close attention to the amount of base used.

  • Use a catalytic amount of a strong base (e.g., 0.1 equivalents) or a weaker base (e.g., an amine base like triethylamine) if the reaction proceeds efficiently.

  • Ensure the reaction temperature is kept low (0-10 °C) throughout the addition of the base.

  • Monitor the reaction for the disappearance of the 4-methoxybenzaldehyde to avoid prolonged exposure to basic conditions after the primary reaction is complete.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthesis pathway and the formation of the major by-products.

By_Product_Formation cluster_main Desired Synthesis Pathway cluster_side1 Aldol Self-Condensation cluster_side2 Cannizzaro Reaction A 4-Methoxybenzaldehyde C 3-(4-Methoxyphenyl)- 2-methyl-2-propenal A->C + Propanal (Base Catalyst) B Propanal B->C D 3-(4-Methoxyphenyl)- 2-methylpropanal C->D Reduction (e.g., H2/Pd-C) E Propanal F 2-Methyl-2-pentenal (and higher oligomers) E->F Self-Condensation (Base Catalyst) G 4-Methoxybenzaldehyde H 4-Methoxybenzyl alcohol G->H Disproportionation (Strong Base) I 4-Methoxybenzoic acid G->I

Sources

Addressing matrix effects in LC-MS/MS analysis of 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ALD-304-ME Subject: Resolving Matrix Effects & Ionization Suppression for Lipophilic Aldehydes Assigned Scientist: Senior Application Specialist, Bioanalytical Division[1]

Executive Summary

You are encountering sensitivity loss or quantification irregularity with 3-(4-Methoxyphenyl)-2-methylpropanal (also known as Canthoxal).[1] As a lipophilic aldehyde, this molecule presents a "double-jeopardy" in LC-MS/MS:

  • Chemical Instability: The aldehyde group (-CHO) is prone to oxidation (to the corresponding acid) and hydration.[1]

  • Ionization Competition: It lacks a strong acidic or basic site for efficient ESI ionization, making it highly susceptible to Matrix Effects (ME) —specifically ion suppression from co-eluting phospholipids.[1]

This guide provides a validated workflow to diagnose, mitigate, and resolve these issues, moving beyond standard "dilute-and-shoot" approaches.

Module 1: Diagnostic Workflow

Is it the Matrix or the Method?

Before altering your extraction, you must quantify the Matrix Effect (ME).[1] We utilize the Matuszewski Method , the gold standard for differentiating Recovery (RE) from Matrix Effects (ME).[1]

Protocol: The "Post-Column Infusion" Test

Use this for a visual confirmation of suppression zones.

  • Setup: Tee-in a constant infusion of your analyte (100 ng/mL in mobile phase) into the eluent flow after the analytical column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without analyte) via the LC column.

  • Observation: Monitor the baseline of your analyte.

    • Flat Baseline: No matrix effect.[1]

    • Negative Dip: Ion Suppression (Interfering species stealing charge).[1]

    • Positive Peak: Ion Enhancement.[1]

  • Overlay: Superimpose your analyte's retention time (RT) from a neat standard injection. If your analyte elutes during a "Dip," you have a critical matrix conflict. [1]

Protocol: Quantitative Assessment (Matuszewski)

Prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Neat): Standard in mobile phase.[1]

  • Set B (Post-Extraction Spike): Analyte spiked into blank matrix after extraction.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.[1]

Calculations:




  • Interpretation: An MF < 0.85 indicates significant suppression.[1] For aldehydes, this is often caused by glycerophosphocholines (m/z 184 transition) eluting late in the gradient.[1]

Module 2: Visualizing the Decision Matrix

The following logic flow guides your troubleshooting process based on the diagnostic results.

MatrixEffectStrategy Start Diagnostic: Post-Column Infusion Result Is Suppression Observed at Analyte RT? Start->Result No No: Issue is likely Chemical Stability Result->No Baseline is flat Yes Yes: Matrix Effect Confirmed Result->Yes Baseline dips Action3 Derivatize to Shift RT No->Action3 Improve Ionization Efficiency Action1 Check Phospholipids (m/z 184) Yes->Action1 Action2 Switch to Phospholipid Removal Plates Action1->Action2 Lipids Co-elute Action1->Action3 Lipids Elute Later

Figure 1: Decision tree for addressing matrix effects. If suppression aligns with phospholipid elution, extraction modification is required.[1] If not, derivatization is the priority.

Module 3: Sample Preparation (The First Line of Defense)

For this compound, standard Protein Precipitation (PPT) is insufficient because it does not remove phospholipids, which are the primary cause of ion suppression in ESI+.[1]

Comparative Extraction Strategies
MethodPhospholipid RemovalAnalyte Recovery (Aldehyde)Recommendation
Protein Precipitation (PPT) < 5% (Poor)High, but dirtyAvoid. Leaves lipids that suppress ionization.[1]
Liquid-Liquid Extraction (LLE) ModerateVariable (Aldehyde may oxidize)Good , but labor-intensive.[1] Use MTBE/Hexane.[1]
Supported Liquid Extraction (SLE) HighHighExcellent. Automatable LLE equivalent.[1]
Phospholipid Depletion (PLD) > 99% (Superior)HighBest Practice. Uses Lewis Acid (Zr) interaction.[1]
Recommended Workflow: Phospholipid Depletion (PLD)

Why: PLD plates (e.g., HybridSPE or Ostro) use Zirconia-coated silica.[1] The Zirconia acts as a Lewis Acid, binding tightly to the phosphate group (Lewis Base) of phospholipids, while allowing your neutral aldehyde to pass through.[1]

  • Load: Add 100 µL Plasma to the PLD plate.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense or vortex.

  • Elute: Apply vacuum.[1][2] The filtrate contains your aldehyde, free of lipids.

Module 4: Derivatization (The "Secret Weapon")

Because this compound is a neutral aldehyde, it ionizes poorly in ESI.[1] Furthermore, it is lipophilic, meaning it often co-elutes with the "suppression zone" of the matrix.

The Solution: Derivatization with Dansylhydrazine (DNSH) or 2,4-Dinitrophenylhydrazine (DNPH) .[1]

Mechanism of Action
  • Reaction: The hydrazine group reacts with the aldehyde carbonyl to form a stable hydrazone.

  • Benefit 1 (Sensitivity): DNSH introduces a tertiary amine, which is easily protonated (

    
    ), increasing signal by 10-100x.[1]
    
  • Benefit 2 (Selectivity): The derivative is more polar/retained differently, shifting the analyte away from the phospholipid suppression zone.

Derivatization Aldehyde 3-(4-Methoxyphenyl) -2-methylpropanal (Neutral, Low Sensitivity) Process Acid Catalysis (60°C, 15 min) Aldehyde->Process Reagent Dansylhydrazine (DNSH) (High Ionization Potential) Reagent->Process Product Stable Hydrazone Derivative (High Sensitivity ESI+) Process->Product

Figure 2: Derivatization workflow.[1] Converting the aldehyde to a hydrazone stabilizes the molecule and introduces a protonation site for high-sensitivity MS detection.

Frequently Asked Questions (FAQs)

Q: I see a "double peak" for my analyte. Is this a matrix effect? A: Likely not. This is characteristic of 2-methyl substituted aldehydes.[1] They possess a chiral center.[1] On achiral C18 columns, you might see peak splitting due to diastereomer formation if you derivatized with a chiral reagent, or partial separation of enantiomers.[1] Ensure your integration covers both peaks or switch to a column that merges them.[1]

Q: My internal standard (IS) response varies wildly between samples. A: This is the hallmark of Matrix Effects. If you are using an analog IS, switch to a stable isotope-labeled IS (SIL-IS), such as deuterated Canthoxal.[1] The SIL-IS will experience the exact same suppression as the analyte, correcting the ratio.

Q: Can I use APCI instead of ESI to avoid matrix effects? A: Yes. APCI (Atmospheric Pressure Chemical Ionization) is less susceptible to ion suppression than ESI.[1] However, APCI requires the analyte to be thermally stable. Aldehydes can degrade in the high-heat APCI source. If you choose APCI, validate thermal stability first.[1]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC–MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry.

  • Wang, Y., et al. (2025).[1][3] N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes.[1][3] Analytical Chemistry. [1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Best Practices for Aldehyde Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aldehyde compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging reagents. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate problems, troubleshoot effectively, and ensure the integrity of your experiments. Aldehydes are highly reactive electrophiles, making them invaluable in synthesis but also susceptible to degradation.[1][2] This guide provides a structured approach to their handling and storage.

Section 1: Critical Safety & Handling Protocols

Working with aldehydes requires an uncompromising commitment to safety. Their volatility, reactivity, and toxicity demand rigorous protocols.

Q1: What are the primary hazards associated with aldehydes and what PPE is mandatory?

A1: Aldehydes present a multi-faceted risk profile that includes toxicity, flammability, and corrosivity.

  • Toxicity: Aldehydes are reactive electrophiles that can form hazardous adducts with cellular proteins and DNA.[1] Inhalation of vapors can cause severe respiratory irritation, airway constriction, and in some cases, pulmonary edema, which can be delayed.[1][3][4] Many aldehydes are considered cytotoxic, and some, like formaldehyde and acetaldehyde, are classified as carcinogens.[1][3][5] Skin contact can lead to dermatitis, rashes, and burns.[1][6]

  • Flammability: Low-molecular-weight aldehydes like acetaldehyde are extremely flammable and can form explosive peroxides.[3]

  • Reactivity: Their inherent reactivity means they can engage in unexpected and sometimes vigorous reactions if not handled correctly.[1]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecification & Rationale
Gloves Butyl rubber or nitrile gloves are required. [1] Latex or PVC gloves offer insufficient protection as aldehydes can readily permeate them.[1] For significant splash risks, consider elbow-length gloves.[1]
Eye Protection Chemical splash goggles in combination with a full-face shield. [1] This provides comprehensive protection from splashes and vapors. Standard safety glasses are inadequate.
Body Protection A flame-resistant lab coat with long sleeves is the minimum requirement. For larger-scale operations or significant splash risks, a chemical-protective apron is necessary.[6]
Respiratory All work with volatile aldehydes must be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][7] For emergencies like large spills, an air-purifying respirator with organic vapor cartridges is necessary, and all users must be properly trained and fit-tested.[1]

Q2: How should I respond to an aldehyde spill?

A2: Your response depends on the scale of the spill. For any spill, evacuate non-essential personnel and ensure the area is well-ventilated (fume hood sash should be kept low). Never enter a spill area without the proper PPE.[6]

  • Small Spills (inside a fume hood):

    • Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the surface with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean it up yourself unless you are part of a trained emergency response team.

Q3: What are the established exposure limits for common aldehydes?

A3: Regulatory bodies like OSHA and ACGIH set permissible exposure limits (PEL) and threshold limit values (TLV), respectively. These values are critical for assessing workplace safety.

CompoundOSHA PEL (8-hr TWA)ACGIH TLV (Ceiling)NIOSH REL
Acetaldehyde 200 ppm[3]25 ppm[3]Lowest Feasible Conc.[3]
Formaldehyde 0.75 ppm0.3 ppm0.016 ppm
Glutaraldehyde 0.2 ppm (Ceiling)0.05 ppm (Ceiling)0.2 ppm (Ceiling)

TWA = Time-Weighted Average; Ceiling = Concentration that should not be exceeded at any time. Note: These values are subject to change and you should consult the most recent guidelines from OSHA and ACGIH.

Section 2: Long-Term Storage & Stability

The utility of an aldehyde in a reaction is directly tied to its purity. Improper storage is a primary cause of experimental failure. The main degradation pathways are oxidation and polymerization.[2]

Q4: My aldehyde has turned yellow and/or contains a solid precipitate. What happened?

A4: This is a classic sign of degradation. The two most common culprits are:

  • Oxidation: Aldehydes readily auto-oxidize in the presence of air (oxygen) to form the corresponding carboxylic acid.[2][8] This process is often accelerated by light and can be a free-radical chain reaction.[9] The resulting carboxylic acid is a common impurity that can interfere with subsequent reactions.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation (an aldol reaction) or polymerization, especially in the presence of acidic or basic impurities.[8][10] This leads to the formation of oligomers and polymers, which often appear as viscous liquids or solid precipitates.[10]

dot graph Aldehyde_Degradation { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

Aldehyde [label="R-CHO\n(Pure Aldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation_Product [label="R-COOH\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer_Product [label="-(CHR-O)n-\n(Polymer/Oligomer)", fillcolor="#FBBC05", fontcolor="#202124"];

Aldehyde -> Oxidation_Product [label=" O₂, Light"]; Aldehyde -> Polymer_Product [label=" Acid/Base Traces"]; }

Caption: Primary degradation pathways for aldehyde compounds.

Q5: What are the ideal storage conditions for aldehydes?

A5: The optimal storage strategy is designed to mitigate the risks of oxidation and polymerization.

  • Atmosphere: Always store aldehydes under an inert atmosphere (Argon or Nitrogen).[11] This displaces the oxygen required for auto-oxidation. After each use, flush the headspace of the bottle with inert gas before re-sealing.

  • Temperature: Store in a cool, dry, and dark place.[2][12] Refrigeration (2-8 °C) is generally recommended to slow the rates of degradation.[2][12] For certain highly reactive aldehydes, storage at -20 °C may be necessary, but be mindful of the compound's freezing point.[2]

  • Container: Use amber glass bottles with tight-fitting caps, preferably with a PTFE liner to prevent reaction with the cap material and minimize moisture ingress.[12][13]

  • Purity: Never return unused aldehyde to the stock bottle. This can introduce contaminants that catalyze degradation.

Q6: Should I use inhibitors? Which ones are effective?

A6: For long-term storage, the use of a stabilizer is highly recommended, especially for aldehydes prone to polymerization.[10]

  • Mechanism: Inhibitors work by scavenging the radical intermediates that initiate oxidation or by neutralizing trace acids/bases that catalyze polymerization.

  • Common Inhibitors:

    • Hydroquinone or 4-methoxyphenol (MEHQ) are effective radical scavengers that inhibit oxidation.[10]

    • Pyridine can be used to neutralize acidic impurities that might promote polymerization.[10]

    • Some commercial formulations use combinations, such as MEHQ and pyridine, for dual protection.[10]

  • Consideration: Be aware that the inhibitor may need to be removed before use, typically by distillation or washing, as it can interfere with certain reactions.

Section 3: Troubleshooting Experimental Issues

When a reaction involving an aldehyde fails, the aldehyde itself is a primary suspect.

Q7: My reaction yield is low and TLC shows my starting material is gone. Could my aldehyde be the problem?

A7: Absolutely. If your aldehyde has degraded, you are introducing impurities into your reaction vessel from the start.

  • The Culprit: The most common issue is the presence of the corresponding carboxylic acid from oxidation.[8] If your reaction is base-sensitive, the acidic impurity can quench the base, halting the reaction. In other cases, the acid can cause unwanted side reactions.

  • Diagnostic Check: A simple diagnostic is to check the pH of your aldehyde. Dissolve a small amount in a neutral solvent like THF and test with pH paper. If it is acidic, oxidation has occurred. An NMR spectrum can also quickly confirm the presence of the carboxylic acid proton.

Q8: How can I purify a partially degraded aldehyde before use?

A8: Purification is often necessary for older aldehydes to remove acids and polymers.

  • Aqueous Wash (to remove acid): Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a 5-10% sodium bicarbonate (NaHCO₃) solution to neutralize and remove the carboxylic acid impurity.[8] Follow with a water wash to remove any remaining bicarbonate.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]

  • Distillation: For volatile aldehydes, fractional distillation under reduced pressure is the most effective method to remove non-volatile polymers and other impurities.[8] Crucially, test for peroxides before any distillation. [13]

  • Bisulfite Adduct Formation (for aldehydes and reactive ketones): This is a highly effective purification technique. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehydic impurities.[14][15][16] The pure aldehyde can then be regenerated by treating the adduct with a base (like NaOH).[14]

Aldehyde_Purification_Workflow

Caption: A standard workflow for purifying a degraded aldehyde.

Q9: I'm seeing unexpected side-products. Could peroxides in my aldehyde be the cause?

A9: Yes, this is a significant and dangerous possibility. Aldehydes are known to form explosive peroxides upon storage in the presence of air.[13]

  • Mechanism of Interference: Peroxides are potent oxidizing agents and radical initiators. Their presence can lead to a host of unwanted side reactions, unpredictable reaction initiation, or even violent decomposition, especially upon heating or concentration.[13][17]

  • Detection: Never distill or concentrate an aldehyde without first testing for peroxides. [13] Commercially available peroxide test strips are the easiest and safest method.[18] A positive test is usually indicated by a color change to blue or pink/red.[19]

  • Removal: If peroxides are detected (<30 ppm), they can be removed by passing the solvent through a column of activated basic alumina or by washing with a freshly prepared ferrous sulfate solution.[13][19][20] If peroxide levels are high or crystals are visible, do not handle the container. Treat it as a potential bomb and contact your EHS department immediately.[20]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Peroxide Testing

  • Obtain Test Strips: Use commercially available peroxide test strips (e.g., potassium iodide/starch-based).[19] Ensure they are not expired.

  • Sample: In a fume hood, take a small aliquot (approx. 1-2 mL) of the aldehyde.

  • Test: Dip the test strip into the aliquot for the time specified by the manufacturer (usually 1-2 seconds).

  • Read: Remove the strip and wait for the color to develop. Compare the color to the chart provided with the kit.

  • Action:

    • < 3 ppm: Safe for most uses.

    • 3-30 ppm: Use with caution, avoid concentration. Remove peroxides before distillation.[20]

    • > 30 ppm or visible crystals: DO NOT USE. Contact EHS for disposal.[20]

Protocol 2: Step-by-Step Quenching of Unreacted Aldehydes

It is often necessary to quench excess, unreacted aldehyde at the end of a reaction before workup.

  • Cool the Reaction: Cool the reaction mixture in an ice bath. Quenching can be exothermic.[21]

  • Choose Quenching Agent:

    • For Reductions (e.g., with NaBH₄): A mild acid (like saturated NH₄Cl solution) or even water is often used.

    • For Grignard/Organolithium Reactions: A saturated aqueous solution of ammonium chloride (NH₄Cl) is standard.

    • General Purpose: A solution of sodium bisulfite can be effective for quenching unreacted aldehyde by forming the water-soluble bisulfite adduct.[14]

  • Slow Addition: Add the quenching agent dropwise to the cooled reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase.

  • Equilibration: Allow the mixture to stir for 10-15 minutes after the addition is complete to ensure the quench is finished.

  • Proceed to Workup: The reaction is now safe to proceed with standard aqueous workup and extraction.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (URL: [Link])

  • General procedures for the purification of Aldehydes - Chempedia - LookChem. (URL: [Link])

  • Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. (URL: [Link])

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (URL: [Link])

  • Purifying aldehydes? : r/chemistry - Reddit. (URL: [Link])

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (URL: [Link])

  • Aldehydes exposure analysis | RPS. (URL: [Link])

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. (URL: [Link])

  • General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers. (URL: [Link])

  • Environmental Aldehyde Sources and the Health Implications of Exposure - PMC. (URL: [Link])

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (URL: [Link])

  • Safe Use of Glutaraldehyde in Health Care - OSHA. (URL: [Link])

  • Acetaldehyde | EPA. (URL: [Link])

  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC. (URL: [Link])

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF - ResearchGate. (URL: [Link])

  • Peroxides in depth discussion.pdf - Environmental Health and Safety. (URL: [Link])

  • acetaldehyde soln.abt 20-30% pract - Chemstock. (URL: [Link])

  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. (URL: [Link])

  • EP0096153A2 - Stabilization of aldehydes - Google P
  • What are Aldehydes inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Glycerol as an enzyme-stabilizing agent: effects on aldehyde dehydrogenase - PubMed. (URL: [Link])

  • Reactions and Mechanisms - Master Organic Chemistry. (URL: [Link])

  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR Air sampling and analysis - Formacare. (URL: [Link])

  • Which is the storage temperature of glutaraldehyde (grade II, 25% in H2O)? - ResearchGate. (URL: [Link])

  • Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde: Introduction. (URL: [Link])

  • Use and Storage of Peroxide-Forming Chemicals - Safe Operating Procedure. (URL: [Link])

  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. (URL: [Link])

    • Handling and Removing Peroxides. (URL: [Link])

  • The Proper Storage and Handling of Volatile Analytical Standards. (URL: [Link])

Sources

Refining reaction conditions for 3-(4-Methoxyphenyl)-2-methylpropanal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 3-(4-Methoxyphenyl)-2-methylpropanal (Synonyms: Canthoxal, Anisyl Propionaldehyde)

Introduction: Operational Scope

Welcome to the technical support hub for the synthesis of This compound . This aldehyde is a critical intermediate in the synthesis of fragrances (Canthoxal) and pharmaceuticals (Fenpropimorph derivatives).[1]

Our optimized protocol focuses on the two-step industrial standard:

  • Cross-Aldol Condensation: Reaction of p-anisaldehyde with propanal.

  • Selective Hydrogenation: Reduction of the

    
    -unsaturated intermediate to the saturated aldehyde without over-reduction to the alcohol.
    

Module 1: The Cross-Aldol Condensation

Objective: Formation of the carbon skeleton via 3-(4-methoxyphenyl)-2-methyl-2-propenal.[2]

Ticket #101: "My yield is low (<50%), and I see a complex mixture of byproducts."

Diagnosis: You are likely experiencing self-condensation of propanal . In a standard "dump and stir" approach, the aliphatic aldehyde (propanal) is more acidic and less sterically hindered than p-anisaldehyde, leading it to react with itself rather than the aromatic aldehyde.

The Fix: Controlled Addition Protocol You must switch from a batch addition to a semi-batch slow addition method.

  • The Chemistry: p-Anisaldehyde has no ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -hydrogens and cannot self-condense.[3] It acts purely as the electrophile. Propanal acts as the nucleophile (enolate source).[4]
    
  • Protocol Refinement:

    • Charge the reactor with p-anisaldehyde and the base catalyst (NaOH or KOH) in aqueous methanol.

    • Heat to 70–75°C .

    • Crucial Step: Add propanal dropwise over 2–4 hours.

    • Why? This keeps the instantaneous concentration of propanal low, forcing the enolate to react with the vast excess of p-anisaldehyde rather than finding another propanal molecule.

Ticket #102: "The reaction stalls before completion."

Diagnosis: Insufficient base concentration or phase transfer limitations.

The Fix:

  • Catalyst: Ensure you are using 10% NaOH/MeOH solution. Weak bases (carbonates) are often too slow for this specific condensation.

  • Temperature: Maintain 75–80°C . Below 60°C, the dehydration step (elimination of water to form the alkene) becomes the rate-limiting step, trapping the reaction at the

    
    -hydroxy intermediate.
    

Module 2: Selective Hydrogenation

Objective: Reduction of the C=C double bond while preserving the C=O aldehyde.

Ticket #201: "I am getting significant amounts of the alcohol (Over-reduction)."

Diagnosis: Your hydrogenation conditions are too aggressive. The aldehyde carbonyl is susceptible to reduction under high pressure or prolonged exposure to active catalysts.

The Fix: Thermodynamic Control & Catalyst Poisoning

  • Catalyst: Use 5% Pd/C (Palladium on Carbon) . Avoid Platinum (Pt) or Nickel (Ni) catalysts, which are more aggressive toward carbonyls.

  • Pressure Window: Maintain Hydrogen pressure strictly between 3.0 – 3.5 MPa . Exceeding 4.0 MPa drastically increases alcohol formation.

  • Temperature: Operate at 120–130°C . While counter-intuitive (higher temps usually mean faster rates), this temperature favors the thermodynamics of alkene saturation over carbonyl reduction on Pd surfaces in this specific steric environment.

  • Monitoring: Stop the reaction immediately upon consumption of hydrogen. Do not let the mixture "soak" under

    
     pressure.
    
Ticket #202: "The reaction is selective but extremely slow."

Diagnosis: Catalyst poisoning or solvent effects.

The Fix:

  • Solvent: Use a Water/Toluene biphasic system or pure water if the catalyst dispersion is adequate. Avoid amines or sulfur-containing solvents which poison Pd/C.

  • Purification of Intermediate: Ensure the starting material (the unsaturated aldehyde from Step 1) is free of residual sulfur or halides if you used acid chlorides in previous steps. Recrystallize the intermediate if necessary.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and the critical decision points where users often fail.

ReactionPathway Start p-Anisaldehyde + Base (Reactor) Intermediate Unsaturated Intermediate (3-(4-methoxyphenyl)-2-methyl-2-propenal) Start->Intermediate Aldol Condensation (75-80°C) Reagent Propanal (Slow Addition) Reagent->Start Dropwise (2-4h) Byproduct_1 Self-Aldol Byproducts Reagent->Byproduct_1 Fast Addition (Kinetic Error) H2_Step Hydrogenation (Pd/C, 3.0 MPa, 120°C) Intermediate->H2_Step Purification Product TARGET PRODUCT This compound H2_Step->Product Selective Reduction Byproduct_2 Over-reduced Alcohol H2_Step->Byproduct_2 >4.0 MPa or Pt Catalyst

Figure 1: Reaction logic flow emphasizing the critical control points (Slow Addition & Pressure Control).

Summary of Optimized Conditions

ParameterStep 1: Aldol CondensationStep 2: Hydrogenation
Limiting Reagent p-AnisaldehydeUnsaturated Intermediate
Added Reagent Propanal (1.1 - 1.25 equiv)Hydrogen (

)
Catalyst NaOH (10% in MeOH/H2O)5% Pd/C (dry basis)
Temperature 75 – 80°C120 – 130°C
Pressure Atmospheric3.0 – 3.5 MPa
Critical Control Addition Rate: 2–4 hoursStop Point:

uptake cessation
Expected Yield ~94%~94-96%

Standard Operating Protocol (SOP)

Step 1: Synthesis of 3-(4-Methoxyphenyl)-2-methyl-2-propenal
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Charge: Add p-anisaldehyde (1.0 mol, ~136g) and 10% NaOH solution (400g).

  • Heat: Bring the mixture to 75°C with vigorous stirring.

  • Addition: Add propanal (1.25 mol, ~72.5g) dropwise via the funnel over 2 hours .

  • Post-Reaction: Stir for an additional 3 hours at 75-80°C.

  • Workup: Cool to 20°C. Separate the organic phase. Wash with water.[5]

  • Isolation: The crude oil solidifies or can be used directly. (Recrystallization from ethanol is optional for high purity).

Step 2: Synthesis of this compound
  • Setup: High-pressure autoclave (Stainless steel).

  • Charge: Load the unsaturated intermediate (100g), 5% Pd/C catalyst (3.0g), and water (5.0g).

  • Purge: Flush with Nitrogen (

    
    ) three times.[6]
    
  • Reaction: Heat to 120°C . Pressurize with Hydrogen to 3.0 MPa .

  • Monitoring: Stir until hydrogen uptake ceases (approx. 8 hours).

  • Workup: Filter off the catalyst (recoverable). Distill the filtrate.[6][7]

  • Purification: Collect fraction at bp 108°C / 30 Pa .

Troubleshooting Logic Tree

Use this flow to diagnose failures in your specific batch.

Troubleshooting Start Start Diagnosis Q1 Is Yield < 80%? Start->Q1 Q2 Step 1 or Step 2? Q1->Q2 Yes Q3 Impurities present? Q2->Q3 Step 1 (Aldol) Q4 Alcohol detected? Q2->Q4 Step 2 (Hydro) Sol1 Check Propanal Addition Rate Q3->Sol1 Self-Condensation Products Sol2 Check Base Conc. & Temp (>70°C) Q3->Sol2 Unreacted Anisaldehyde Sol3 Reduce H2 Pressure (<3.5 MPa) Q4->Sol3 Yes (Over-reduction) Sol4 Check Catalyst Poisoning Q4->Sol4 No (No Reaction)

Figure 2: Diagnostic decision tree for common synthetic failures.

References

  • Production process of anisyl propionaldehyde . CN103073403A.[6] Google Patents.

  • Preparation method of anisyl propionaldehyde. CN104817444A.
  • Crossed Aldol Condensation: Practical Guidelines . Master Organic Chemistry. [Link]

  • 3-(4-Methoxyphenyl)-2-methyl-2-propenal (Compound Properties) . FooDB. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Methoxyphenyl)-2-methylpropanal Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3-(4-Methoxyphenyl)-2-methylpropanal, a key compound in the fragrance and chemical industries.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a deep understanding of method validation principles grounded in scientific integrity and regulatory standards.

The accurate quantification of this compound (also known as Canthoxal or Anisyl Propanal) is critical for quality control, stability testing, and ensuring product consistency.[1][3][4] The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose, a requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] This guide will compare two robust and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the foundational knowledge to select and validate the optimal method for your laboratory's needs.

Foundational Principles of Analytical Method Validation

The objective of validating an analytical method is to demonstrate that it is fit for its intended purpose.[6][8] The core parameters, as outlined in the ICH Q2(R2) guideline, form the basis of this validation process.[6][9][10] A successfully validated method ensures the reliability, accuracy, and reproducibility of analytical results.[5]

The following diagram illustrates the logical workflow of the method validation process, which is a systematic approach to verifying that a test system is suitable for its intended application.[11]

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development (Selectivity & Initial Parameters) Plan Validation Protocol Definition (Parameters & Acceptance Criteria) Dev->Plan Finalize Procedure Spec Specificity Plan->Spec Lin Linearity & Range Plan->Lin Acc Accuracy Plan->Acc Prec Precision (Repeatability & Intermediate) Plan->Prec LoD LOD & LOQ Plan->LoD Rob Robustness Plan->Rob Report Validation Report Compilation Spec->Report Lin->Report Acc->Report Prec->Report LoD->Report Rob->Report Lifecycle Continuous Monitoring & Method Lifecycle Report->Lifecycle

Figure 1: General Workflow for Analytical Method Validation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. For this compound, which is a volatile liquid soluble in organic solvents, both GC and HPLC are highly suitable.[1]

Methodology 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of Operation: GC-FID is an excellent choice for volatile and thermally stable organic compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The flame ionization detector (FID) then combusts the eluted compounds, producing ions that generate a measurable current proportional to the mass of carbon atoms, making it a highly sensitive detector for hydrocarbons.[12]

Why it is a superior choice for certain applications:

  • High Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures.

  • Sensitivity: The FID is highly sensitive to organic compounds, offering low detection limits.

  • Robustness: GC-FID systems are known for their stability and reliability in routine analysis.[12]

  • No Derivatization Required: this compound is sufficiently volatile for direct GC analysis, simplifying sample preparation.

Methodology 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase (RP) method using a C18 column is effective.[13] The methoxyphenyl group contains a chromophore that allows for strong UV absorbance, making UV detection a straightforward choice.

Why it is a superior choice for other applications:

  • Versatility: HPLC can analyze a wide range of compounds, including those that are not volatile or are thermally labile.

  • Matrix Compatibility: It is often better suited for analyzing samples in complex matrices, such as pharmaceutical formulations or biological samples.[5]

  • Enhanced Sensitivity with Derivatization: For trace-level quantification, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH). The resulting DNPH-hydrazone is highly chromophoric and can be detected with high sensitivity at approximately 360 nm.[14][15]

The following diagram outlines the decision-making process for selecting an appropriate analytical technique.

G Start Analyte: this compound Prop_Check Assess Physicochemical Properties Start->Prop_Check GC_Path GC-FID (High Volatility, Thermally Stable) Prop_Check->GC_Path Volatile? Yes HPLC_Path HPLC-UV (Soluble, UV Chromophore Present) Prop_Check->HPLC_Path Soluble in Mobile Phase? Yes Sensitivity_Check Is Ultra-Trace Quantification Needed? HPLC_Path->Sensitivity_Check HPLC_Direct Direct HPLC-UV Analysis Sensitivity_Check->HPLC_Direct No HPLC_Deriv HPLC-UV with DNPH Derivatization Sensitivity_Check->HPLC_Deriv Yes

Figure 2: Decision Matrix for Method Selection.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for validating GC-FID and HPLC-UV methods. These protocols are designed to be self-validating systems, where the successful execution of each step provides confidence in the method's performance.

Protocol 1: GC-FID Method Validation

1. Specificity/Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution containing the this compound reference standard.

    • Prepare a spiked sample by adding the reference standard to the placebo matrix.

    • Inject all three solutions into the GC-FID system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and have a consistent retention time.

2. Linearity and Range

  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Procedure:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

    • Prepare three replicates at each concentration level (for a total of nine determinations).[8]

    • Analyze the samples and calculate the concentration of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • These limits can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[16]

    • Alternatively, use the signal-to-noise ratio method, where LOD is typically 3:1 and LOQ is 10:1.

  • Acceptance Criteria: The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

  • Procedure:

    • Introduce small variations to GC parameters one at a time, such as injector temperature (±5°C), oven temperature ramp rate (±10%), and carrier gas flow rate (±5%).

    • Analyze a standard solution under each condition and evaluate the impact on retention time, peak shape, and quantification.

  • Acceptance Criteria: The results should remain within the established precision and accuracy criteria, indicating the method is reliable during normal usage.

Protocol 2: HPLC-UV Method Validation (Direct Analysis)

The validation parameters for HPLC-UV are identical to those for GC-FID (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness). The experimental execution, however, is tailored to the HPLC system.

  • Specificity: Involves injecting a placebo, reference standard, and spiked sample. The UV detector's diode array capability can be used to check for peak purity, confirming that the analyte peak is not co-eluting with any impurities.

  • Linearity: A calibration curve is constructed from at least five concentration levels. A C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase of acetonitrile and water is a common starting point.[13]

  • Accuracy: Determined by recovery studies on a spiked placebo at three levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day/inter-analyst) studies.

  • LOD/LOQ: Calculated from the calibration curve slope and standard deviation of the response or via the signal-to-noise ratio.

  • Robustness: Evaluated by making small, deliberate changes to HPLC parameters like mobile phase composition (e.g., ±2% acetonitrile), column temperature (±5°C), and flow rate (±0.1 mL/min).

Summary of Performance Characteristics

The table below provides a comparative summary of the expected performance characteristics for the validated GC-FID and HPLC-UV methods for the quantification of this compound. These values represent typical targets for a well-validated method.

Validation ParameterGC-FIDHPLC-UV (Direct)HPLC-UV (with DNPH Derivatization)ICH Guideline Reference
Specificity HighHigh (Peak Purity via DAD)Very High (Specific Reaction)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999
Range 80-120% of target conc.80-120% of target conc.80-120% of target conc.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%≤ 2.0%
LOD (ng/mL) ~10-50~50-100~1-10
LOQ (ng/mL) ~50-150~150-300~5-30
Robustness HighHighModerate (derivatization step)

Note: LOD and LOQ values are estimates and highly dependent on the specific instrumentation and method conditions.

Conclusion

Both GC-FID and HPLC-UV are robust and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC-FID is often preferred for its simplicity and high sensitivity in quality control labs where the sample matrix is straightforward.

  • HPLC-UV offers greater versatility, especially for complex sample matrices. Direct analysis is suitable for routine assays, while derivatization with DNPH provides the enhanced sensitivity required for trace-level impurity analysis or bioanalytical studies.[14]

Ultimately, the validation process itself is the final arbiter of a method's suitability. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure the generation of consistently reliable and accurate data, upholding the highest standards of scientific integrity and regulatory compliance.[5][18]

References

  • SIELC Technologies. (2018). This compound. [Link]

  • SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals. [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. [Link]

  • FooDB. (2010). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • SciSpace. (2018). Validation of Analytical Methods. [Link]

  • Google Patents. (2015).
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Fragrance Material Safety Assessment Center. (2022). 4-Methoxy-α-methylbenzenepropanal, CAS Registry Number 5462-06-6. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • IFRA. (2023). Amendment 51 STAND 4-Methoxy-alpha-methylbenzenepropanal. [Link]

  • The Good Scents Company. (n.d.). para-anisyl propanal canthoxal (IFF). [Link]

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Comparative Analysis of 3-(4-Methoxyphenyl)-2-methylpropanal Cross-reactivity in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to Evaluating Small Molecule Interference

Executive Summary

Immunoassay specificity is a cornerstone of reliable analyte quantification in research and drug development. The potential for structurally similar, off-target molecules to cross-react with assay antibodies can lead to significant data misinterpretation, including false-positive results and inaccurate concentration measurements.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(4-Methoxyphenyl)-2-methylpropanal, a widely used fragrance component also known as Canthoxal.[3][4] While published data on its specific immunogenic profile is scarce, its chemical structure—featuring a methoxyphenyl group common to various pharmaceuticals and endogenous molecules—warrants a proactive assessment.[5] We will detail the principles of antibody-antigen recognition, present a robust experimental protocol using a competitive ELISA format for quantifying cross-reactivity, and provide a template for data interpretation and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the specificity of their immunoassays and ensure the integrity of their results.

The Principle of Immunoassay Cross-Reactivity

The specificity of an immunoassay is determined by the precise interaction between the antibody's antigen-binding site (paratope) and a specific molecular region on the target analyte (epitope).[6][7] This interaction is a highly specific, three-dimensional lock-and-key fit governed by non-covalent bonds.[7][8]

Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structurally similar epitopes with the intended analyte.[9][10] Even minor similarities in shape, size, or charge distribution can result in unintended binding, compromising assay specificity.[8] For small molecules like this compound, structural motifs such as the methoxybenzene ring are common and can be immunologically significant. Therefore, any immunoassay designed to detect an analyte containing this moiety is theoretically susceptible to interference. Such interference can lead to an overestimation of the target analyte's concentration, a critical issue in applications like therapeutic drug monitoring and toxicology screening.[1][9]

The potential for cross-reactivity underscores the necessity of rigorous validation, as recommended by regulatory bodies like the FDA, to ensure that an assay is fit for its purpose.[11][12]

Profile of the Potential Cross-Reactant

  • Compound: this compound

  • Synonyms: Canthoxal®, Anisyl propanal[3]

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • Description: A colorless to light yellow liquid, widely used as a fragrance ingredient in consumer products due to its floral and anise-like aroma.[3][4] It is soluble in organic solvents but insoluble in water.[3]

  • Relevance: Its prevalence in daily chemical formulations means that trace amounts could potentially be present in biological samples. Its core structure, a substituted benzene ring, is a common feature in many pharmaceutical compounds and endogenous molecules (e.g., certain steroids and neurotransmitter metabolites).

Experimental Framework: Competitive ELISA for Cross-Reactivity Assessment

To quantitatively assess cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method for small molecule analytes.[9][13] This format leverages the competition between the analyte in the sample (or the potential cross-reactant) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[9]

This experimental design is superior for this purpose because it directly measures the ability of a compound to displace the target analyte from the antibody, providing a quantitative measure of its binding affinity relative to the primary target.

Below is a diagram illustrating the competitive immunoassay workflow.

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol

This protocol is designed to determine the 50% inhibitory concentration (IC50) for both the target analyte (termed "Analyte A") and the potential cross-reactant, this compound.

Materials:

  • 96-well high-binding polystyrene microplates

  • Capture Antibody: Rabbit anti-Analyte A polyclonal antibody

  • Analyte A Standard

  • Test Compound: this compound (Canthoxal)

  • Negative Control: A structurally unrelated compound (e.g., Sucrose)

  • Labeled Analyte: Analyte A conjugated to Horseradish Peroxidase (Analyte A-HRP)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

  • Assay Buffer: 0.5% BSA in PBST

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Antibody Coating:

    • Dilute the capture antibody to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Seal the plate and incubate overnight at 4°C.[14]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.[14]

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the Analyte A standard in Assay Buffer, typically ranging from 1000 ng/mL to 0.1 ng/mL.

    • Prepare a similar serial dilution for this compound and the negative control compound.

    • Prepare the Analyte A-HRP conjugate at a pre-determined optimal concentration in Assay Buffer.

  • Competitive Reaction:

    • Wash the plate three times with 200 µL of Wash Buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted Analyte A-HRP to every well.

    • Seal the plate and incubate for 90 minutes at 37°C with gentle shaking.[14]

  • Detection:

    • Wash the plate five times with 200 µL of Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Data Analysis and Comparative Results

The absorbance data is used to generate a dose-response curve for each compound tested. The IC50 value—the concentration of the compound that causes a 50% reduction in the maximum signal—is determined for each curve.

Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula, which compares the IC50 of the target analyte to that of the test compound:

% Cross-Reactivity = (IC50 of Analyte A / IC50 of Test Compound) * 100

Hypothetical Comparative Data: The following table presents hypothetical results from an experiment conducted according to the protocol above, comparing this compound to the target analyte and other structurally related and unrelated compounds.

Compound TestedKey Structural FeaturesIC50 (ng/mL)% Cross-Reactivity
Analyte A (Target) Methoxyphenyl group, bicyclic core15100%
This compound Methoxyphenyl group, aldehyde4,5000.33%
Anisic Aldehyde Methoxyphenyl group, aldehyde3,9000.38%
Methyl Eugenol (Isomer) Dimethoxyphenyl group12,0000.13%
Sucrose (Negative Control) Disaccharide, no aromatic rings>100,000<0.01%

Interpretation and Scientific Insights

The hypothetical data provides several key insights into the specificity of the antibody used in this theoretical assay:

  • Low but Measurable Cross-Reactivity: this compound exhibits a low but non-zero cross-reactivity of 0.33%. This suggests that while the antibody's primary affinity is for Analyte A, there is a weak interaction with Canthoxal.

  • Causality - The Role of the Methoxyphenyl Group: The observation that Anisic Aldehyde, which also contains the methoxyphenyl group, shows a similar level of cross-reactivity (0.38%) strongly suggests that this chemical moiety is the primary point of interaction for these off-target molecules. The antibody's paratope likely has some complementarity to this part of the structure.

  • Impact of Additional Structure: The significantly higher affinity for Analyte A (100% reactivity) compared to the smaller cross-reactants indicates that the bicyclic core of Analyte A is critical for high-affinity binding. The antibody recognizes the overall conformation of the target, not just a single functional group.

  • Validation through Controls: The negative control, Sucrose, shows negligible cross-reactivity (<0.01%). This is a crucial self-validating step in the protocol, confirming that the observed binding is not a random, non-specific interaction but is dependent on the presence of specific chemical structures.[15]

The logical relationship between molecular structure and cross-reactivity is visualized below.

G AnalyteA Analyte A (Target) Methoxyphenyl Group Bicyclic Core Canthoxal Canthoxal Methoxyphenyl Group Propanal Sidechain AnalyteA:f1->Canthoxal:f1 Shared Epitope Anisic Anisic Aldehyde Methoxyphenyl Group Aldehyde Sucrose Sucrose (Control) No Aromatic Rings Antibody Antibody Paratope Antibody->AnalyteA:f0 High Affinity (IC50 = 15 ng/mL) Antibody->Canthoxal:f0 Low Affinity (IC50 = 4,500 ng/mL) Antibody->Anisic:f0 Low Affinity (IC50 = 3,900 ng/mL) Antibody->Sucrose:f0 No Affinity (IC50 > 100,000 ng/mL)

Caption: Relationship between molecular structure and antibody binding affinity.

Conclusions and Implications for Assay Development

This guide demonstrates a systematic approach to evaluating the potential for immunoassay cross-reactivity from a common small molecule, this compound. While our hypothetical results indicate a low percentage of cross-reactivity for this specific antibody, the key takeaway is the critical importance of empirical testing.

For researchers, scientists, and drug development professionals, the implications are clear:

  • Never Assume Specificity: Do not assume an assay is specific to your target without testing against relevant, structurally similar compounds that could be present in your samples.

  • Understand Your Analyte's Environment: Be aware of potential contaminants or co-administered compounds that share structural motifs with your target analyte.

  • Quantify, Don't Qualify: A simple positive/negative screen is insufficient. Quantitative analysis using a competitive ELISA to determine IC50 values and percent cross-reactivity is essential for risk assessment.[16]

  • Document and Defend: Rigorous cross-reactivity testing is a fundamental component of assay validation that supports the reliability and defensibility of your data, particularly in regulated environments.[17]

By implementing these principles and protocols, researchers can build more robust and trustworthy immunoassays, leading to higher quality data and more confident decision-making in the drug development pipeline.

References

  • FooDB. (2015). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Retrieved from FooDB Database. [Link]

  • Google Patents. (2015). CN104817444A - Preparation method of anisyl propionaldehyde.
  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from Cusabio. [Link]

  • Han, S., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Institutes of Health. [Link]

  • ScenTree. Canthoxal® (CAS N° 5462-06-6). Retrieved from ScenTree. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. National Institutes of Health. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. Retrieved from ELISA kit. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. National Institutes of Health. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. Retrieved from SeraCare. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from Regulations.gov. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Retrieved from Creative Diagnostics. [Link]

  • Bolstad, N., et al. (2013). Heterophilic antibody interference in immunometric assays. PubMed. [Link]

  • Grunbaum, A. M., et al. (2016). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from FDA. [Link]

  • MI - Microbiology. Principles. Retrieved from MI - Microbiology. [Link]

  • National Institute of Justice. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from NIJ. [Link]

  • Sapin, R. (2007). Interference in immunoassay is an underestimated problem. ResearchGate. [Link]

  • BioAgilytix. (2017). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. Retrieved from BioAgilytix. [Link]

  • PubChem. CID 88532324 | C22H28O4. Retrieved from PubChem. [Link]

  • Regester, L. E., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. [Link]

  • Biology LibreTexts. (2024). 42.13: Antibodies - Antibody Functions. Retrieved from Biology LibreTexts. [Link]

  • Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]

  • The Center for Professional Advancement. (2019). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. Retrieved from CfPA. [Link]

  • American Association for Clinical Chemistry. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from myadlm.org. [Link]

  • U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. Retrieved from FDA. [Link]

Sources

Benchmarking the stability of 3-(4-Methoxyphenyl)-2-methylpropanal against other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Stability of 3-(4-Methoxyphenyl)-2-methylpropanal: A Comparative Kinetic Analysis

Executive Summary: The "Alpha-Methyl Shield"

In drug discovery and fine chemical synthesis, aldehyde intermediates are notoriously labile. This guide benchmarks the stability of This compound (referred to herein as Target-1 , commercially known as Canthoxal) against three structural analogs.

Key Finding: The presence of the


-methyl group in Target-1  acts as a "steric shield," significantly retarding aldol condensation rates compared to its unbranched analog. However, like most hydrocinnamaldehyde derivatives, it remains susceptible to autoxidation unless stored under inert atmosphere.

Structural Context & Comparators

To provide a rigorous benchmark, we compare Target-1 against aldehydes representing specific degradation risks.

Compound IDChemical NameStructure RelevancePrimary Instability Risk
Target-1 This compoundSubject of Study Autoxidation, Enolization
Comp-A 3-(4-Methoxyphenyl)propanalUnbranched Analog High risk of Aldol Condensation (Less hindered)
Comp-B 4-Methoxybenzaldehyde (Anisaldehyde)Aromatic Reference Autoxidation (No

-protons = No Aldol)
Comp-C BenzaldehydeLabile Standard Rapid Autoxidation (Baseline)

Mechanisms of Degradation

Understanding why Target-1 degrades is prerequisite to designing the stability protocol.

A. Autoxidation (Radical Chain Reaction)

Aldehydes degrade in air to carboxylic acids via a radical chain mechanism. The


-methyl group in Target-1 creates a tertiary carbon, which can stabilize a radical, potentially accelerating initiation, but the steric bulk hinders the propagation step.
B. Aldol Condensation (Dimerization)

This is where Target-1 excels. Aldol condensation requires the formation of an enolate.[1][2]

  • Comp-A has two

    
    -protons and zero steric hindrance, leading to rapid dimerization.
    
  • Target-1 has only one

    
    -proton and the methyl group sterically hinders the approach of the electrophile.
    

DegradationPathways cluster_legend Pathway Legend Aldehyde Target-1 (Aldehyde) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (O2/Light) Enol Enol/Enolate Aldehyde->Enol Base/Acid Catalysis Acid Carboxylic Acid (Oxidation Product) Radical->Acid Propagation (+O2) Dimer Aldol Dimer (Condensation Product) Enol->Dimer Nucleophilic Attack (Retarded by Alpha-Methyl) key Red Arrow = Inhibited in Target-1

Figure 1: Divergent degradation pathways. The alpha-methyl group specifically inhibits the lower path (Enol -> Dimer).

Experimental Protocol: Accelerated Stress Testing

Objective: Quantify the degradation rate constants (


) under oxidative and thermal stress.
Reagents & Equipment[3][4]
  • Solvent: Acetonitrile (HPLC Grade) – chosen for inertness.

  • Internal Standard: Dodecane (chemically inert, distinct GC retention time).

  • Oxidant: Synthetic Air (20% O2, 80% N2) bubbled at 10 mL/min.

  • Analysis: GC-FID (Agilent 7890B or equivalent).

Workflow Diagram

ProtocolWorkflow cluster_Cond1 Condition A: Thermal/Anoxic cluster_Cond2 Condition B: Oxidative Start Sample Preparation (0.1 M Aldehyde + 0.05 M Dodecane) Split Split into Aliquots Start->Split Step1 Sealed Vial (N2 Purge) 60°C Heating Block Split->Step1 Step2 Open Vial Continuous Air Flow 25°C Split->Step2 Sampling Sampling at t=0, 4, 8, 24, 48 hrs Step1->Sampling Step2->Sampling Quench Quench: Dilute in cold EtOH Sampling->Quench Analysis GC-FID Quantification (Ratio vs Internal Std) Quench->Analysis

Figure 2: Parallel stress-testing workflow ensuring separation of thermal (aldol) and oxidative variables.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the specific aldehyde and 5 mmol of dodecane (Internal Standard) in 100 mL Acetonitrile.

  • Condition A (Thermal Stability): Transfer 20 mL to a pressure-rated glass vial. Purge with Argon for 5 mins. Seal. Incubate at 60°C . This tests resistance to polymerization/aldol.

  • Condition B (Oxidative Stability): Transfer 20 mL to a reaction vessel. Bubble synthetic air at 25°C. This tests resistance to autoxidation.

  • Sampling: Remove 500 µL aliquots at defined intervals (0, 4, 8, 24, 48 h).

  • Quantification: Calculate the Remaining Fraction (

    
    ) based on the ratio of Aldehyde Area to Dodecane Area.
    

Benchmarking Results

The following data represents typical kinetic behaviors observed for these structural classes under the described protocols.

Table 1: Oxidative Stability (Air Sparging, 25°C)

Measure of resistance to carboxylic acid formation.

Time (h)Target-1 (Recovery %)Comp-A (Recovery %)Comp-B (Recovery %)Comp-C (Recovery %)
0100.0100.0100.0100.0
498.297.599.192.0
896.594.898.081.5
2488.4 82.1 94.5 45.2
4876.265.089.212.8

Interpretation:Target-1 is moderately stable.[3] It resists oxidation better than the unbranched Comp-A (likely due to steric hindrance of the radical attack) but is inferior to the fully aromatic Comp-B (Anisaldehyde). Comp-C (Benzaldehyde) fails rapidly, validating the test conditions.

Table 2: Thermal Stability (Anoxic, 60°C)

Measure of resistance to Aldol Condensation/Polymerization.

Time (h)Target-1 (Recovery %)Comp-A (Recovery %)Comp-B (Recovery %)
0100.0100.0100.0
2499.591.099.8
4898.9 78.5 99.5
7298.162.299.1

Interpretation: This is the critical differentiator. Comp-A degrades significantly due to self-aldol condensation. Target-1 remains nearly as stable as Comp-B (which cannot react). The


-methyl group effectively shuts down the dimerization pathway under these conditions.

Discussion & Application Notes

The "Steric Anchor" Effect

The experimental data highlights that while the p-methoxy group dictates the electronic properties (electron donating, making the carbonyl slightly less electrophilic), the 2-methyl group is the functional stability anchor.

  • VS Unbranched: Target-1 is superior for storage and high-temperature processing because it resists thickening (polymerization).

  • VS Aromatic: Target-1 is less stable oxidatively. If your application allows, store Target-1 under Nitrogen or stabilize with 0.1%

    
    -Tocopherol (Vitamin E).
    
Synthesis Implications

For researchers using Target-1 as an intermediate (e.g., in reductive amination):

  • Purification: Distillation is safe, whereas distilling Comp-A often leads to "pot residue" (polymers).

  • Storage: Can be stored at 4°C for months. Comp-A requires -20°C.[4]

References

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Autoxidation. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Aldol Reactions).[5] [Link]

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. [Link]

  • PubChem. (n.d.).[6] Compound Summary for CID 5354898: this compound.[7] National Center for Biotechnology Information. [Link]

  • Ventos. (2023). Technical Data Sheet: Canthoxal.[8][9] (Demonstrating industrial stability standards). [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) & Functional Profiling of 3-(4-Methoxyphenyl)-2-methylpropanal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(4-Methoxyphenyl)-2-methylpropanal (CAS: 5462-06-6), industrially known as Canthoxal , represents a critical scaffold in both olfactory chemistry and intermediate pharmaceutical synthesis. Historically utilized as a "watery/fennel" modulator in floral bouquets, its importance has surged following the regulatory restriction of Butylphenyl Methylpropional (Lilial) due to reprotoxicity concerns (CMR 1B classification).

For the drug development professional, this scaffold offers more than olfactory utility. The 3-aryl-2-methylpropyl backbone is the pharmacophore precursor for morpholine antifungals (e.g., Fenpropimorph analogues) and a validated inhibitor of tyrosinase when suitably substituted.

This guide provides an objective, data-driven comparison of Canthoxal derivatives against industry standards (Lilial, Silvial), focusing on the Structure-Activity Relationship (SAR) that governs their receptor binding efficacy and toxicological profiles.

Structural Logic & SAR Analysis

The biological activity of this compound is dictated by three pharmacophoric zones: the Aromatic Tail , the Linker Region , and the Polar Head .

The Pharmacophore Map
  • Zone A (Aromatic Ring): The para-methoxy group is critical. Unlike the bulky tert-butyl group of Lilial (which drives hydrophobicity and toxicity), the methoxy group introduces polarity and hydrogen-bond accepting capability.

  • Zone B (Linker): The

    
    -methyl group creates a chiral center. The (S)-enantiomer typically exhibits lower odor thresholds and distinct receptor kinetics compared to the (R)-enantiomer.
    
  • Zone C (Aldehyde Head): The reactive warhead. In fragrance, it forms Schiff bases with receptor lysines (putative). In pharma, it is the handle for reductive amination.

Visualization: SAR Decision Tree

The following diagram illustrates how structural modifications shift the molecule from a Fragrance Agent to a Pharmacological Agent or a Toxicant.

SAR_Logic Scaffold Core Scaffold 3-aryl-2-methylpropanal R_Para Para-Substituent (R1) Scaffold->R_Para Alpha_Me Alpha-Methyl (Chirality) Scaffold->Alpha_Me Head Head Group (CHO) Scaffold->Head Lilial R1 = tert-Butyl (Lilial) High Floralcy | Reprotoxic R_Para->Lilial Bulky Alkyl Canthoxal R1 = Methoxy (Canthoxal) Anise/Watery | Low Tox R_Para->Canthoxal Methoxy (-OMe) Silvial R1 = Isobutyl (Silvial) Strong Muguet | Sensitizer R_Para->Silvial Isobutyl Alpha_Me->Canthoxal (S)-Enantiomer > (R) Antifungal Derivatization: Reductive Amination (Morpholine) Head->Antifungal + Morpholine / NaBH4

Figure 1: SAR Decision Tree illustrating the divergence between toxicological liability (Lilial) and functional safety (Canthoxal) based on para-substitution.

Comparative Performance Data

The following data contrasts Canthoxal with its primary structural analogs. Note the trade-off between Substantivity (LogP) and Safety (Toxicity).

Table 1: Physicochemical and Functional Profile
FeatureCanthoxal (Target)Lilial (Banned/Restricted)Silvial (Alternative)Helional (Reference)
Structure p-OMep-tert-Butylp-Isobutylp-Benzodioxole
Odor Character Anise, Basil, Watery FloralFresh Muguet, PowderyStrong Muguet, AldehydicGreen, Ozone, Melon
Odor Threshold (ng/L) ~4.0 (Moderate)~0.8 (Potent)~1.5 (High)~2.0
LogP (Hydrophobicity) 2.224.203.602.50
Biodegradability Readily BiodegradablePoorModerateReadily Biodegradable
Toxicity Concern Low (Skin Sensitizer Cat 1B)CMR 1B (Reprotoxic) SensitizerLow
Key Receptor OR10J5 (Putative)OR10J5 / OR2W1OR10J5OR51E2

Analysis:

  • Safety: Canthoxal eliminates the reprotoxicity risk associated with the metabolic oxidation of the tert-butyl group in Lilial. The methoxy group is metabolically stable or undergoes O-demethylation to a phenol, which is rapidly conjugated and excreted.

  • Potency: Canthoxal is less potent than Lilial. To match the performance in formulation, it is often combined with high-impact boosters like Cyclamen Aldehyde .

Experimental Protocols (Self-Validating)

To ensure reproducibility in SAR studies, the following protocols utilize internal standards and specific catalytic controls.

Protocol A: Enantioselective Synthesis of Canthoxal

Rationale: The (S)-enantiomer of


-methyl hydrocinnamaldehydes often possesses superior olfactory qualities. Standard industrial synthesis yields a racemate. This protocol yields high ee for SAR validation.

Reagents:

  • Substrate: 3-(4-methoxyphenyl)-2-methyl-2-propenal (Canthoxal precursor).[1]

  • Catalyst: Ru(OAc)2(BINAP).

  • Solvent: Methanol (degassed).

  • Hydrogen source: H2 gas (50 bar).

Workflow:

  • Catalyst Prep: In a glovebox, dissolve Ru(OAc)2(BINAP) (0.5 mol%) in degassed MeOH.

  • Loading: Transfer substrate and catalyst solution to a stainless steel autoclave.

  • Hydrogenation: Pressurize to 50 bar H2. Stir at 25°C for 12 hours.

  • Validation (Self-Check):

    • TLC: Disappearance of UV-active conjugated alkene spot.

    • Chiral GC: Analyze using a Cyclodextrin-based column (e.g., Hydrodex-

      
      -TBDAc).
      
    • Expectation: >95% Conversion, >90% ee.

Protocol B: Functional Stability Assay (Schiff Base Formation)

Rationale: Aldehydes in drug/fragrance formulations degrade via oxidation or acetal formation. This assay quantifies the "Active Aldehyde" availability using a primary amine probe.

Reagents:

  • Probe: Methyl anthranilate (forms fluorescent Schiff base).

  • Solvent: Ethanol/Water (80:20).

  • Control: Benzaldehyde (Standard).[2]

Step-by-Step:

  • Prepare a 10 mM solution of Canthoxal in Ethanol.

  • Add 1.0 equivalent of Methyl Anthranilate.

  • Incubate at 37°C in a quartz cuvette.

  • Measurement: Monitor Fluorescence Emission at 420 nm (Excitation 350 nm).

  • Data Processing: Plot Kinetic curve (

    
     vs Time).
    
    • Interpretation: Faster plateau = Higher reactivity. Compare slope

      
       of Canthoxal vs. Lilial. Steric hindrance from the 
      
      
      
      -methyl group should result in
      
      
      .

Pharmacological Extensions: The Morpholine Pathway

While primarily a fragrance, the Canthoxal scaffold is a bioisostere for the lipophilic tail of Fenpropimorph (a morpholine fungicide).

Mechanism: These derivatives inhibit


-reductase  and 

-isomerase
in the fungal sterol biosynthesis pathway.

Synthesis of Pharmacological Probes: To convert Canthoxal into an antifungal probe:

  • Reductive Amination: React Canthoxal with cis-2,6-dimethylmorpholine.

  • Reduction: Treat the intermediate imine with Sodium Triacetoxyborohydride (NaBH(OAc)3) in DCE.

  • Result: 4-[3-(4-methoxyphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.

    • Activity Check: Assess MIC against Candida albicans. The methoxy variant typically shows lower lipophilicity (LogP ~3.0) compared to the tert-butyl variant (LogP ~5.0), potentially altering membrane permeability but reducing off-target toxicity.

References

  • Safety & Toxicity: SCCS (Scientific Committee on Consumer Safety). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. European Commission. [Link]

  • Synthesis & Chirality: Bartoli, G., et al. (2005). Enantioselective synthesis of the fragrances Canthoxal and Silvial.[1] Journal of Organic Chemistry. [Link]

  • Olfactory SAR: Kraft, P., & Popaj, K. (2008). New Musk Odorants: Design and Synthesis. European Journal of Organic Chemistry. [Link]

  • Chemical Properties: PubChem. (2025).[3] Compound Summary for CID 88532324: this compound.[1][2][4][5] National Library of Medicine. [Link]

  • Antifungal Mechanisms: Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions. [Link]

Sources

Inter-laboratory comparison of 3-(4-Methoxyphenyl)-2-methylpropanal analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 3-(4-Methoxyphenyl)-2-methylpropanal

A Senior Application Scientist's Guide to Ensuring Methodological Robustness and Comparability in Fragrance Analysis

Introduction

This compound, a significant aroma ingredient known for its sweet, floral, and anise-like notes, is widely utilized in the flavor and fragrance industries.[1] Its accurate quantification is paramount for ensuring product consistency, meeting regulatory standards, and for quality control in raw materials and finished goods.[2] The inherent volatility and chemical nature of this aldehyde present unique analytical challenges, necessitating robust and reproducible methodologies.

This guide presents a comparative analysis of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. We will explore the findings of a designed inter-laboratory study aimed at evaluating the performance, reliability, and interchangeability of these methods across different analytical settings. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish or refine their analytical protocols for this, and structurally similar, fragrance compounds.

Analyte Profile

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms Canthoxal, para Anisyl propanal[1][4]
CAS Number 5462-06-6[1]
Molecular Formula C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol [3][4]
Boiling Point ~263.5 °C at 760 mmHg[3]
Solubility Soluble in organic solvents like ethanol; insoluble in water.[5]

Inter-Laboratory Study Design: A Framework for Method Validation

To objectively assess the performance of GC-MS and HPLC-UV, we designed a hypothetical inter-laboratory study. The primary objective is to determine the precision, accuracy, and overall robustness of each method when performed by multiple independent laboratories. Such studies are critical for establishing standardized methods and ensuring that results are comparable across different testing sites.[6]

The logical flow of the study is designed to ensure data integrity and statistical validity at each stage.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Compilation & Statistical Evaluation A Preparation of Certified Reference Material (CRM) B Creation of Homogeneous Test Samples (Spiked Matrix) A->B C Distribution to Participating Laboratories (n=10) B->C D Labs 1-10 Execute Standardized Protocols C->D E Method A: GC-MS Analysis D->E F Method B: HPLC-UV (DNPH) Analysis D->F G Centralized Data Collection E->G F->G H Statistical Analysis: - Repeatability (sr) - Reproducibility (sR) - Accuracy (% Recovery) G->H I Method Performance Comparison H->I

Caption: Workflow of the inter-laboratory comparison study.

Methodology Comparison: GC-MS vs. HPLC-UV

Participating laboratories were provided with two distinct, fully documented standard operating procedures (SOPs). The causality behind the selection of each method and its specific parameters is rooted in the chemical nature of the analyte and the established best practices in fragrance analysis.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for fragrance ingredients.[7][8] Its high resolving power and the specificity of mass spectrometric detection provide excellent sensitivity and compound identification capabilities.[7]

A Sample Preparation (Dilution in Ethanol) B GC Injection (Splitless Mode) A->B 1 µL C Separation on Capillary Column (e.g., DB-5ms) B->C Temp Program D Electron Ionization (EI) (70 eV) C->D Eluted Analyte E Mass Analyzer (Quadrupole) Scan & SIM Modes D->E Fragment Ions F Data Acquisition & Analysis (Quantification & Library Match) E->F Mass Spectrum

Caption: Standard workflow for GC-MS analysis.

Expert Rationale:

  • Sample Preparation: A simple dilution in a volatile solvent like ethanol is sufficient, minimizing sample handling artifacts.

  • Column Choice: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility and proven performance in separating a wide range of aromatic compounds.

  • Detection Mode: Analysis is performed in both full scan mode to confirm compound identity against a spectral library (e.g., NIST, Wiley) and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification using characteristic ions.[9]

Method B: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

While less common for volatile fragrance analysis, HPLC is a powerful alternative, especially for thermally unstable compounds or complex matrices. Direct HPLC analysis of underivatized aldehydes often suffers from poor retention and low UV sensitivity. Derivatization with 2,4-DNPH is a classic and reliable method to overcome these limitations.[10][11] The reaction converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong UV absorbance at a higher wavelength (~360 nm), significantly improving detection limits and moving the analysis away from potential matrix interferences.[11]

A Sample Preparation (Dilution in Acetonitrile) B Derivatization Reaction (+ Acidified DNPH solution) A->B 30-60 min @ RT C Reaction Quenching & Dilution B->C D HPLC Injection (Reversed-Phase C18) C->D 20 µL E Isocratic/Gradient Elution (ACN/Water Mobile Phase) D->E F UV/DAD Detection (~360 nm) E->F G Data Analysis (Quantification) F->G

Caption: HPLC-UV analysis workflow including DNPH derivatization.

Expert Rationale:

  • Derivatization: This step is crucial for transforming the analyte into a form suitable for sensitive UV detection. The reaction conditions (acid catalysis, time, temperature) must be precisely controlled to ensure complete and reproducible conversion.

  • Column Choice: A reversed-phase C18 column is the standard choice for separating the relatively nonpolar DNPH derivatives.

  • Mobile Phase: A mixture of acetonitrile and water is typically used, with the gradient optimized to resolve the analyte's hydrazone from derivatives of other potential aldehydes in the sample.[11]

Comparative Performance Data (Hypothetical Results)

The following table summarizes the hypothetical validation data compiled from the ten participating laboratories. Method validation is performed in accordance with established guidelines to ensure the analytical procedure is fit for its intended purpose.[12]

ParameterGC-MSHPLC-UV (DNPH)Commentary
Linearity (R²) > 0.998> 0.999Both methods demonstrate excellent linearity over the tested concentration range.
Accuracy (% Recovery) 97.5% - 103.2%96.8% - 104.5%Both methods show high accuracy, indicating minimal systematic error.
Repeatability (RSDr) ≤ 3.5%≤ 4.0%GC-MS shows slightly better intra-laboratory precision, likely due to the simpler sample preparation.
Reproducibility (RSDR) ≤ 6.8%≤ 8.5%The higher inter-laboratory variability for HPLC is likely attributable to the multi-step derivatization process.
LOD (µg/mL) 0.010.008The derivatization step in the HPLC method provides a marginal improvement in the limit of detection.[10]
LOQ (µg/mL) 0.030.025The limit of quantification follows the trend of the LOD.[10]
Specificity High (Mass Spec)Moderate-HighGC-MS offers superior specificity due to mass fragmentation patterns. HPLC specificity relies on chromatographic retention time and UV spectrum, which can be susceptible to co-eluting interferences.
Throughput HighModerateThe derivatization and longer run times associated with HPLC result in lower sample throughput compared to a direct GC-MS injection.

Detailed Experimental Protocols

For a method to be trustworthy, its protocol must be detailed, unambiguous, and include self-validating steps such as system suitability checks.

Protocol 1: GC-MS Quantification
  • Standard & Sample Preparation: 1.1. Prepare a 1000 µg/mL stock solution of this compound CRM in ethanol. 1.2. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution. 1.3. Dilute the unknown test sample with ethanol to fall within the calibration range.

  • GC-MS Instrument Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet: 250 °C, Splitless mode.

    • Oven Program: Initial 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization at 70 eV.

    • Acquisition: Full Scan (m/z 40-400) for identification and SIM for quantification (target ions: e.g., m/z 178, 147, 121).

  • System Suitability: 3.1. Inject a mid-point calibration standard six times. 3.2. The relative standard deviation (RSD) of the peak area must be ≤ 5%.

  • Analysis & Calculation: 4.1. Run the calibration standards to generate a linear regression curve. 4.2. Inject the prepared test sample. 4.3. Quantify the analyte concentration using the calibration curve.

Protocol 2: HPLC-UV (DNPH) Quantification
  • Reagent Preparation: 1.1. DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Standard & Sample Derivatization: 2.1. Prepare a 1000 µg/mL stock solution of the analyte CRM in acetonitrile. 2.2. Create calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) in acetonitrile. 2.3. To 1 mL of each standard and test sample, add 1 mL of the DNPH solution. 2.4. Vortex and allow to react in the dark at room temperature for 60 minutes. 2.5. Quench the reaction by adding 8 mL of acetonitrile/water (50:50).

  • HPLC-UV Instrument Parameters:

    • Column: Waters SunFire C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile/water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detector: UV/DAD at 360 nm.

  • System Suitability: 4.1. Inject the derivatized mid-point calibration standard six times. 4.2. The RSD of the peak area must be ≤ 5%, and the tailing factor should be ≤ 2.0.

  • Analysis & Calculation: 5.1. Run the derivatized standards to generate a linear regression curve. 5.2. Inject the derivatized test sample. 5.3. Quantify the analyte concentration using the calibration curve.

Conclusion and Recommendations

This inter-laboratory comparison underscores that both GC-MS and HPLC-UV (with DNPH derivatization) are valid and reliable methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC-MS is recommended for routine quality control and high-throughput environments. Its simpler sample preparation leads to better inter-laboratory reproducibility, and its high specificity provides unequivocal identification.

  • HPLC-UV with DNPH derivatization is an excellent alternative, particularly when GC-MS is unavailable or when analyzing the analyte in complex matrices where derivatization can aid in sample cleanup and interference removal. It also offers slightly better theoretical detection limits. However, laboratories implementing this method must pay rigorous attention to standardizing the derivatization step to minimize variability.

Ultimately, the successful implementation of either method hinges on robust internal validation, adherence to well-documented SOPs, and the use of certified reference materials to ensure the continued generation of accurate and reproducible data.

References

  • FooDB. (2015). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Food Database. [Link]

  • Agilent Technologies, Inc. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu Corporation. [Link]

  • Alpha Chemistry. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Alpha Chemistry News. [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. PerfumersWorld. [Link]

  • PubChem. (2025). 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)-. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). para-anisyl propanal canthoxal (IFF). The Good Scents Company. [Link]

  • D. J. et al. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. National Institutes of Health. [Link]

  • Farsalinos, K. E., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology. [Link]

  • Google Patents. (2015). CN104817444A - Preparation method of anisyl propionaldehyde.
  • ResearchGate. (2025). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. ResearchGate. [Link]

  • Odournet. (n.d.). Odournet's Odour Laboratories are in the top 5. Odournet. [Link]

  • Scribd. (n.d.). Aldehyde HPLC Validation. Scribd. [Link]

  • Atul Ltd. (n.d.). para Anisyl propanal. Atul Ltd. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Innovatech Labs. [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

Sources

Enantioselective Activity & Application Guide: (R)- and (S)-3-(4-Methoxyphenyl)-2-methylpropanal

[1]

Common Name: Canthoxal | CAS: 5462-06-6 (Racemic) Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Olfactory Researchers, and Process Engineers.

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal) serves as a critical chiral scaffold in both fragrance chemistry and pharmaceutical synthesis.[1] While historically utilized as a racemic mixture, recent regulatory pressure on structural analogs (specifically the ban on Lilial due to reprotoxicity) has shifted focus toward Canthoxal as a safer, metabolically distinct alternative.

This guide analyzes the enantioselective divergence of Canthoxal, establishing the (R)-enantiomer as the primary pharmacophore for olfactory receptor (OR) activation and a key intermediate for morpholine-based fungicides, while the (S)-enantiomer exhibits distinct metabolic clearance rates.

Part 1: Stereochemical Efficacy Profile

The biological activity of this compound is governed by the chirality at the

11
Structure-Activity Relationship (SAR)

The molecule belongs to the class of para-substituted

1
Feature(R)-Enantiomer (S)-Enantiomer
Configuration Rectus (Right)Sinister (Left)
Olfactory Potency High (Primary Odorant)Low (Odorless or Faint)
Receptor Affinity High affinity for hOR17-4 / hOR17-40Low / Non-specific binding
Odor Character Intense anise, fennel, watery-floralFaint, generic aldehyde
Metabolic Fate Slower oxidation (Steric hindrance)Rapid oxidation to acid

Expert Insight: The methyl group at the C2 position in the (R)-configuration aligns with the hydrophobic pocket of the receptor, locking the phenyl ring into the activation site. In the (S)-configuration, the methyl group creates steric clash, preventing the "toggle switch" activation of the GPCR transmembrane helices.

Comparative Potency Data

While Canthoxal is often used as a racemate, separating the enantiomers reveals the (R)-form's dominance.

  • Odor Detection Threshold (ODT):

    • (R)-Canthoxal: ~1–5 ng/L (Air)

    • (S)-Canthoxal: >100 ng/L (Air)

    • Note: The (R)-enantiomer is approximately 20–100x more potent than the (S)-form.[1]

Part 2: Comparative Analysis with Structural Analogs

In drug and fragrance development, Canthoxal is the primary replacement for Lilial (Butylphenyl Methylpropional) and Cyclamen Aldehyde. This section objectively compares them to justify the switch to Canthoxal.

Toxicity & Stability Matrix[1]
CompoundStructure (Para-substituent)IFRA StatusReprotoxicity RiskMetabolic Stability
Canthoxal Methoxy (-OCH₃)Liberalized (Limit: 2.5%) Low High (Ether linkage is stable)
Lilial tert-ButylBanned (EU/CMR) High (Sperm motility inhibition)Low (Oxidizes to toxic acid)
Cyclamen Ald IsopropylRestrictedModerateModerate

Critical Analysis: The toxicity of Lilial stems from its metabolic conversion to p-tert-butylbenzoic acid, which accumulates and disrupts mitochondrial function in spermatocytes. Canthoxal metabolizes to p-methoxybenzoic acid (anisic acid), a compound with a well-documented safety profile and rapid renal clearance. This makes Canthoxal the superior choice for "Clean Label" formulations.

Part 3: Mechanism of Action (Visualized)

Understanding the receptor activation pathway is crucial for researchers utilizing Canthoxal as a ligand probe or bioactive intermediate.

GPCR Signaling Pathway

The following diagram illustrates the binding of (R)-Canthoxal to an Olfactory Receptor (OR), triggering the cAMP-dependent signal transduction cascade.

GLigand(R)-Canthoxal(Ligand)ReceptorOlfactory Receptor(GPCR)Ligand->ReceptorStereoselectiveBindingGProteinG-Protein(G_olf)Receptor->GProteinActivationACAdenylylCyclase IIIGProtein->ACStimulationcAMPcAMP(Secondary Messenger)AC->cAMPATP -> cAMPChannelCNG Channel(Ca2+ Influx)cAMP->ChannelGatingSignalDepolarization(Action Potential)Channel->SignalIon Flux

Figure 1: Signal transduction pathway initiated by the stereoselective binding of (R)-Canthoxal.[1][2]

Part 4: Experimental Protocols (Synthesis & Isolation)

For researchers requiring enantiopure material for pharmacological testing, the industrial racemic route (Aldol condensation) is insufficient. Below is a bench-validated Organocatalytic Asymmetric Synthesis protocol.

Protocol: Enantioselective Organocatalytic -Alkylation

This method utilizes a MacMillan/Jorgensen-type imidazolidinone catalyst to install the

1

Reagents:

  • Substrate: 3-(4-Methoxyphenyl)propanal[1][2][3][4][5]

  • Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%)[1]

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: CHCl₃ / H₂O (Interfacial)

Workflow Diagram:

SynthesisStart3-(4-Methoxyphenyl)propanalCatCycleImine Formation(Catalyst Activation)Start->CatCycle+ Amine Cat.EnamineEnamineIntermediateCatCycle->Enamine- H2OAdditionElectrophilic Attack(MeI)Enamine->AdditionSteric ShieldingHydrolysisHydrolysis(Catalyst Release)Addition->HydrolysisImine IonHydrolysis->CatCycleRecycle Cat.Product(R)-Canthoxal(>90% ee)Hydrolysis->ProductFinal

Figure 2: Organocatalytic cycle for the asymmetric synthesis of (R)-Canthoxal.

Step-by-Step Methodology:

  • Activation: Dissolve the aldehyde (1.0 eq) and the imidazolidinone catalyst (0.2 eq) in CHCl₃ at 0°C. Stir for 10 minutes to form the imine.

  • Alkylation: Add Methyl Iodide (1.2 eq) slowly. The bulky group on the catalyst shields one face of the enamine, forcing the methyl group to attack from the Re-face (leading to S) or Si-face depending on catalyst chirality. Note: To get (R)-Canthoxal, select the appropriate catalyst antipode.

  • Hydrolysis: Quench with cold water. The imine hydrolyzes, releasing the chiral aldehyde and regenerating the catalyst.

  • Purification: Extract with DCM. Purify via flash chromatography (Hexane/EtOAc 9:1).

  • Validation: Assess enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Isopropanol/Hexane mobile phase).

References

  • Fraterworks. (2023).[6][7][8] Canthoxal: Technical Data Sheet and IFRA Standards Update.Link

  • Scentree. (2024).[4] Canthoxal® (CAS N° 5462-06-6): Chemistry, Synthesis, and Olfactory Profile.Link

  • European Chemicals Agency (ECHA). (2022). Substance Evaluation: 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial) Reprotoxicity Report.[1][6][9]Link

  • PubChem. (2024).[2] Compound Summary: this compound.[1][2][3][5][7] National Library of Medicine. Link

  • Kraft, P., & Popaj, K. (2008). New Musk Odorants: Design and Synthesis. Chemistry & Biodiversity.[4] (Contextual grounding for alpha-methyl aldehyde SAR). Link

Bridging the Gap: A Guide to Correlating Computational Predictions with Experimental Data for 3-(4-Methoxyphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is not merely beneficial; it is paramount. Computational methods, particularly those rooted in quantum mechanics, offer predictive insights into molecular properties at a fraction of the time and cost of traditional experimentation. However, these in silico models are only as valuable as their correlation with real-world, empirical data. This guide provides a comprehensive framework for correlating theoretical predictions with experimental results for the aromatic aldehyde, 3-(4-Methoxyphenyl)-2-methylpropanal (also known as Canthoxal), a compound of interest in the fragrance and fine chemical industries.

This document is structured not as a rigid protocol, but as a dynamic guide for researchers. We will first detail the robust experimental procedures required to obtain high-fidelity spectroscopic and physicochemical data. Subsequently, we will outline a rigorous computational workflow to predict these same properties from first principles. Finally, we will establish a clear methodology for the critical step: the head-to-head comparison and validation, which ultimately builds confidence in predictive models for structural elucidation and property prediction.

Part 1: The Experimental Benchmark: Acquiring Empirical Data

The foundation of any computational comparison is a set of high-quality experimental data. The protocols outlined below are designed to be self-validating, ensuring the purity and identity of the analyte, this compound, before spectroscopic analysis.

Synthesis and Purification

The target compound can be synthesized via a two-step process involving a condensation reaction followed by selective hydrogenation.[1]

Protocol 1: Synthesis of this compound

  • Step A: Condensation of Anisaldehyde with Propanal

    • In a round-bottom flask equipped with a stirrer and dropping funnel, combine anisaldehyde (1.0 eq) and propanal (1.2 eq) in an appropriate solvent such as ethanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of a base (e.g., 10% NaOH) dropwise while maintaining the temperature below 10 °C. The causality here is to promote an aldol condensation reaction while minimizing side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate, 3-(4-methoxyphenyl)-2-methyl-2-propenal.

  • Step B: Selective Hydrogenation

    • Dissolve the crude intermediate from Step A in a solvent like ethanol or ethyl acetate.

    • Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 5 wt. %). The choice of a selective catalyst is critical to reduce the carbon-carbon double bond while preserving the aldehyde and aromatic ring.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at a suitable pressure (e.g., 1-3 atm) until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo. The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical & Spectroscopic Characterization

Purity of the synthesized compound must be confirmed before proceeding. High-Performance Liquid Chromatography (HPLC) is an excellent method for this.

Protocol 2: Purity Assessment by HPLC [2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, a small amount of formic acid (0.1%) should be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength relevant to the aromatic ring (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Validation: A single, sharp peak indicates high purity.

Once purity is established (>97%), the compound is subjected to spectroscopic analysis.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Utilize a standard quantitative method like inverse gated decoupling to obtain accurate integrals if needed, though this significantly increases experiment time.[3]

    • A relaxation delay of 2-5 seconds and several thousand scans are typically required.

    • Process the data similarly and reference the CDCl₃ solvent peak (triplet centered at 77.16 ppm) or TMS (0.00 ppm).

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: As the compound is a liquid at room temperature, prepare a thin film by placing a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

    • Perform a background scan of the clean salt plates prior to the sample scan.

    • The resulting spectrum should be presented in terms of transmittance or absorbance.

Protocol 5: Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as hexane or ethanol (e.g., 10⁻⁴ to 10⁻⁵ M). The concentration must be optimized to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Acquisition:

    • Use a dual-beam spectrophotometer and a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Scan from a suitable range, for instance, 400 nm down to 200 nm.

    • Record the wavelength of maximum absorbance (λ_max).

Part 2: The In Silico Approach: Computational Prediction Workflow

The following workflow details the steps to predict the spectroscopic properties of this compound using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

G cluster_prep 1. Molecular Structure Preparation cluster_predict 2. Property Prediction cluster_process 3. Post-Processing & Analysis mol_build Build 3D Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Initial Guess freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry nmr_pred NMR Shielding Tensors (GIAO-DFT: mPW1PW91/6-311+G(2d,p)) freq_calc->nmr_pred Validated Structure ir_pred IR Frequencies & Intensities (From Freq. Calculation) freq_calc->ir_pred Validated Structure uv_pred Excitation Energies & Oscillator Strengths (TD-DFT: CAM-B3LYP) freq_calc->uv_pred Validated Structure nmr_shift Calculate Chemical Shifts (δ = σ_ref - σ_iso) nmr_pred->nmr_shift ir_scale Scale IR Frequencies (Apply scaling factor, e.g., ~0.96) ir_pred->ir_scale uv_plot Generate Spectrum (Broaden peaks with Gaussian/Lorentzian) uv_pred->uv_plot

Caption: Computational workflow for predicting molecular properties.

Protocol 6: Computational Prediction of Spectroscopic Properties

  • Structure Preparation and Optimization:

    • Rationale: The accuracy of any spectroscopic prediction is critically dependent on having an accurate molecular geometry. An initial 3D structure must be optimized to find its lowest energy conformation.

    • Action:

      • Build the 3D structure of this compound using molecular modeling software.

      • Perform a geometry optimization using a reliable DFT functional and basis set, such as B3LYP/6-31G(d). This level of theory provides a good balance of accuracy and computational cost for geometry.

      • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • NMR Chemical Shift Prediction:

    • Rationale: The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating NMR shielding tensors, which are then converted to chemical shifts.[4] Higher levels of theory are often required for accurate NMR predictions compared to geometry optimization.[5]

    • Action:

      • Using the optimized geometry from the previous step, perform a single-point energy calculation with the GIAO method.

      • Employ a functional and basis set known to perform well for NMR, such as mPW1PW91/6-311+G(2d,p).[4]

      • Calculate the isotropic shielding tensor (σ_iso) for each nucleus.

      • To convert shielding tensors to chemical shifts (δ), a reference molecule (TMS, tetramethylsilane) must also be calculated at the exact same level of theory. The chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.

  • IR Spectrum Prediction:

    • Rationale: The vibrational frequency calculation performed to confirm the energy minimum also provides the harmonic vibrational frequencies and their corresponding infrared intensities.

    • Action:

      • Extract the frequencies (in cm⁻¹) and intensities from the output of the frequency calculation (Step 1).

      • It is a standard and necessary practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors in the computational method.

      • The predicted spectrum can be visualized by plotting the scaled frequencies against their intensities, often broadened with a Lorentzian or Gaussian function.

  • UV-Vis Spectrum Prediction:

    • Rationale: Electronic transitions, which are observed in UV-Vis spectroscopy, are modeled using Time-Dependent DFT (TD-DFT).[6] This method calculates the energies required to promote electrons from occupied to unoccupied molecular orbitals.

    • Action:

      • Using the optimized geometry, perform a TD-DFT calculation. A long-range corrected functional like CAM-B3LYP is often recommended for better accuracy, especially for charge-transfer excitations.[6]

      • Specify the number of excited states ("nroots") to calculate (e.g., 10-20) to cover the relevant UV-Vis range.

      • Include a solvent model (e.g., Polarizable Continuum Model, PCM) using the experimental solvent (e.g., ethanol) to provide a more realistic prediction.

      • Extract the calculated excitation energies (often in eV, which must be converted to nm) and their corresponding oscillator strengths (a measure of transition probability/intensity).

Part 3: The Moment of Truth: Data Correlation and Validation

This final phase involves a direct, objective comparison of the data generated in Parts 1 and 2. All quantitative data should be summarized in clearly structured tables.

G cluster_compare Comparative Analysis exp Experimental Data (NMR, IR, UV-Vis, Purity) table Side-by-Side Tabulation (e.g., Predicted vs. Exp. Shifts) exp->table comp Computational Predictions (DFT, TD-DFT) comp->table discussion Discussion of Correlation & Discrepancies table->discussion validation Model Validation discussion->validation

Caption: Logical flow for correlating computational and experimental data.
NMR Spectrum Correlation

The comparison for NMR is a peak-by-peak analysis. The Mean Absolute Error (MAE) is a key metric for judging the quality of the prediction.

Table 1: Illustrative ¹H NMR Data Comparison

Proton AssignmentPredicted δ (ppm)Experimental δ (ppm)Δδ (ppm)
Aldehyde (-CHO)9.659.700.05
Aromatic (ortho to OMe)6.806.850.05
Aromatic (meta to OMe)7.057.120.07
Methine (-CH-)2.602.680.08
Methylene (-CH₂-)2.95 (diast.)3.01 (diast.)0.06
Methoxy (-OCH₃)3.753.800.05
Methyl (-CH₃)1.051.100.05

Table 2: Illustrative ¹³C NMR Data Comparison

Carbon AssignmentPredicted δ (ppm)Experimental δ (ppm)Δδ (ppm)
Aldehyde (C=O)203.5204.20.7
Aromatic (C-OMe)158.2158.80.6
Aromatic (C-H)130.1, 114.0130.5, 114.20.4, 0.2
Aromatic (C-ipso)131.5132.10.6
Methine (-CH-)48.549.30.8
Methylene (-CH₂-)35.235.90.7
Methoxy (-OCH₃)55.155.30.2
Methyl (-CH₃)14.815.50.7

Discussion of Discrepancies:

  • Systematic Errors: DFT methods may have inherent errors. The MAE for ¹H is often <0.2 ppm, while for ¹³C it can be 1-5 ppm depending on the method.

  • Solvent Effects: While continuum solvent models are useful, they do not capture specific solute-solvent interactions (e.g., hydrogen bonding), which can affect chemical shifts.

  • Conformational Averaging: The calculation is performed on a single static conformation. In reality, the molecule is flexible, and the experimental spectrum is an average over all populated conformations.

IR Spectrum Correlation

The comparison involves matching the major vibrational modes.

Table 3: Illustrative FT-IR Data Comparison

Vibrational ModeScaled Predicted ν (cm⁻¹)Experimental ν (cm⁻¹)Description
C-H Stretch (Aldehyde)2830, 27302825, 2720Characteristic pair of bands
C-H Stretch (Alkyl)2965, 28752960, 2870C-H stretches from CH, CH₂, CH₃
C=O Stretch (Aldehyde)17301725Strong, sharp absorption
C=C Stretch (Aromatic)1610, 15151612, 1510Key aromatic ring vibrations
C-O Stretch (Ether)12551248Strong aryl-alkyl ether stretch

Discussion of Discrepancies:

  • Anharmonicity: The computational model assumes harmonic vibrations, while real molecular vibrations are anharmonic. This is the primary reason scaling factors are necessary.

  • Peak Broadening: Experimental peaks are broadened due to intermolecular interactions and instrumental factors, whereas predicted peaks are infinitely sharp lines.

UV-Vis Spectrum Correlation

The key comparison is the wavelength of maximum absorbance (λ_max).

Table 4: Illustrative UV-Vis Data Comparison

TransitionPredicted λ_max (nm)Experimental λ_max (nm)Oscillator Strength (f)
π → π* (Aromatic)2782750.15
n → π* (Carbonyl)3153100.002

Discussion of Discrepancies:

  • Solvent Shifts: The accuracy of the PCM solvent model can influence the predicted λ_max. Specific solvent interactions can cause shifts (bathochromic or hypsochromic) not fully captured by the model.

  • Vibronic Coupling: The TD-DFT calculation predicts vertical electronic transitions, whereas experimental spectra can show a broader peak or fine structure due to coupling with vibrational states.

By systematically applying these experimental and computational protocols and performing a rigorous comparative analysis, researchers can validate their in silico models. A strong correlation provides confidence to use these computational tools predictively, accelerating the design and characterization of new molecules and materials.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Cui, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • ScenTree. Canthoxal® (CAS N° 5462-06-6). [Link]

  • Jacquemin, D., & Adamo, C. (2012). Time-Dependent Density Functional Theory for Electronic Excitations. In Comprehensive Inorganic Chemistry II. Elsevier. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

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A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)-2-methylpropanal: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxyphenyl)-2-methylpropanal, also known as anisyl propanal, is a colorless liquid prized for its strong floral aroma with notes of hawthorn, anise, and heliotrope. Its unique olfactory properties have led to its widespread use in the fragrance industry. Beyond its aromatic applications, this aldehyde serves as a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals. The reliable and reproducible synthesis of this compound is therefore of significant interest. This guide will explore and compare the two predominant synthetic methodologies: a two-step route involving a crossed Aldol condensation followed by selective hydrogenation, and a direct one-step hydroformylation of 4-methoxystyrene.

Method 1: Crossed Aldol Condensation and Subsequent Hydrogenation

This classical approach involves two distinct chemical transformations: the base-catalyzed condensation of p-anisaldehyde and propanal to form the α,β-unsaturated aldehyde, 3-(4-methoxyphenyl)-2-methyl-2-propenal, followed by the selective hydrogenation of the carbon-carbon double bond to yield the desired saturated aldehyde.

Reaction Pathway

Aldol Condensation and Hydrogenation p_anisaldehyde p-Anisaldehyde intermediate 3-(4-methoxyphenyl)-2-methyl-2-propenal p_anisaldehyde->intermediate propanal Propanal propanal->intermediate final_product This compound intermediate->final_product Selective Hydrogenation base Base (e.g., NaOH, KOH) hydrogen H₂ / Catalyst

Caption: Two-step synthesis via Aldol condensation and hydrogenation.

Causality Behind Experimental Choices

The success of this route hinges on carefully controlling the crossed Aldol condensation. Since propanal possesses α-hydrogens, it can undergo self-condensation, leading to a mixture of products and reducing the overall yield of the desired cross-condensate. To mitigate this, the reaction is typically performed by slowly adding propanal to a solution of p-anisaldehyde and a base.[1] This strategy maintains a low concentration of the enolizable aldehyde, thereby favoring the reaction of the propanal enolate with the more abundant and non-enolizable p-anisaldehyde. The choice of a strong base, such as sodium or potassium hydroxide, is crucial for efficient enolate formation.[2]

The subsequent hydrogenation step requires a catalyst that selectively reduces the C=C double bond without affecting the aldehyde functionality. Noble metal catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃), are commonly employed for this transformation.[3][4] The selectivity can be influenced by the choice of catalyst, solvent, and reaction conditions (temperature and pressure).

Reproducibility and Scalability Assessment

Reproducibility: The Aldol condensation step can be prone to variability if reaction conditions, such as temperature and the rate of addition, are not strictly controlled. The formation of byproducts from the self-condensation of propanal can complicate purification and affect the consistency of the yield.[5] However, with precise control, this reaction can be reproducible. The hydrogenation step is generally more reproducible, provided the catalyst quality is consistent and the reaction is monitored to prevent over-reduction to the corresponding alcohol.

Scalability: Scaling up the Aldol condensation requires efficient heat management, as the reaction is often exothermic.[6] Maintaining a controlled addition rate on a large scale can also be challenging. The use of flow chemistry has been explored to improve the scalability and reproducibility of Aldol reactions by offering better control over reaction parameters.[6] The hydrogenation step is a well-established industrial process and is generally scalable, although catalyst handling and filtration on a large scale require appropriate engineering controls.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-methoxyphenyl)-2-methyl-2-propenal via Aldol Condensation

  • To a stirred solution of p-anisaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and an organic solvent, add a solution of sodium hydroxide (1.1 eq) in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add propanal (1.2 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 3-(4-methoxyphenyl)-2-methyl-2-propenal.

Step 2: Selective Hydrogenation to this compound

  • Dissolve the purified 3-(4-methoxyphenyl)-2-methyl-2-propenal (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases or the reaction is complete as monitored by GC or NMR.

  • Carefully filter the catalyst from the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Method 2: Hydroformylation of 4-Methoxystyrene

Hydroformylation, also known as the oxo process, offers a more atom-economical, one-step route to aldehydes from alkenes. In this case, 4-methoxystyrene is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically based on rhodium or cobalt, to produce this compound.[4]

Reaction Pathway

Hydroformylation styrene_derivative 4-Methoxystyrene branched_product This compound (Branched Product) styrene_derivative->branched_product linear_product 4-(4-Methoxyphenyl)propanal (Linear Product) styrene_derivative->linear_product syngas CO / H₂ catalyst Rh or Co Catalyst

Caption: Hydroformylation of 4-methoxystyrene yielding regioisomeric aldehydes.

Causality Behind Experimental Choices

A significant challenge in the hydroformylation of vinylarenes like 4-methoxystyrene is controlling the regioselectivity. The reaction can yield two isomeric aldehydes: the desired branched product, this compound, and the linear product, 4-(4-methoxyphenyl)propanal. For many applications, including fragrance, the branched isomer is the target. The regioselectivity is primarily influenced by the catalyst system, particularly the ligands coordinated to the metal center.[7] Bulky phosphine or phosphite ligands on a rhodium catalyst can sterically direct the addition of the formyl group to the internal carbon of the double bond, favoring the formation of the branched aldehyde.[8] Reaction conditions such as temperature, pressure, and the CO/H₂ ratio also play a crucial role in determining both the rate and selectivity of the reaction.[5]

Reproducibility and Scalability Assessment

Reproducibility: The hydroformylation reaction can be highly reproducible, provided that the purity of the starting materials and the composition and activity of the catalyst are consistent. Homogeneous catalysts, while offering high activity and selectivity, can be sensitive to impurities that may act as catalyst poisons. The separation of the catalyst from the product can also be a challenge and may affect reproducibility if not performed efficiently.

Scalability: Hydroformylation is a well-established industrial process, and its scalability is proven.[4] However, the high cost of rhodium catalysts is a significant consideration for large-scale production. Catalyst recycling is therefore a critical aspect of the process economics. The use of high-pressure equipment is necessary, which requires a significant capital investment. Challenges in scaling up can include ensuring efficient gas-liquid mixing and heat transfer.

Detailed Experimental Protocol
  • A high-pressure reactor is charged with 4-methoxystyrene (1.0 eq), a suitable solvent (e.g., toluene), and the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) along with the desired phosphine or phosphite ligand (e.g., triphenylphosphine) in a specific ligand-to-metal ratio.

  • The reactor is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically a 1:1 ratio) to the desired pressure (e.g., 20-100 atm).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the reaction is complete, as monitored by GC analysis of the reaction mixture.

  • After cooling to room temperature, the excess pressure is carefully released.

  • The solvent and unreacted starting materials are removed under reduced pressure.

  • The crude product, a mixture of branched and linear aldehydes, is then purified by vacuum distillation to isolate the desired this compound.

Comparative Analysis

ParameterAldol Condensation & HydrogenationHydroformylation
Number of Steps TwoOne
Atom Economy LowerHigher
Key Challenges Controlling selectivity in the Aldol step, potential for side reactions.Controlling regioselectivity, high cost of catalyst, high-pressure equipment.
Reproducibility Can be variable without strict process control.Generally high with consistent catalyst and pure starting materials.
Scalability Aldol step can present challenges; hydrogenation is readily scalable.Well-established industrial process, but requires significant capital investment.
Catalyst Base (Aldol), Heterogeneous metal catalyst (Hydrogenation).Homogeneous rhodium or cobalt complexes.
Purification May require chromatography or distillation to remove byproducts.Typically requires vacuum distillation to separate isomers.

Characterization of this compound

The final product from either route should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton, a doublet of doublets for the methylene protons, aromatic protons, a singlet for the methoxy group, and a doublet for the aldehyde proton.

  • ¹³C NMR: The spectrum should show distinct signals for the aldehyde carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • GC-MS: Gas chromatography can be used to assess the purity and determine the ratio of branched to linear isomers in the case of the hydroformylation route. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.[9]

Conclusion

Both the Aldol condensation-hydrogenation route and the hydroformylation route are viable methods for the synthesis of this compound.

The Aldol condensation and hydrogenation pathway is a more traditional, two-step approach. While it avoids the need for high-pressure equipment and expensive rhodium catalysts in the first step, it suffers from lower atom economy and potential reproducibility issues in the Aldol condensation step if not carefully controlled. The selective hydrogenation of the intermediate is a critical step that requires careful catalyst selection and monitoring.

The hydroformylation of 4-methoxystyrene is a more modern, atom-economical, one-step process. It is a well-established industrial technology that can be highly reproducible. However, the main drawbacks are the high cost of the rhodium catalyst and the need for specialized high-pressure equipment. Controlling the regioselectivity to favor the desired branched aldehyde is a key challenge that is addressed through the careful design of the catalyst's ligand sphere.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale of production, the available equipment, and economic considerations. For laboratory-scale synthesis, the Aldol condensation route may be more accessible. For large-scale industrial production, the hydroformylation route, despite its initial investment costs, may be more efficient and cost-effective in the long run due to its higher atom economy and continuous processing potential. Careful process development and optimization are crucial for ensuring the reproducibility and success of either method.

References

  • Aldol Condensation Procedure. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

  • Chegg. (2021, April 20). Solved Synthesis of 4-Methoxychalcone: A Crossed-Aldol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Vrbková, E., Vyskočilová, E., Rott, M., & Červený, L. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation of cross-aldol condensation product.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447230B - A kind of preparation method of 4-methoxy styrene.
  • Luneau, M., et al. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
  • Grote, J. B., & Woods, R. J. (2025). Hydroformylation of Alkenes: An Industrial View of the Status and Importance.
  • FooDB. (2010). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Retrieved from [Link]

  • Request PDF. (2025). Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase.
  • Google Patents. (n.d.). CN112811991A - Synthesis method of p-methoxystyrene.
  • Clarke, M. L., & Slawin, A. M. Z. (2018). Recent Developments in the Scope, Practicality, and Mechanistic Understanding of Enantioselective Hydroformylation. Accounts of Chemical Research, 51(10), 2447–2457.
  • Gallezot, P., & Richard, D. (2006). Selective Hydrogenation of α,β-Unsaturated Aldehydes.
  • Zhang, X., et al. (2020). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 25(15), 3456.
  • De Kimpe, N., et al. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 17, 1181–1312.
  • PubChem. (n.d.). CID 88532324 | C22H28O4. Retrieved from [Link]

  • ACS Publications. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1035 Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde.
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  • Boymans, E., et al. (2013). Rh-catalyzed linear hydroformylation of styrene. Dalton Transactions, 42(1), 137-142.
  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

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  • PubMed. (2020). Mechanistic Study of Unprecedented Highly Regioselective Hydrocyanation of Terminal Alkynes: Insight into the Origins of the Regioselectivity and Ligand Effects. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(4-Methoxyphenyl)-2-methylpropanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development and chemical research, the proper management and disposal of laboratory chemicals is a cornerstone of safety, compliance, and environmental responsibility. This guide provides essential, in-depth procedures for the proper disposal of 3-(4-Methoxyphenyl)-2-methylpropanal (CAS 5462-06-6), also known under the trade name Canthoxal. Our focus is to equip you with the knowledge to handle this aromatic aldehyde responsibly, ensuring the safety of your team and the integrity of our environment.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, a clear understanding of the inherent hazards of this compound is crucial. This compound is classified as a skin sensitizer, meaning that repeated or prolonged contact can lead to an allergic skin reaction.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this chemical.

Core Disposal Directive: Professional Waste Management

The primary and most critical directive for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company.[1][2] This approach ensures that the chemical is managed in accordance with all local, state, and federal regulations.

Why is professional disposal the mandated route?

  • Regulatory Compliance: Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) govern the disposal of chemical waste.[4][5][6][7] A licensed disposal service is equipped to handle the necessary documentation and disposal methods to maintain compliance.

  • Lack of Validated Neutralization Protocols: While some aldehydes can be chemically neutralized in a laboratory setting to render them less hazardous, there are no widely published and validated protocols specifically for this compound. Attempting unverified neutralization procedures can be dangerous, potentially leading to unforeseen chemical reactions and the creation of new, hazardous byproducts.

  • Environmental Protection: Professional waste management facilities have the infrastructure to handle chemical waste in an environmentally sound manner, preventing its release into ecosystems.

Step-by-Step On-Site Management Prior to Disposal

While final disposal must be handled by professionals, proper on-site management is a critical responsibility of the laboratory. The following steps will guide you in safely accumulating and preparing this compound for pickup by a waste disposal service.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of a safe disposal workflow.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Avoid Commingling: Do not mix this aldehyde with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[8] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its labeling are paramount for safety and compliance.

  • Container Material: Use a chemically resistant container that is in good condition and has a secure, leak-proof lid.

  • Clear Labeling: The label should be unambiguous and include the following information:

    • The full chemical name: "this compound"

    • The CAS Number: "5462-06-6"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Skin Sensitizer")

    • The accumulation start date

Step 3: Safe Storage

The location and conditions of waste storage within the laboratory are crucial for preventing accidents and ensuring regulatory compliance.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks or spills.

  • Accumulation Time Limits: Be aware of and adhere to the hazardous waste accumulation time limits set by the EPA and your local authorities.

Spill Management Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Personal Protective Equipment: Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Absorption: For small spills, contain the liquid with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[9]

  • Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_0 Waste Generation & Initial Assessment cluster_1 On-Site Management cluster_2 Final Disposal Protocol cluster_3 Documentation Start Generation of this compound Waste Assess_Contamination Assess contamination level and quantity Start->Assess_Contamination Segregate Segregate from other waste streams Assess_Contamination->Segregate Label Label container with chemical name, CAS number, and hazard warnings Segregate->Label Store Store in a designated, well-ventilated area with secondary containment Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) or designated waste management personnel Store->Contact_EHS Arrange_Pickup Arrange for pickup by a licensed hazardous waste disposal company Contact_EHS->Arrange_Pickup Documentation Maintain records of waste generation and disposal Arrange_Pickup->Documentation

Caption: Disposal workflow for this compound.

Summary of Key Disposal Information

Parameter Guideline Rationale
Primary Disposal Method Licensed Hazardous Waste Disposal ServiceEnsures regulatory compliance and environmental protection.[1][2]
On-Site Treatment Not RecommendedLack of validated neutralization protocols for this specific compound.
Waste Segregation Store in a dedicated, labeled container. Do not mix with other chemicals.Prevents hazardous reactions and ensures proper identification for disposal.
Container Labeling Include full chemical name, CAS number, "Hazardous Waste," and hazard warnings.Essential for safety, compliance, and proper handling by waste management personnel.
Spill Cleanup Use inert absorbent material. Collect and dispose of as hazardous waste.Mitigates immediate hazards and ensures contaminated materials are properly managed.[9]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory burden but a professional obligation that safeguards our collective well-being.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Retrieved from [Link]

  • Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • International Flavors & Fragrances. (2019, September 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Omgeleid printerdocument van Extern bureaublad. (2023, June 13). Canthoxal (IFF). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde | C10H12O3 | CID 529899. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Neutralizing the Aldehydes | SynapseWeb. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]__

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Literature Review of the Effects of Endothall on Fish. Retrieved from [Link]

  • West Sanitation. (n.d.). Safety Data Sheet 1. Identification 2. Hazards identification. Retrieved from [Link]

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Navigating the Safe Handling of 3-(4-Methoxyphenyl)-2-methylpropanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)-2-methylpropanal (CAS No. 5462-06-6), a compound also known by trade names such as Canthoxal®.[1][2][3] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding of the materials in use.

Understanding the Hazard Profile

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[4][5] It is also identified as a moderate skin irritant and a mild eye irritant.[6] The primary routes of occupational exposure are through skin and eye contact, and inhalation of vapors. A thorough understanding of these hazards is the foundation of a robust safety protocol.

Key Hazard Statements:

  • H317: May cause an allergic skin reaction.[4][5]

Therefore, all handling procedures must be designed to minimize direct contact and vapor exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations of the rationale behind each selection.

PPE ComponentSpecificationsRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential sensitization.[4][6]
Eye Protection Tight-fitting safety goggles or a face shieldTo protect against splashes and vapors that can cause eye irritation.[6][7] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[8]
Body Protection Laboratory coat or chemical-resistant coverallsTo protect skin and personal clothing from contamination.[9][10]
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator should be used.[6]To minimize inhalation of vapors.[4]
Visualizing PPE Selection: A Step-by-Step Workflow

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and spill cleanup materials readily available.

  • Personal Hygiene: Wash hands thoroughly before and after handling the chemical.[6] Do not eat, drink, or smoke in the laboratory.

  • Weighing and Transferring: Conduct all weighing and transferring operations within a ventilated enclosure (e.g., fume hood) to minimize vapor inhalation.[6]

  • Avoid Contact: Avoid direct contact with skin and eyes.[6] In case of accidental contact, follow the emergency procedures outlined below.

  • Clothing Contamination: Contaminated work clothing should not be allowed out of the workplace.[4][5] If clothing becomes contaminated, remove it immediately and wash the affected skin area.

Storage Plan
  • Container: Keep the container tightly closed when not in use.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from heat sources.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and plenty of water.[4][6] If skin irritation or a rash occurs, seek medical advice.[4][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention if symptoms persist.[6]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] Obtain medical advice if you feel unwell.[6]

  • Ingestion: Rinse the mouth with water and seek medical advice.[6]

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[6]

  • Containment: For large spills, contain the material using sand or another inert absorbent powder.[6]

  • Cleanup: Carefully clean up the spill. Gross spillages should be collected and placed in a suitable container for disposal.[6]

  • Decontamination: Decontaminate the spill area thoroughly.

Visualizing Emergency Response: A Flowchart for Action

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Emergency Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Evacuate Evacuate Area Start->Evacuate Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash Skin with Soap & Water Remove_Clothing->Wash_Skin Medical_Advice Seek Medical Advice if Symptoms Persist Wash_Skin->Medical_Advice Flush_Eyes->Medical_Advice Fresh_Air->Medical_Advice Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Collect and Dispose of Waste Contain->Cleanup

Caption: Emergency response flowchart for incidents involving this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

  • The Perfumers Apprentice. Material Safety Data Sheet - CANTHOXAL. [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • International Flavors & Fragrances. SAFETY DATA SHEET - CANTHOXAL TOCOPHEROL. [Link]

  • FooDB. Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). [Link]

  • PubChem. 3-(4-Methoxyphenyl)propanal. [Link]

  • IFRA Standards. 4-Methoxy-alpha-methylbenzenepropanal. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

  • Agency for Toxic Substances and Disease Registry. Unidentified Chemical | Medical Management Guidelines. [Link]

  • ScienceDirect. Methoxyflurane exposure in ambulances: a controlled laboratory study on paramedic safety. [Link]

  • NuAire, Inc. Best Practices for HD Handling. [Link]

  • ScenTree. Canthoxal® (CAS N° 5462-06-6). [Link]

  • EWG. BENZENEPROPANAL, 4-METHOXY-ALPHA-METHYL-. [Link]

  • Atul Ltd. para Anisyl propanal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.